1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Description
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Properties
IUPAC Name |
1-methoxy-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUQZBFHDPNORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343514 | |
| Record name | 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81936-32-5 | |
| Record name | 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-methoxy-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Abstract
This technical guide provides a comprehensive overview of a robust and validated synthetic pathway for 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene (CAS No. 81936-32-5), a molecule of significant interest in materials science, particularly in the field of liquid crystals.[1][2] The document details a multi-step synthesis beginning from commercially available precursors, explains the mechanistic rationale behind each transformation, and provides step-by-step experimental protocols. Furthermore, it outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to verify the structure, purity, and stereochemistry of the final product. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex organic molecules.
Strategic Approach to Synthesis: A Retrosynthetic Analysis
The molecular architecture of this compound consists of two primary structural motifs: a 4-methoxyphenyl (anisole) unit and a trans-4-n-propylcyclohexyl unit. The most logical and convergent synthetic strategy involves the formation of the carbon-carbon bond connecting these two rings. Our retrosynthetic analysis identifies a Grignard reaction between a 4-methoxyphenyl organometallic species and a 4-n-propylcyclohexanone precursor as the key bond-forming step. This approach is advantageous as it allows for the construction of the complex carbon skeleton from simpler, more accessible building blocks.
The subsequent steps—dehydration of the resultant tertiary alcohol followed by stereoselective catalytic hydrogenation—are well-established transformations that provide a high degree of control over the final molecular structure.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocols
The synthesis is presented as a four-part process, commencing with the preparation of the key cyclohexanone intermediate.
Part A: Synthesis of the Key Intermediate: 4-n-Propylcyclohexanone
The synthesis of the required ketone is achieved through the high-pressure catalytic hydrogenation of commercially available 4-n-propylphenol. This transformation reduces the aromatic ring to a cyclohexane ring, which subsequently undergoes keto-enol tautomerism and oxidation under the reaction conditions to yield the desired cyclohexanone.
Protocol: Catalytic Hydrogenation of 4-n-Propylphenol
-
Reactor Setup: A high-pressure batch reactor (e.g., Parr hydrogenator) is charged with 4-n-propylphenol (1.0 eq), a hydrogenation catalyst such as 5% Rhodium on alumina (Rh/Al₂O₃, ~5 mol%), and a suitable solvent like water or ethanol.[3]
-
Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: The vessel is pressurized with hydrogen gas (H₂) to approximately 5-10 MPa.
-
Reaction: The mixture is heated to 120-150°C with vigorous stirring. The reaction progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 4-n-propylcyclohexanone.
Part B: Preparation of the Grignard Reagent: 4-Methoxyphenylmagnesium Bromide
This is a standard organometallic preparation that must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Protocol: Grignard Reagent Formation
-
Apparatus: A three-necked round-bottom flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried before use.
-
Initiation: The flask is charged with magnesium turnings (1.2 eq) and a small crystal of iodine (to activate the magnesium surface). The apparatus is purged with dry nitrogen.
-
Reagent Addition: A solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel.[4][5] A gentle exotherm and the disappearance of the iodine color indicate the initiation of the reaction. The addition rate is controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey-brown solution of 4-methoxyphenylmagnesium bromide is used immediately in the next step.
Part C: C-C Bond Formation and Dehydration
This step involves the nucleophilic attack of the Grignard reagent on the 4-n-propylcyclohexanone, followed by an acid-catalyzed dehydration to form the cyclohexene intermediate.
Protocol: Grignard Addition and Elimination
-
Grignard Reaction: The solution of 4-n-propylcyclohexanone (0.95 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0°C (ice bath).
-
Quenching: After stirring for 2-3 hours at room temperature, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude tertiary alcohol, 1-(4-methoxyphenyl)-4-propylcyclohexanol.
-
Dehydration: The crude alcohol is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid (PTSA) is added, and the mixture is heated to reflux using a Dean-Stark apparatus to remove the water formed during the elimination reaction.
-
Purification: Upon completion (monitored by TLC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over Na₂SO₄, and concentrated. The resulting crude product, 1-(4-methoxyphenyl)-4-propylcyclohex-1-ene, is purified by column chromatography.
Part D: Final Stereoselective Hydrogenation
The final step establishes the desired trans stereochemistry of the propyl and methoxyphenyl substituents on the cyclohexane ring. Catalytic hydrogenation of the cyclohexene double bond occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. Thermodynamic equilibration can further favor the more stable trans isomer.
Protocol: Catalytic Hydrogenation
-
Reaction Setup: The purified cyclohexene intermediate from Part C is dissolved in ethanol or ethyl acetate in a flask suitable for hydrogenation. A catalytic amount of 10% Palladium on carbon (Pd/C) is added.
-
Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the atmosphere is replaced with hydrogen. The mixture is stirred vigorously at room temperature under a slight positive pressure of H₂ until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The resulting oil is purified by column chromatography on silica gel to afford the final product, this compound, as a clear liquid.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive structural profile.
Caption: Workflow for the characterization of the final product.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the target molecule is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| CAS Number | 81936-32-5 | [1] |
| Appearance | Colorless Liquid / Low Melting Solid | [7] |
| Boiling Point | 329.5°C at 760 mmHg | [7] |
| Density | 0.934 g/cm³ | [7] |
NMR Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The trans stereochemistry is confirmed by the presence of a broad triplet for the axial proton on C1 of the cyclohexane ring, which is coupled to both axial and equatorial protons on adjacent carbons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to OMe) | ~6.85 | d | 2H |
| Aromatic (meta to OMe) | ~7.15 | d | 2H |
| Methoxy (-OCH₃) | ~3.79 | s | 3H |
| Cyclohexyl (-CH-) Benzylic | ~2.45 | tt | 1H |
| Cyclohexyl (-CH₂) | 1.0 - 1.9 | m | 9H |
| Propyl (-CH₂-) | ~1.30 | m | 2H |
| Propyl (-CH₂-) | ~1.20 | m | 2H |
| Propyl (-CH₃) | ~0.90 | t | 3H |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. The high resolution allows for the unambiguous assignment of all 16 carbons in the molecule.[8]
| Carbons | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-OMe) | ~158.0 |
| Aromatic (C-Cyclohexyl) | ~139.5 |
| Aromatic (CH, meta to OMe) | ~127.5 |
| Aromatic (CH, ortho to OMe) | ~113.8 |
| Methoxy (-OCH₃) | ~55.2 |
| Cyclohexyl (CH, benzylic) | ~44.0 |
| Cyclohexyl (CH, propyl-bearing) | ~37.0 |
| Cyclohexyl (CH₂) | 30.0 - 35.0 |
| Propyl (CH₂) | ~39.8, ~19.8 |
| Propyl (CH₃) | ~14.5 |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 232.1827 (calculated for C₁₆H₂₄O)[1]
-
Key Fragmentation Patterns: Common fragments would include the loss of the propyl group (M-43), and cleavage at the benzylic position to give fragments corresponding to the methoxyphenyl cation (m/z = 107) and the propylcyclohexyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 2960 - 2850 | Stretch |
| C=C (Aromatic) | 1610, 1510 | Ring Stretch |
| C-O (Aryl Ether) | 1250 (asymmetric), 1040 (symmetric) | Stretch |
| p-Disubstituted Benzene | 830 - 810 | Out-of-plane bend |
Conclusion
The synthetic route detailed in this guide, centered around a key Grignard reaction followed by dehydration and stereoselective hydrogenation, represents an efficient and reliable method for the preparation of this compound. The causality behind each experimental choice, from the selection of catalysts to the work-up procedures, is grounded in established principles of organic chemistry to maximize yield and purity. The described characterization workflow provides a self-validating system to ensure the final product meets the required structural and purity specifications for advanced research and development applications.
References
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University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link] [This is a general reference to a university chemistry department, specific lab manuals on this topic are common academic resources.]
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Organic Chemistry Tube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
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Organic Chemistry Tube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Retrieved from [Link]
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Docsity. (2022). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590198, this compound. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]
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University of Rochester. (n.d.). Birch Reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
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Annamalai University. (n.d.). Clemmensen Reduction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved from [Link]
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ResearchGate. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 1-Methoxy-4-methylbenzene (FDB008791). Retrieved from [Link]
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chemeurope.com. (n.d.). Clemmensen reduction. Retrieved from [Link]
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Chem. (2023). Chemoselective (Hetero)Arene Electroreduction Enabled by Rapid Alternating Polarity. Retrieved from [Link]
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National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Retrieved from [Link]
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Master Organic Chemistry. (2019). Birch Reduction. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 1-Methoxy-4-propylbenzene (FDB010570). Retrieved from [Link]
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The Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]
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physical and chemical properties of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
An In-Depth Technical Guide to 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Introduction
This compound is a significant organic compound, primarily recognized for its role as a liquid crystal monomer.[1][2][3] Its unique molecular architecture, featuring a rigid biphenyl-like core composed of a benzene ring and a cyclohexane ring, coupled with a flexible propyl tail and a polar methoxy group, imparts the characteristic properties required for liquid crystalline phases. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. Understanding these fundamental characteristics is crucial for its application in the synthesis of advanced liquid crystal mixtures and other specialized materials.
Compound Identification and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific research. The following identifiers and structural representations define this compound.
| Identifier | Value | Source |
| CAS Number | 81936-32-5 | [4][5][6][7][8] |
| Molecular Formula | C₁₆H₂₄O | [1][2][8] |
| IUPAC Name | 1-methoxy-4-(4-propylcyclohexyl)benzene | [1][2] |
| Synonyms | trans-4-(4-Propylcyclohexyl)-1-methoxybenzene | [2] |
| InChI | InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3 | [1][2] |
| InChIKey | MDUQZBFHDPNORI-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCCC1CCC(CC1)C2=CC=C(C=C2)OC | [2] |
The molecule's structure is key to its function, particularly in forming liquid crystal phases. The diagram below illustrates the connectivity of the core structural components.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior under various conditions and are critical for predicting its suitability for specific applications.
Experimentally Determined & Predicted Properties
The following table summarizes key physical properties gathered from various chemical suppliers and databases. These values are essential for handling, storage, and process design.
| Property | Value | Unit | Notes |
| Molecular Weight | 232.36 | g/mol | [1][2][4][5] |
| Melting Point | 31 | °C | [2][6] |
| Boiling Point | 329.5 (at 760 mmHg) | °C | [2][5] |
| Density | 0.934 | g/cm³ | [2][5] |
| Flash Point | 160.4 | °C | [5][6] |
| Refractive Index | 1.496 | - | [5] |
| Purity | 98 - 99+ | % | [2][3][4][9] |
The melting point of 31°C indicates that this compound is a solid at standard room temperature but will melt into a liquid on a warm day. This transition is fundamental to its liquid crystal behavior.
Computed Physicochemical Properties
Computational models provide valuable estimates of a molecule's properties, which are particularly useful for screening and predictive modeling in drug discovery and materials science.
| Property | Value | Source |
| XLogP3 | 5.8 | [1][5] |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | [1][5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Heavy Atom Count | 17 | [5] |
| Complexity | 198 | [1][5] |
The high XLogP3 value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents. The low polar surface area is consistent with a molecule designed to interact through dispersion forces, a key characteristic for forming nematic liquid crystal phases.[10]
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound.
Key Spectroscopic Data
-
Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 147, with other significant peaks at 134 and 121 m/z.[1] This fragmentation pattern is a molecular fingerprint that can be used for identification.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data is available and is crucial for confirming the carbon skeleton of the molecule.[1]
-
Infrared Spectroscopy (IR): Vapor phase IR spectra are available, which help in identifying the functional groups present in the molecule.[1]
Exemplar Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes a self-validating system for the identification and purity assessment of the title compound. The causality behind this choice is that GC-MS is a robust and widely available technique that separates volatile compounds and provides structural information based on their mass-to-charge ratio.
Objective: To confirm the identity and assess the purity of a sample of this compound.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the prepared sample into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 280°C) to ensure separation of the main component from any impurities.
-
-
MS Detection:
-
The column effluent is directed into a mass spectrometer operating in electron ionization (EI) mode.
-
Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Retention Time: The time at which the compound elutes from the GC column should be consistent for a given method.
-
Mass Spectrum: The obtained mass spectrum should be compared against a reference spectrum, such as the one from the NIST library, to confirm the fragmentation pattern.[1]
-
Purity Assessment: The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.
-
Caption: Workflow for GC-MS analysis of the target compound.
Chemical Properties, Applications, and Safety
Core Application: Liquid Crystal Monomer
This compound is classified as a Phenylcyclohexane Type Liquid Crystal.[2] Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals.[10] This compound serves as an essential intermediate or component in liquid crystal mixtures used in displays (LCDs).[5][11][12]
The specific trans stereochemistry of the cyclohexyl ring and its linkage to the benzene ring creates a relatively linear and rigid molecular shape. This rigidity, combined with the flexible propyl chain and the polar methoxy group, allows the molecules to align in an ordered fashion upon melting, forming a nematic or other mesophases, which is the basis for their application in display technology.[10]
Safety and Handling
-
Hazard Statements: The compound is classified with the GHS hazard statement H413: "May cause long lasting harmful effects to aquatic life".[5]
-
Precautionary Statements: Recommended precautionary statements include P273 ("Avoid release to the environment") and P501 ("Dispose of contents/container in accordance with local regulations").[5]
-
Storage: It should be stored in a shaded, sealed, and dry place to maintain its stability and purity.[3]
Conclusion
This compound is a well-characterized compound with a specific set of physicochemical properties that make it highly suitable for applications in materials science, particularly as a liquid crystal monomer. Its defined molecular structure, thermal behavior, and spectroscopic profile provide the necessary foundation for its use in the rational design and synthesis of advanced materials. The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers working with this compound, enabling its effective and safe application in the laboratory and beyond.
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. Retrieved from [Link]
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Wang, X., et al. (2022). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. ResearchGate. Retrieved from [Link]
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literature review on propylcyclohexylbenzene derivatives in liquid crystals
An In-depth Technical Guide to Propylcyclohexylbenzene Derivatives in Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propylcyclohexylbenzene (PCH) derivatives are a cornerstone in the field of liquid crystal (LC) materials, pivotal to the advancement of liquid crystal display (LCD) technologies. Their unique molecular architecture, consisting of a flexible propyl chain, a saturated cyclohexyl ring, and an aromatic benzene ring, imparts a desirable combination of physical properties. This guide provides a comprehensive technical overview of PCH derivatives, delving into their synthesis, structure-property relationships, and the experimental methodologies used for their characterization. We will explore the causal links between molecular design and the resultant mesomorphic, optical, dielectric, and viscoelastic properties that make these compounds indispensable in modern display applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and application of advanced liquid crystal materials.
The Molecular Architecture of Propylcyclohexylbenzene Derivatives: A Foundation for Anisotropy
The quintessential structure of a propylcyclohexylbenzene (PCH) derivative features a 4-n-propylcyclohexyl group linked to a benzene ring, which is typically terminated by a polar group. This molecular design is a deliberate exercise in balancing rigidity and flexibility to induce and stabilize the liquid crystalline mesophase. The cyclohexyl ring provides a bulky, rigid core that contributes to the rod-like molecular shape, a prerequisite for the long-range orientational order characteristic of nematic liquid crystals.[1][2] The benzene ring extends this rigid core and introduces π-electron systems that influence the material's polarizability and, consequently, its optical and dielectric properties.
The n-propyl chain, an alkyl group, offers conformational flexibility. This flexibility is crucial in modulating the melting point and the clearing point (the temperature of the nematic-isotropic phase transition).[3][4] The choice of the terminal group on the benzene ring is a critical determinant of the dielectric anisotropy (Δε), a key parameter for electro-optical switching in LCDs.[5][6] For instance, a strongly polar cyano (-CN) group introduces a large dipole moment, leading to a high positive dielectric anisotropy.[7]
Synthesis of a Representative PCH Derivative: 4-(trans-4-n-Propylcyclohexyl)benzonitrile
The synthesis of PCH derivatives is a multi-step process that requires careful control of stereochemistry to obtain the desired trans-isomer of the cyclohexyl ring, which is more linear and conducive to forming a stable nematic phase.[8] Below is a representative synthetic protocol.
Experimental Protocol: Synthesis of 4-(trans-4-n-Propylcyclohexyl)benzonitrile
-
Grignard Reaction:
-
React 4-bromobenzonitrile with magnesium turnings in dry tetrahydrofuran (THF) to form the Grignard reagent, 4-cyanophenylmagnesium bromide.
-
In a separate flask, dissolve 4-n-propylcyclohexanone in dry THF.
-
Slowly add the Grignard reagent to the cyclohexanone solution at 0°C with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol.
-
-
Dehydration:
-
Dissolve the tertiary alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the cyclohexene intermediate.
-
-
Catalytic Hydrogenation:
-
Dissolve the cyclohexene intermediate in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the theoretical amount of hydrogen is consumed. This step is crucial for establishing the trans configuration.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol or hexane to obtain the final product, 4-(trans-4-n-propylcyclohexyl)benzonitrile.[9]
-
Diagram: Synthetic Pathway for a PCH Derivative
Caption: A generalized synthetic route to PCH derivatives.
Decoding the Structure-Property Relationships
The physical properties of PCH derivatives are intricately linked to their molecular structure. Understanding these relationships is paramount for designing liquid crystal mixtures with tailored performance characteristics for specific applications.[10][11]
| Molecular Feature | Influence on Physical Properties |
| Alkyl Chain Length (Propyl) | Affects melting point, clearing point, and viscosity. Longer chains tend to increase viscosity and promote smectic phases. The propyl group offers a good balance for a broad nematic range. |
| Cyclohexyl Ring | The saturated, non-planar nature of the cyclohexyl ring reduces the π-electron conjugation, leading to lower birefringence (Δn) compared to biphenyl-based liquid crystals. However, it significantly lowers the viscosity. |
| Benzene Ring | Contributes to the rigidity and linearity of the molecule. The aromatic system is essential for achieving the desired dielectric and optical anisotropy. |
| Terminal Group | The polarity and position of the terminal group dictate the dielectric anisotropy (Δε). A cyano group (-CN) along the long molecular axis results in a large positive Δε, while lateral substitutions can lead to a negative Δε.[12] |
Key Physical Properties and Their Characterization
Mesophase Behavior and Phase Transitions
The existence and temperature range of the liquid crystal phase are the most fundamental properties of a mesogen. These are primarily determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Experimental Protocol: Characterization by DSC and POM
-
Differential Scanning calorimetry (DSC):
-
Accurately weigh a small sample (1-5 mg) of the PCH derivative into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating scan at the same rate. The endothermic peaks in the second heating scan correspond to the crystal-to-nematic (or smectic) and nematic-to-isotropic phase transitions. The peak temperatures and associated enthalpy changes are recorded.[13][14]
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase to ensure uniform spreading.
-
Cool the sample slowly into the liquid crystal phase while observing it through a polarized microscope.
-
The appearance of birefringent textures (e.g., Schlieren or marbled textures for a nematic phase) confirms the presence of a liquid crystal phase.[15] The temperatures at which these textures appear and disappear upon heating and cooling are recorded and correlated with the DSC data.
-
Diagram: Experimental Workflow for Phase Characterization
Caption: Workflow for determining the mesomorphic properties of PCHs.
Optical Properties: Birefringence
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for display applications as it dictates the phase retardation of light.
Experimental Protocol: Measurement of Birefringence
-
Cell Preparation:
-
A liquid crystal cell with a known thickness (d) and a planar alignment layer (e.g., rubbed polyimide) is used.
-
The cell is filled with the PCH derivative in its isotropic phase by capillary action and then slowly cooled into the nematic phase.
-
-
Abbe Refractometer:
-
The filled cell is placed on the prism of a temperature-controlled Abbe refractometer.
-
A polarizer is placed between the light source and the cell.
-
For the measurement of nₒ, the polarizer is oriented perpendicular to the rubbing direction of the cell. The refractometer is adjusted to find the sharp cut-off line, and the value of nₒ is read.
-
For the measurement of nₑ, the polarizer is oriented parallel to the rubbing direction. The value of nₑ is then measured.
-
Dielectric Properties: Dielectric Anisotropy
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. It determines the response of the liquid crystal to an electric field.
Experimental Protocol: Measurement of Dielectric Anisotropy
-
Cell Preparation:
-
Two types of liquid crystal cells with a known thickness and area of the electrodes are required: one with planar alignment and one with homeotropic alignment (where the director is perpendicular to the substrate).
-
The cells are filled with the PCH derivative.
-
-
LCR Meter:
-
The capacitance of the planar cell (C⊥) is measured using an LCR meter at a specific frequency (typically 1 kHz). The perpendicular component of the dielectric permittivity is calculated using the formula for a parallel plate capacitor: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.
-
Similarly, the capacitance of the homeotropic cell (C∥) is measured to determine the parallel component of the dielectric permittivity: ε∥ = (C∥ * d) / (ε₀ * A).
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[5][6]
-
Viscoelastic Properties: Rotational Viscosity
Rotational viscosity (γ₁) is a measure of the internal friction of the liquid crystal and is a key factor influencing the switching speed of an LCD.[18][19]
Experimental Protocol: Measurement of Rotational Viscosity
-
Electro-Optical Setup:
-
A planar aligned liquid crystal cell filled with the PCH derivative is placed between crossed polarizers.
-
A voltage source is connected to the cell, and a photodetector measures the transmitted light intensity.
-
-
Switching Time Measurement:
-
A square wave voltage is applied to the cell to switch it from the "off" state to the "on" state. The rise time (τ_on) is the time taken for the transmitted intensity to change from 10% to 90% of its maximum.
-
The voltage is then removed, and the decay time (τ_off) is the time taken for the intensity to fall from 90% to 10% of its maximum.
-
-
Calculation:
-
The rotational viscosity can be calculated from the decay time using the following equation: γ₁ = (τ_off * K₁₁ * π²) / d², where K₁₁ is the splay elastic constant and d is the cell gap. The elastic constant needs to be determined by a separate measurement, such as a capacitance-voltage measurement.
-
Applications in Liquid Crystal Displays
Propylcyclohexylbenzene derivatives are rarely used as single-component systems in practical applications. Instead, they are crucial components of liquid crystal mixtures. Their primary role is to optimize the physical properties of the mixture for a specific display mode, such as twisted nematic (TN), in-plane switching (IPS), or fringe-field switching (FFS).[20]
Key Contributions of PCH Derivatives to LC Mixtures:
-
Low Viscosity: The cyclohexyl ring contributes to a lower rotational viscosity, which is essential for achieving fast response times.[18]
-
Broad Nematic Range: PCH derivatives often exhibit a wide nematic temperature range, which helps in formulating mixtures that are stable over a broad operating temperature range.
-
Tunable Dielectric Anisotropy: By selecting the appropriate terminal group, PCH derivatives can be synthesized with either positive or negative dielectric anisotropy, making them suitable for different display modes.[12][20]
-
Good Solubility: They generally show good miscibility with other liquid crystal materials, allowing for the formulation of complex mixtures with precisely controlled properties.
Conclusion
Propylcyclohexylbenzene derivatives represent a mature yet continually evolving class of liquid crystal materials. Their versatile molecular structure allows for the fine-tuning of key physical properties, making them indispensable components in the formulation of advanced liquid crystal mixtures for a wide array of display applications. A thorough understanding of their synthesis, structure-property relationships, and characterization methodologies, as outlined in this guide, is fundamental for the continued innovation in liquid crystal technology. The systematic approach to molecular design and experimental validation presented herein provides a robust framework for the development of next-generation liquid crystal materials with enhanced performance characteristics.
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An In-depth Technical Guide to 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene (CAS No. 81936-32-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, a nematic liquid crystal of interest to the scientific and pharmaceutical research communities. Drawing from its unique physicochemical characteristics, this document explores its established use in materials science and its emerging potential in advanced drug delivery systems.
Core Chemical Identity and Physicochemical Properties
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is an organic compound characterized by a methoxy-substituted benzene ring linked to a trans-4-propylcyclohexyl group.[1] This molecular structure is fundamental to its liquid crystalline behavior.
The presence of the aromatic ring and the saturated cyclohexane ring imparts a rigid, rod-like molecular shape, a key prerequisite for the formation of liquid crystal phases. The terminal methoxy and propyl groups contribute to the material's overall polarity and influence its transition temperatures between crystalline, liquid crystalline, and isotropic liquid states. The propylcyclohexyl portion provides hydrophobic characteristics and steric bulk, which can affect physical properties like melting point and viscosity.[1]
Table 1: Physicochemical Properties of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
| Property | Value | Source(s) |
| CAS Number | 81936-32-5 | [1][2] |
| Molecular Formula | C₁₆H₂₄O | [1][3] |
| Molecular Weight | 232.37 g/mol | [1] |
| Appearance | White to slightly pale yellow solid (crystal - lump) | [3] |
| Melting Point | 31 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| Synonyms | Benzene, 1-methoxy-4-(4-propylcyclohexyl)-, trans-; 4-(trans-4-Propylcyclohexyl)anisole | [4][5] |
Synthesis Pathway: A Representative Approach
While specific proprietary synthesis methods may vary, the preparation of 4-alkoxy-phenylcyclohexane derivatives generally involves multi-step organic synthesis. A plausible and illustrative pathway can be inferred from established chemical literature, such as methods for producing related substituted cyclohexanones and subsequent aromatization reactions.
A general conceptual workflow for synthesizing compounds of this class is outlined below. This is a representative scheme and may require optimization for this specific molecule.
Caption: The relationship between states of matter and common thermotropic liquid crystal phases.
A General Protocol for Preparing a Nematic Liquid Crystal-Based Formulation
This protocol provides a foundational, step-by-step methodology for incorporating a therapeutic agent into a liquid crystal matrix. It is a general guide and would require optimization based on the specific drug and desired formulation characteristics.
Objective: To prepare a stable liquid crystal formulation for in vitro drug release studies.
Materials:
-
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene (or a mixture containing it)
-
Active Pharmaceutical Ingredient (API)
-
Co-solvent (if required to dissolve the API)
-
Surfactant/stabilizer (e.g., Pluronic F127)
-
Aqueous phase (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
High-pressure homogenizer or sonicator
-
Polarized light microscope
Protocol:
-
Lipid Phase Preparation: a. Gently heat the 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene to just above its melting point (31 °C) to form an isotropic liquid. b. Dissolve the API in the molten liquid crystal. If necessary, use a minimal amount of a suitable co-solvent.
-
Aqueous Phase Preparation: a. Prepare the aqueous phase, which may contain a surfactant or stabilizer to aid in the formation of dispersed particles (e.g., cubosomes).
-
Homogenization: a. For bulk gel formation, slowly add the aqueous phase to the lipid phase while vortexing to form a viscous, homogenous liquid crystal phase. [6] b. For nanoparticle formation (top-down approach), disperse the bulk liquid crystal in a larger volume of the aqueous phase using a high-pressure homogenizer or probe sonicator. [3]4. Equilibration: a. Allow the formulation to equilibrate at room temperature for at least 48 hours to ensure the formation of a stable liquid crystalline structure. [6]5. Characterization: a. Confirm the formation of the liquid crystal phase using a polarized light microscope. The anisotropic nature of the liquid crystal will result in birefringence, appearing as textured patterns under polarized light. b. Further characterization can be performed using techniques like Small-Angle X-ray Scattering (SAXS) to identify the specific mesophase (e.g., nematic, hexagonal, cubic).
Toxicological and Biocompatibility Insights
The available toxicological data for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is limited, with most SDS reports indicating "no data available" for key endpoints like acute toxicity, carcinogenicity, and mutagenicity. [3][4] However, research into the biocompatibility of liquid crystals provides valuable context. Studies on various liquid crystal types have shown that their toxicity can be highly dependent on their chemical structure. [7]For instance, some surfactant-based and thermotropic liquid crystals have demonstrated toxicity to bacteria, while lyotropic chromonic liquid crystals were found to be non-toxic. [2]In studies with mammalian cells, liquid crystals containing fluorophenyl groups have shown minimal cytotoxicity. [7]Given that biocompatibility is a critical factor for drug delivery systems, any formulation developed with 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene would require rigorous in vitro and in vivo toxicological evaluation.
Conclusion and Future Perspectives
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is a well-characterized nematic liquid crystal with established applications in materials science. Its defined physicochemical properties and non-hazardous nature make it a compound of interest for researchers. For professionals in drug development, its identity as a liquid crystal opens up the potential for its use in creating advanced drug delivery systems. The ability of liquid crystalline phases to encapsulate drugs and provide controlled release offers a promising platform for formulating challenging APIs.
Future research should focus on detailed biocompatibility and toxicology studies of this specific compound to validate its suitability for pharmaceutical applications. Furthermore, formulation development studies exploring its interaction with various APIs and its performance in different liquid crystalline phases (e.g., as part of a lyotropic system) will be crucial in unlocking its full potential in the field of drug delivery.
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molecular formula C16H24O synthesis pathways
Introduction
The molecular formula C16H24O represents a vast landscape of chemical structures, from simple aromatic ketones to structurally intricate polycyclic natural products. Within this diversity, the sesquiterpenoids—a class of terpenes derived from three isoprene units and often containing an additional oxygen atom—stand out for their profound biological activities and complex architectures. The pursuit of their synthesis has driven significant innovation in organic chemistry, demanding the development of novel strategies to control stereochemistry and construct highly strained ring systems.
This guide provides an in-depth analysis of the synthetic pathways toward a particularly challenging subclass of C16H24O isomers: the caged-like sesquiterpenoids. These molecules, exemplified by compounds like artatrovirenol A and daphnenoid A, feature dense arrays of stereocenters and unique polycarbocyclic frameworks. We will dissect the strategic decisions and key transformations that enable their construction in the laboratory, offering field-proven insights for researchers, scientists, and drug development professionals. Rather than a mere catalog of reactions, this document illuminates the causality behind the synthetic choices, providing a robust framework for approaching the synthesis of complex molecular targets.
Case Study: Enantioselective Total Synthesis of (-)-Artatrovirenol A
Artatrovirenol A is a natural product isolated from Artemisia atrovirens that exhibits cytotoxic activity against liver cancer cell lines.[1] Its formidable structure, a 5/5/6/5/5-pentacyclic system with a strained norbornene substructure, makes it a formidable synthetic challenge and an excellent case study for modern synthetic strategy.[1] The enantioselective total synthesis accomplished by Zhu and colleagues provides a masterclass in convergent assembly and strategic complexity-building transformations.[2][3]
Retrosynthetic Analysis
The retrosynthetic strategy for (-)-artatrovirenol A hinges on disconnecting the complex caged structure at key junctions that can be formed using powerful and stereocontrolled reactions. The core logic involves simplifying the pentacyclic system to a more manageable tetracyclic intermediate, which is then disconnected into two chiral fragments that can be synthesized independently and joined in a convergent manner.
The key disconnections are:
-
Chugaev Elimination: The final norbornene double bond is envisioned to come from the elimination of a xanthate, a reliable method for forming strained olefins. This reveals a saturated norbornane precursor.
-
Epoxide Ring-Opening: The norbornane motif itself is retrosynthetically traced back to the ring-opening of a strategically placed epoxide, a transformation that can be triggered by a Lewis acid to forge the C-C bond that forms the signature bridged system.
-
de Mayo [2+2] Cycloaddition/Retro-Aldol: The complex tetracyclic core containing the 5- and 7-membered rings is disconnected via a powerful photochemical sequence. A [2+2] cycloaddition between an enone and an alkene, followed by a retro-aldol cleavage of the resulting four-membered ring, builds the intricate framework from a simpler bicyclic precursor.
-
Mukaiyama-Michael Addition: The bicyclic intermediate is disconnected into two primary building blocks: a 10-carbon silyl ketene acetal and a 5-carbon cyclopentenone derivative. This convergent step allows for the independent synthesis of two complex fragments, maximizing efficiency.
-
Asymmetric Diels-Alder Reaction: The chirality of the 10-carbon fragment is ultimately traced back to an enantioselective Diels-Alder reaction, establishing the initial stereocenters that guide the stereochemistry of all subsequent transformations.
Caption: Retrosynthetic analysis of (-)-Artatrovirenol A.
Forward Synthesis: A Stepwise Execution
The forward synthesis masterfully executes the retrosynthetic plan, building molecular complexity with each step.
1. Asymmetric Diels-Alder Reaction: The synthesis commences with the creation of the key 10-carbon bicyclic lactone. To ensure high enantioselectivity, a cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction is employed between isoprene and a custom-synthesized dienophile.[3] This catalyst acts as a chiral Lewis acid, coordinating to the dienophile and creating a sterically defined environment that directs the approach of the diene, leading to the formation of the desired enantiomer with high fidelity. This initial stereocontrol is critical, as it dictates the absolute configuration of the final natural product.
2. Convergent Fragment Coupling: With the two chiral fragments—the C10 silyl ketene acetal (derived from the Diels-Alder product) and the C5 (R)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one—in hand, they are joined using a diastereoselective Mukaiyama-Michael addition .[1][3] This reaction unites the two building blocks, efficiently assembling an intermediate that contains all 15 carbon atoms of the artatrovirenol skeleton. The stereochemical outcome is controlled by the existing chirality in both fragments, leading to the desired diastereomer.
3. Tetracycle Formation via Photochemistry: The most significant increase in molecular complexity is achieved through an intramolecular de Mayo [2+2] cycloaddition/retro-aldol sequence .[2] The intermediate is first converted into a precursor containing a β-diketone moiety. Upon irradiation with UV light, the enol form of the diketone undergoes a [2+2] photocycloaddition with a tethered alkene. This elegant transformation forges a strained four-membered ring. This cyclobutane is then strategically cleaved via a base-mediated retro-aldol reaction. The result is remarkable: the bicyclic compound is transformed into a tetracyclic system, simultaneously generating the five- and seven-membered rings characteristic of the natural product's core.[3]
4. Norbornane Construction and Endgame: The final stages of the synthesis focus on forging the caged norbornane structure. An epoxide is installed, and its treatment with a Lewis acid triggers an intramolecular ring-opening, forming the final C-C bond of the norbornane substructure.[3] The synthesis concludes with a Chugaev elimination . A xanthate is installed on a secondary alcohol and is then thermally decomposed, leading to the clean formation of the strained C=C double bond of the norbornene ring system to yield (-)-artatrovirenol A.[1][2]
Caption: Forward synthesis pathway for (-)-Artatrovirenol A.
Quantitative Data Summary
The efficiency of a total synthesis is best appreciated through its quantitative data. The following table summarizes key transformations in the synthesis of (-)-artatrovirenol A.
| Step # | Transformation | Key Reagents/Conditions | Yield (%) |
| 1 | Asymmetric Diels-Alder | Isoprene, (S)-CBS catalyst, Tf2NH | 90% (96% ee) |
| 2 | Mukaiyama-Michael Addition | Silyl Ketene Acetal, Enone, TiCl4 | 75% |
| 3 | de Mayo [2+2] Cycloaddition | hν (350 nm), Pyrex filter | 78% |
| 4 | Retro-Aldol Reaction | KHMDS, THF, -78 °C | 85% |
| 5 | Chugaev Elimination | CS2, MeI, NaH; then 200 °C | 65% |
Experimental Protocol: Intramolecular de Mayo Reaction
This protocol is a representative example based on established procedures for this transformation and is intended for instructional purposes.
Objective: To construct the tetracyclic core of artatrovirenol A via an intramolecular [2+2] photocycloaddition followed by a retro-aldol fragmentation.
Materials:
-
Bicyclic diketone precursor (1.0 eq)
-
Anhydrous acetonitrile (CH3CN), degassed
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Photoreactor equipped with a 350 nm lamp and a Pyrex filter
Procedure:
Part A: [2+2] Photocycloaddition
-
A solution of the bicyclic diketone precursor (e.g., 200 mg) in degassed anhydrous acetonitrile (100 mL, ~0.005 M) is prepared in a quartz reaction vessel equipped with a magnetic stir bar.
-
The solution is purged with nitrogen for 20 minutes to remove dissolved oxygen, which can quench the excited state.
-
The vessel is placed in the photoreactor, and the solution is irradiated with a 350 nm lamp through a Pyrex filter (to block shorter wavelengths and prevent undesired side reactions) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or LC-MS. Upon consumption of the starting material (typically 6-8 hours), the irradiation is stopped.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude cyclobutane photoadduct.
Part B: Retro-Aldol Fragmentation
-
The crude photoadduct is dissolved in anhydrous THF (10 mL) under a nitrogen atmosphere and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of KHMDS (1.2 eq) is added dropwise to the stirred solution over 10 minutes. The causality here is the use of a strong, non-nucleophilic base to deprotonate the alcohol, initiating the fragmentation of the four-membered ring.
-
The reaction mixture is stirred at -78 °C for 1 hour, monitoring progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH4Cl (15 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the pure tetracyclic product.
Alternative Strategy: Oxidopyrylium [5+2] Cycloaddition for Caged Cores
An alternative and equally powerful strategy for constructing complex polycyclic systems found in C16H24O isomers involves the intramolecular oxidopyrylium [5+2] cycloaddition . This pericyclic reaction is particularly effective for synthesizing oxabicyclo[3.2.1]octane cores, which are present in numerous natural products.[4][5] This approach was explored for the synthesis of the core structure of daphnenoid A.[6]
The key principle involves generating a reactive oxidopyrylium ylide from a pyranone precursor. This five-atom component then reacts with a tethered two-atom π-system (an alkene or alkyne) in a concerted [5+2] cycloaddition to rapidly form a seven-membered ring and an oxygen bridge, constructing the bicyclic core in a single, often highly diastereoselective, step.[7]
Caption: Oxidopyrylium cycloaddition pathway.
This strategy demonstrates a different philosophical approach: instead of building rings sequentially, it uses a powerful cascade reaction to form multiple rings and stereocenters in one step, showcasing the versatility of modern synthetic methods.
Conclusion
The synthesis of natural products with the molecular formula C16H24O, particularly the caged-like sesquiterpenoids, epitomizes the art and science of organic chemistry. The successful total synthesis of (-)-artatrovirenol A highlights a strategic blend of convergent fragment coupling, powerful complexity-building reactions like the de Mayo sequence, and precise stereocontrol originating from an asymmetric Diels-Alder reaction. Furthermore, alternative strategies centered around different pericyclic reactions, such as the oxidopyrylium [5+2] cycloaddition, provide complementary pathways to these intricate molecular architectures.
For professionals in drug development and scientific research, these synthetic roadmaps are more than academic exercises. They provide a validated toolkit of strategic reactions, offer insights into solving complex molecular puzzles, and enable access to rare, biologically active compounds for further investigation. The logic and causality behind each transformation serve as a guide for the rational design and synthesis of future therapeutic agents and chemical probes.
References
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Lavernhe, R., Domke, P., Wang, Q., & Zhu, J. (2023). Enantioselective Total Synthesis of (−)-Artatrovirenol A. Journal of the American Chemical Society, 145(44), 24408–24415. [Link]
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Zhu, J., et al. (2023). Enantioselective Total Synthesis of (-)-Artatrovirenol A. PubMed, National Center for Biotechnology Information. [Link]
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Zografos, A. L., et al. (2024). Solvent-Promoted Total Syntheses of Sesquiterpenoid Dimers. ChemistryViews. [Link]
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Lavernhe, R., Domke, P., Wang, Q., & Zhu, J. (2023). Enantioselective Total Synthesis of (−)-Artatrovirenol A. ACS Publications. [Link]
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ChemistryViews. (2023). Total Synthesis of Artatrovirenol A. [Link]
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Li, A., et al. (2025). Total Synthesis of Daphnenoid A. PubMed, National Center for Biotechnology Information. [Link]
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Gonzalez, E. C., de la Torre Roehl, I. M., & Stoltz, B. M. (2025). Concise total synthesis of the cage-like sesquiterpenoid (+)-daphnepapytone A. Chemical Science. [Link]
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Huang, A.-C., Sumby, C. J., Tiekink, E. R. T., & Taylor, D. K. (2014). Synthesis of guaia-4(5)-en-11-ol, guaia-5(6)-en-11-ol, aciphyllene, 1-epi-melicodenones C and E, and other guaiane-type sesquiterpenoids via the diastereoselective epoxidation of guaiol. Journal of Natural Products, 77(11), 2522–2536. [Link]
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Tang, W., et al. (2013). Total Synthesis of Hainanolidol and Harringtonolide. Journal of the American Chemical Society, 135(33), 12434–12438. [Link]
-
Padwa, A. (2019). Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018). National Institutes of Health (PMC). [Link]
-
Gonzalez, E. C., de la Torre Roehl, I., & Stoltz, B. M. (2025). Concise Total Synthesis of the Cage-Like Sesquiterpenoid (+)-Daphnepapytone A. ChemRxiv. [Link]
-
Mitchell, T. A., & Wulff, W. D. (2024). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. National Institutes of Health (PMC). [Link]
-
Padwa, A., et al. (2019). Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances (2008–2018). PMC, NIH. [Link]
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Organic Chemistry Portal. (2014). Total Synthesis of C-O Natural Products. [Link]
-
Request PDF. (2020). Recent Synthetic Study towards Natural Products via [5+2] Cycloaddition Reaction. ResearchGate. [Link]
-
Mitchell, T. A., et al. (2024). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. The Journal of Organic Chemistry. [Link]
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phase transition behavior of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
An In-depth Technical Guide to the Phase Transition Behavior of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Abstract
This technical guide provides a comprehensive overview of the phase transition behavior of the liquid crystal monomer, this compound. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes foundational knowledge of calamitic thermotropic liquid crystals to postulate its expected mesomorphic properties. We will delve into the theoretical underpinnings of its phase transitions, detail the essential experimental protocols for its characterization, and provide insights into the structure-property relationships that govern its behavior. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing novel liquid crystalline materials.
Introduction: Unveiling the Mesomorphic Nature
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] this compound, with the chemical formula C16H24O, is a calamitic (rod-shaped) molecule structurally predisposed to forming liquid crystal phases, also known as mesophases.[1] Its molecular architecture, featuring a rigid core composed of a benzene ring and a cyclohexane ring, coupled with a flexible propyl tail and a polar methoxy group, is a classic design for inducing mesomorphism upon thermal variation. Such materials are classified as thermotropic liquid crystals.
The transitions between the solid, liquid crystal, and isotropic liquid states are driven by changes in temperature, leading to distinct phases with varying degrees of molecular order. Understanding these phase transitions is paramount for harnessing the unique optical and physical properties of this material in various applications, from display technologies to advanced sensor development.
Physicochemical Properties
A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its phase behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H24O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| CAS Number | 81936-32-5 | [1] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 31.0 - 35.0 °C |
Postulated Phase Transition Behavior: A Theoretical Framework
Based on its molecular structure, this compound is anticipated to exhibit at least one mesophase, most likely a nematic phase.
-
Crystalline Solid (Cr): At low temperatures, the molecules are arranged in a highly ordered, three-dimensional lattice structure.
-
Nematic Phase (N): Upon heating past the melting point, the material is expected to transition into a nematic phase. In this phase, the molecules lose their positional order but maintain a long-range orientational order, aligning their long axes in a common direction known as the director. This phase is characterized by its fluidity and anisotropic optical properties.
-
Isotropic Liquid (Iso): With further heating, the material will undergo a transition to the isotropic liquid phase at the clearing point. In this state, both positional and orientational order are lost, and the material behaves as a conventional liquid.
It is also plausible that this compound could exhibit one or more smectic phases at temperatures between the crystalline and nematic phases. Smectic phases possess a higher degree of order than the nematic phase, with molecules organized into layers.
The following diagram illustrates the expected sequence of phase transitions upon heating.
Caption: Postulated thermotropic phase transitions of this compound upon heating.
Experimental Characterization of Phase Transitions
To empirically determine the phase transition behavior, a suite of complementary analytical techniques is required. The causality behind the selection of these techniques lies in their ability to probe different aspects of the material's structure and thermal properties.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the cornerstone for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature. Endothermic peaks correspond to transitions that require energy, such as melting and the transition from a more ordered to a less ordered mesophase, while exothermic peaks indicate energy release, typically observed upon cooling and crystallization.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 0 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected clearing point (e.g., 100 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to observe the reproducible thermal behavior.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperatures and enthalpy changes (ΔH) for each phase transition.
Trustworthiness: The self-validating nature of this protocol is established by the reproducibility of the transition temperatures and enthalpies over multiple heating and cooling cycles.
Polarized Optical Microscopy (POM)
Expertise & Experience: POM is a crucial technique for the direct visualization and identification of liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. This is due to the anisotropic nature of the liquid crystal, which interacts with polarized light to produce interference patterns.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Mount the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample slowly while observing it through the polarized light microscope.
-
As the material melts, the field of view will become bright, indicating the formation of a liquid crystal phase.
-
Note the temperatures at which changes in the optical texture occur. These correspond to phase transitions.
-
Capture images of the characteristic textures for each phase (e.g., threaded or schlieren texture for the nematic phase).
-
Continue heating until the field of view becomes dark, which signifies the transition to the isotropic liquid (the clearing point).
-
Slowly cool the sample from the isotropic phase to observe the formation of mesophases and their textures.
-
Trustworthiness: The identification of mesophases is validated by comparing the observed textures with established databases and literature for known liquid crystal phases.
Caption: Integrated workflow for the characterization of phase transitions.
Structure-Property Insights
The specific molecular features of this compound directly influence its phase behavior:
-
Rigid Core: The phenyl and cyclohexyl rings provide the necessary rigidity and anisotropy for the formation of ordered mesophases.
-
Flexible Propyl Chain: The alkyl chain contributes to the fluidity of the material and influences the temperature range of the liquid crystal phases.
-
Methoxy Group: The polar methoxy group can enhance the intermolecular interactions, potentially affecting the thermal stability of the mesophases.
Conclusion
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590198, this compound. PubChem. Retrieved January 1, 2026, from [Link].
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An In-Depth Technical Guide to the Solubility of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. In the realm of pharmaceutical and materials science, a thorough understanding of a compound's solubility is paramount for process development, formulation, and ensuring bioavailability. This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and explore predictive models that can be leveraged in the absence of extensive empirical data.
Introduction to 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene and the Significance of its Solubility
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, with the molecular formula C₁₆H₂₄O, is a liquid crystal monomer.[1][2] Its structure, characterized by a substituted benzene ring and a propylcyclohexyl group, imparts a largely non-polar character to the molecule. Understanding its solubility in various organic solvents is critical for a range of applications, including its synthesis, purification, and formulation in liquid crystal displays and potentially as a scaffold in medicinal chemistry.
The solubility of an active pharmaceutical ingredient (API) or a key starting material like 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene directly influences its processing and bioavailability. Poor solubility can lead to challenges in creating homogenous reaction mixtures, difficulties in purification by crystallization, and inadequate absorption in biological systems. Therefore, a detailed study of its solubility is a foundational step in its application and development.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is a function of its functional groups and overall structure.
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene possesses a methoxy group which introduces a slight polar character. However, the dominant features are the non-polar benzene ring and the propylcyclohexyl aliphatic chain. Consequently, it is expected to exhibit higher solubility in non-polar and moderately polar aprotic solvents, and lower solubility in highly polar protic solvents like water.
Physicochemical Properties of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
A summary of the key physicochemical properties of the target molecule is presented in Table 1. These properties are crucial for both experimental design and theoretical modeling of its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O | [1][4] |
| Molecular Weight | 232.36 g/mol | [1][4] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 31.0 to 35.0 °C | [2] |
| Predicted Density | 0.934 g/cm³ | [ChemBK] |
| Predicted Boiling Point | 329.5 °C | [ChemBK] |
Note: Some physical properties are predicted values and should be confirmed experimentally.
Based on its predominantly non-polar structure, a qualitative prediction of its solubility in common organic solvents is provided in Table 2.
| Solvent Category | Common Solvents | Predicted Qualitative Solubility |
| Non-Polar Aprotic | Hexane, Toluene, Cyclohexane, Diethyl Ether | Very Soluble / Miscible |
| Moderately Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately to Sparingly Soluble |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble |
| Highly Polar Protic | Water | Insoluble |
Experimental Determination of Solubility
Accurate solubility data is best obtained through empirical measurement. The following section details the gold-standard shake-flask method and modern spectroscopic techniques for quantifying the solubility of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
The Shake-Flask Method: A Foundational Protocol
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
-
Preparation: Add an excess amount of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a constant temperature bath or an orbital shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the saturated solution can be centrifuged or filtered.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene in the aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Analytical Quantification Techniques
HPLC is a sensitive and accurate method for quantifying the concentration of a solute. A reversed-phase HPLC method would be suitable for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
-
Principle: The saturated solution is injected into an HPLC system equipped with a non-polar stationary phase (e.g., C18 column). A polar mobile phase is used to elute the compound, and its concentration is determined by comparing the peak area to a calibration curve prepared with known concentrations of the compound.
NMR offers a rapid and accurate alternative to HPLC for solubility measurement, with the advantage of not requiring physical separation of the solid and liquid phases.[6][7]
-
Principle: A sample of the saturated solution containing excess solid is analyzed. The NMR spectrum will only show signals for the dissolved solute. An external or internal standard of known concentration is used to quantify the concentration of the dissolved 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene by comparing the integration of their respective signals.[6][7]
Theoretical Prediction of Solubility
In the absence of experimental data, theoretical models can provide valuable estimates of solubility. These models are particularly useful in the early stages of development for solvent screening.
Hansen Solubility Parameters (HSP)
HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8] The principle is that substances with similar HSP values are likely to be miscible.
The HSP values for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene can be estimated using group contribution methods. By comparing these values to the known HSP of various solvents, a prediction of solubility can be made. Solvents with a smaller "distance" (Ra) to the solute in the three-dimensional Hansen space are predicted to be better solvents.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[5][9]
-
Principle: COSMO-RS calculates the chemical potential of a compound in a solvent based on the interaction of molecular surface polarities. This allows for the a priori prediction of solubility in a wide range of solvents with good accuracy.[9][10]
Caption: Logical Flow for Theoretical Solubility Prediction.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene in organic solvents. While direct, quantitative experimental data for this specific compound is not widely available in the literature, this guide equips researchers with both the foundational knowledge and practical methodologies to obtain this crucial information.
For drug development professionals and scientists, the detailed experimental protocols for the shake-flask method, coupled with modern analytical techniques like HPLC and NMR, offer a robust pathway to generating reliable solubility data. Furthermore, the introduction to theoretical predictive models such as Hansen Solubility Parameters and COSMO-RS provides a powerful tool for initial solvent screening and for gaining a deeper understanding of the solute-solvent interactions at a molecular level.
Future work should focus on the systematic experimental determination of the solubility of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene in a diverse range of organic solvents at various temperatures. This data would be invaluable for creating a comprehensive solubility database and for validating and refining the theoretical models discussed herein. Such a dataset would significantly accelerate the development and application of this and structurally related compounds in the fields of materials science and pharmaceuticals.
References
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ChemBK. 1-METHOXY-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE - Physico-chemical Properties. Available from: [Link]
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. Available from: [Link]
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Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Available from: [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available from: [Link]
- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.
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Klamt, A. (n.d.). Prediction of Solubility with COSMO-RS. Zenodo. Available from: [Link]
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Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Available from: [Link]
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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Loschen, C., & Klamt, A. (2014). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
Introduction
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is a liquid crystal monomer of significant interest in the materials science field, particularly for applications in display technologies.[1][2] Its specific stereochemistry and molecular structure contribute to the unique anisotropic properties required for liquid crystal displays. The synthesis of this molecule is a multi-step process that requires careful control over reaction conditions to achieve the desired trans isomer with high purity.
This document provides a comprehensive, in-depth guide for the synthesis of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. The protocol herein is designed for researchers, scientists, and professionals in drug development and materials science. It is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen procedures, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Physicochemical Properties of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
A summary of the key physicochemical properties of the target compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| CAS Number | 81936-32-5 | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 31-35 °C | [3] |
| Boiling Point | 329.5 °C at 760 mmHg | [4] |
| Density | 0.934 g/cm³ | [4] |
Overall Synthetic Scheme
The synthesis of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is a four-step process commencing from commercially available 4-propylphenol. The overall synthetic pathway is illustrated below.
Caption: Overall synthetic workflow for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
Part 1: Synthesis of 4-Propylcyclohexanone
The initial step involves the hydrogenation of 4-propylphenol to produce the key intermediate, 4-propylcyclohexanone. This reaction is carried out under pressure using a platinum catalyst.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Propylphenol | ≥98% | Sigma-Aldrich |
| Platinum on carbon (Pt/C) | 5% | Sigma-Aldrich |
| Dihydrogen (H₂) | High purity | Airgas |
| Deionized Water | - | - |
| Ethyl Acetate | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific |
| High-pressure batch reactor | - | Parr Instrument Company |
| Magnetic stirrer with heating | - | - |
| Rotary evaporator | - | Büchi |
Experimental Protocol
-
Reactor Setup: A high-pressure batch reactor is charged with 4-propylphenol (e.g., 5.0 mmol, 0.681 g) and a catalytic amount of 5% Pt/C (e.g., 100 mg). Deionized water (40 mL) is added as the solvent.
-
Hydrogenation: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 2 MPa at room temperature. The reaction mixture is then heated to the desired temperature (e.g., 100-150 °C) with vigorous stirring (e.g., 600 rpm) for 1 hour.
-
Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 4-propylcyclohexanone.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 4-propylcyclohexanone.
Causality and Insights
The choice of a platinum catalyst is crucial for the efficient hydrogenation of the aromatic ring. The reaction is performed in water, a green solvent, under pressure to facilitate the dissolution of hydrogen gas and increase the reaction rate. The temperature is a critical parameter that needs to be optimized to ensure complete conversion without promoting side reactions.
Part 2: Grignard Reaction for the Formation of 1-(4-methoxyphenyl)-4-propylcyclohexanol
This step involves the formation of a new carbon-carbon bond through the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to the carbonyl group of 4-propylcyclohexanone.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Propylcyclohexanone | As synthesized in Part 1 | - |
| 4-Bromoanisole | ≥99% | Sigma-Aldrich |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Iodine | Crystal, ACS reagent | Fisher Scientific |
| Saturated Ammonium Chloride solution | - | - |
| Diethyl Ether | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific |
| Round-bottom flasks, Condenser | - | - |
| Magnetic stirrer | - | - |
| Dropping funnel | - | - |
Experimental Protocol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (e.g., 1.2 eq) are placed. A small crystal of iodine is added to activate the magnesium. A solution of 4-bromoanisole (e.g., 1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction.[5] Once the reaction starts (indicated by bubbling and a color change), the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: The solution of 4-propylcyclohexanone (e.g., 1.0 eq) in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude tertiary alcohol, 1-(4-methoxyphenyl)-4-propylcyclohexanol.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality and Insights
The Grignard reaction is a powerful tool for C-C bond formation.[5] The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water. The slow addition of the ketone to the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize side products. The work-up with ammonium chloride is a mild method to protonate the intermediate alkoxide without causing dehydration of the tertiary alcohol.
Part 3: Dehydration to 1-Methoxy-4-(4-propylcyclohex-1-en-1-yl)benzene
The tertiary alcohol synthesized in the previous step is dehydrated to form the corresponding alkene. This elimination reaction is typically acid-catalyzed.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-(4-methoxyphenyl)-4-propylcyclohexanol | As synthesized in Part 2 | - |
| Acidic Alumina | Activated, Brockmann I | Sigma-Aldrich |
| Toluene | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS grade | Fisher Scientific |
| Round-bottom flask with Dean-Stark trap | - | - |
| Magnetic stirrer with heating mantle | - | - |
Experimental Protocol
-
Reaction Setup: A round-bottom flask is charged with 1-(4-methoxyphenyl)-4-propylcyclohexanol (e.g., 1.0 eq) and acidic alumina (e.g., 0.5-1.0 eq by weight). Toluene is added as the solvent, and a Dean-Stark trap is fitted to the flask to remove water azeotropically.
-
Dehydration: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Work-up: After cooling to room temperature, the acidic alumina is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to give the crude alkene.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Causality and Insights
Acidic alumina serves as a solid acid catalyst for the dehydration reaction.[6] The use of a Dean-Stark trap to remove water drives the equilibrium towards the formation of the alkene product. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal. This method is often preferred over strong soluble acids which can sometimes lead to rearrangements and other side reactions.
Part 4: Stereoselective Catalytic Hydrogenation
The final step is the catalytic hydrogenation of the alkene to the desired saturated cyclohexane derivative. The key challenge in this step is to control the stereochemistry to obtain the trans isomer preferentially.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Methoxy-4-(4-propylcyclohex-1-en-1-yl)benzene | As synthesized in Part 3 | - |
| Palladium on carbon (Pd/C) | 10% | Sigma-Aldrich |
| Dihydrogen (H₂) | High purity | Airgas |
| Ethanol | Anhydrous | Fisher Scientific |
| Hydrogenation apparatus (e.g., Parr shaker) | - | Parr Instrument Company |
| Celite® | - | Sigma-Aldrich |
Experimental Protocol
-
Reaction Setup: In a hydrogenation flask, 1-Methoxy-4-(4-propylcyclohex-1-en-1-yl)benzene (e.g., 1.0 eq) is dissolved in ethanol. A catalytic amount of 10% Pd/C (e.g., 5-10 mol%) is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogenation apparatus, and the system is purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (e.g., 1-4 atm) at room temperature until the theoretical amount of hydrogen has been consumed. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification and Isomer Separation: The crude product will likely be a mixture of cis and trans isomers. The desired trans isomer can be isolated by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by preparative HPLC. The stereochemistry of the final product should be confirmed by NMR spectroscopy.[7]
Causality and Insights
Catalytic hydrogenation of substituted cyclohexenes often leads to a mixture of cis and trans isomers. The stereochemical outcome is influenced by the catalyst, solvent, and substrate structure. Palladium on carbon is a common and effective catalyst for this transformation. The trans isomer is often the thermodynamically more stable product, and under certain conditions, it can be favored.[8][9] Purification by recrystallization is often effective for separating diastereomers due to differences in their crystal packing and solubility.
Characterization of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, and the aliphatic protons of the propyl and cyclohexyl groups. The coupling constants of the cyclohexyl protons can help to confirm the trans stereochemistry.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.[10]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (m/z = 232.36).[1]
-
Infrared Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the ether and the C-H stretching of the aromatic and aliphatic groups.[11]
Safety and Handling
-
General Precautions: It is essential to conduct all experimental procedures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and checked for leaks.
-
Grignard Reagents: Grignard reagents are moisture-sensitive and can react violently with water. All glassware must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Organic solvents such as THF, diethyl ether, and toluene are flammable. Avoid open flames and sources of ignition.
-
For detailed safety information, refer to the Safety Data Sheets (SDS) for all chemicals used.
References
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
1-[3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
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1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. (n.d.). PubChem. Retrieved from [Link]
- Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1038–1045.
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Ferreira, M., et al. (2019). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molbank, 2019(4), M1093.
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Diastereodivergent synthesis of multi-substituted cycloalkanes. (2025, November 20). ResearchGate. Retrieved from [Link]
- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. (n.d.). Google Patents.
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Benzene, 1-methoxy-4-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Homologous Ladder Cyclohexasilanes. (n.d.). OSTI.GOV. Retrieved from [Link]
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Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. (2022, January 1). ResearchGate. Retrieved from [Link]
-
1-Methoxy-4-(4-methylphenoxy)benzene. (n.d.). PubChem. Retrieved from [Link]
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Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol. (n.d.). PrepChem.com. Retrieved from [Link]
-
CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. (2025, September 9). Chemsrc. Retrieved from [Link]
-
Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (n.d.). MDPI. Retrieved from [Link]
-
Benzaldehyde, 2-methoxy-. (n.d.). Organic Syntheses. Retrieved from [Link]
- Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol. (n.d.). Google Patents.
-
4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable. Retrieved from [Link]
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Application Notes and Protocols for 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene in Liquid Crystal Display (LCD) Technology
Introduction: The Molecular Architecture of Performance in Nematic Displays
In the landscape of liquid crystal display (LCD) technology, the performance characteristics of the display are fundamentally dictated by the molecular composition of the nematic mixture. The careful selection and combination of various liquid crystal compounds allow for the fine-tuning of critical parameters such as operating voltage, response time, contrast ratio, and temperature stability. 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene, a calamitic (rod-shaped) liquid crystal, serves as a vital component in many nematic formulations. Its unique molecular structure, featuring a methoxy-substituted phenyl ring coupled with a trans-4-n-propylcyclohexyl moiety, imparts a desirable balance of properties that are instrumental in achieving high-performance display characteristics.
This technical guide provides a comprehensive overview of the application of this compound in LCD technology. We will delve into the causal relationship between its molecular structure and its influence on the macroscopic properties of nematic mixtures. Detailed protocols for the characterization of this compound and its integration into liquid crystal cells are provided for researchers and professionals in the field.
Physicochemical Properties and Molecular Rationale
The efficacy of this compound as a component in liquid crystal mixtures stems from the synergistic contribution of its constituent parts.
| Property | Value/Description | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 81936-32-5 | [1][2] |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Appearance | White to light yellow powder/solid | |
| Purity | >98.0% (GC) |
The Role of the Molecular Moieties:
-
Methoxy Group (-OCH₃): The terminal methoxy group plays a crucial role in influencing the dielectric anisotropy (Δε) of the molecule. While not as strongly polar as a cyano group, the methoxy group provides a moderate positive contribution to the dielectric anisotropy.[3] This is advantageous in formulating mixtures with a tailored, moderate positive Δε, which is often desired to achieve low threshold voltages without excessively increasing viscosity.
-
Phenyl Ring: The central phenyl ring provides the necessary rigidity and polarizability to the molecular core, which is essential for maintaining the nematic phase over a broad temperature range.
-
trans-4-n-Propylcyclohexyl Group: This aliphatic ring system is a key contributor to the low viscosity of the liquid crystal.[4] Compared to a second phenyl ring, the saturated cyclohexyl group reduces intermolecular π-π stacking, leading to lower rotational viscosity (γ₁). This is a critical factor in achieving fast switching times in LCDs. The trans configuration ensures a linear molecular shape, which is conducive to nemastic ordering. The n-propyl chain provides a degree of flexibility and influences the clearing point of the material.
The combination of these structural features makes this compound a valuable component for creating stable, low-viscosity nematic mixtures with moderate positive dielectric anisotropy.
Experimental Protocols
Protocol 1: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting point and clearing point) and associated enthalpy changes of this compound or a mixture containing it.
Materials and Equipment:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan with a lid. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20 mL/min) to prevent oxidation.
-
Heat the sample to a temperature above its expected clearing point (e.g., 100 °C) at a rate of 10 °C/min to erase any thermal history.
-
Cool the sample to a temperature below its expected melting point (e.g., 0 °C) at a rate of 10 °C/min.
-
Perform a second heating scan at 10 °C/min to a temperature above the clearing point.
-
Analyze the data from the second heating scan to determine the peak temperatures of the melting and nematic-to-isotropic phase transitions, as well as the integrated peak areas to calculate the enthalpy of these transitions.
Diagram of DSC Workflow:
Caption: Procedure for preparing and observing liquid crystal textures via POM.
Protocol 3: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
Objective: To construct a basic TN-LCD cell to evaluate the electro-optical properties of a liquid crystal mixture containing this compound.
Materials and Equipment:
-
Liquid crystal mixture containing this compound
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyvinyl alcohol (PVA) solution (alignment layer)
-
Spinner coater
-
Hot plate
-
Soft cloth (e.g., velvet)
-
Spacers (e.g., 5 µm diameter glass fibers)
-
UV-curable adhesive
-
UV lamp
-
Polarizing films
-
Function generator and amplifier
-
Photodetector and oscilloscope
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with detergent, deionized water, and a final rinse with isopropanol. Dry the substrates completely.
-
Alignment Layer Deposition: Spin-coat a thin layer of PVA solution onto the ITO-coated side of each substrate.
-
Baking: Bake the PVA-coated substrates on a hot plate to remove the solvent.
-
Rubbing: Gently rub the surface of the PVA layer with a soft cloth in a single direction. The rubbing direction on the two substrates should be perpendicular to each other.
-
Cell Assembly: Place spacers onto one of the substrates. Apply a small amount of UV-curable adhesive around the perimeter of the substrate, leaving a small gap for filling. Place the second substrate on top, with the rubbing directions of the two substrates at 90 degrees to each other.
-
Curing: Expose the cell to UV light to cure the adhesive.
-
Filling: Heat the empty cell and the liquid crystal mixture to a temperature above the clearing point of the mixture. Fill the cell with the liquid crystal mixture via capillary action through the gap left in the adhesive.
-
Sealing: Seal the filling port with a small amount of adhesive.
-
Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with the polarization axes parallel to the rubbing directions of the adjacent substrates.
Diagram of TN Cell Fabrication:
Caption: Step-by-step workflow for fabricating a twisted nematic liquid crystal cell.
Application in Nematic Mixtures: A Performance Perspective
This compound is rarely used as a single-component liquid crystal in display applications. Instead, it is a component of a eutectic mixture, where its properties are blended with those of other liquid crystals to achieve a final product with the desired performance specifications.
Illustrative Example of a Nematic Mixture Formulation:
While specific commercial formulations are proprietary, a representative research-grade nematic mixture for a TN-LCD might include components such as:
| Component Type | Example Compound | Molar % | Rationale for Inclusion |
| Phenylcyclohexane | This compound | 20-30% | Low viscosity, moderate positive Δε |
| Cyanobiphenyl | 4'-Pentyl-4-biphenylcarbonitrile (5CB) | 40-50% | High positive Δε, good nematic range |
| Bicyclohexane | 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) | 20-30% | Low viscosity, good chemical stability |
| Chiral Dopant | R/S-811 (Merck) | <1% | Induces the 90° twist in the TN cell |
The combination of these components allows for the creation of a mixture with a broad nematic temperature range, a low threshold voltage (due to the high Δε components), and fast response times (due to the low viscosity components).
Conclusion and Future Outlook
This compound is a well-established and valuable component in the formulation of nematic liquid crystal mixtures for display applications. Its molecular structure provides a favorable combination of low viscosity and moderate positive dielectric anisotropy, which are key parameters for achieving fast-switching and low-power consumption LCDs. The protocols outlined in this guide provide a framework for the characterization and application of this and similar liquid crystal materials. As display technologies continue to evolve, the fundamental principles of molecular design and mixture formulation, exemplified by the use of compounds like this compound, will remain central to innovation in the field.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Advanced Materials: The Role of Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol in Modern Technology. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 590198, this compound. Retrieved from [Link]
- Ghosh, S., et al. (2014). Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances, 4(105), 61133-61140.
-
Watson International Ltd. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.81936-32-5. Retrieved from [Link]
- Kang, H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1368.
- Zhang, B. Y., et al. (2007). Optical characterization of polymer liquid crystal cell exhibiting polymer blue phases. Optics Express, 15(16), 10175-10182.
- Kumar, P., et al. (2014). Electric-Field-Induced Chirality in Columnar Liquid Crystals. Journal of the American Chemical Society, 136(24), 8799-8807.
- Li, J., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(7), 077701.
- Perkowski, P., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12345.
- Dave, J. S., & Dewar, M. J. S. (1954). Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determination of Latent Transition Temperatures. Journal of the Chemical Society, 4617-4619.
-
Stolarz, Z., et al. (2008). Composition of nematic liquid crystal mixture used in the present studies. ResearchGate. Retrieved from [Link]
- Zhang, R., et al. (2023). Research on the Morphology, Electro-Optical Properties and Mechanical Properties of Electrochromic Polymer-Dispersed Liquid Crystalline Films Doped with Anthraquinone Dyes. Polymers, 15(9), 2108.
- Chigrinov, V. G., et al. (2021). Photo-Aligned Ferroelectric Liquid Crystal Devices with Novel Electro-Optic Characteristics. Crystals, 11(10), 1234.
- Dabrowski, R., et al. (2012). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Molecular Crystals and Liquid Crystals, 562(1), 1-13.
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Application Note: Protocol for Measuring the Dielectric Anisotropy of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Abstract: This document provides a comprehensive, step-by-step protocol for the accurate measurement of the dielectric anisotropy (Δε) of the nematic liquid crystal 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. This guide is intended for researchers and scientists in materials science and drug development, offering detailed methodologies from sample preparation to data analysis. The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction and Scientific Principles
1.1 The Significance of Dielectric Anisotropy
Dielectric anisotropy is a fundamental property of liquid crystals (LCs) that quantifies the difference in dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axis, known as the director. This property is the primary mechanism enabling the operation of most liquid crystal displays (LCDs) and a wide array of photonic devices, including tunable phase shifters, filters, and spatial light modulators.[1][2] The sign and magnitude of the dielectric anisotropy (Δε = ε∥ - ε⊥) determine how the LC molecules will orient themselves in an applied electric field, forming the basis of electro-optic switching.
1.2 The Material: this compound
The subject of this protocol is the liquid crystal this compound (CAS No. 81936-32-5).[3][4][5] Its molecular structure, featuring a polar methoxy group and a non-polar alkyl chain, gives rise to a significant permanent dipole moment. This molecular structure is crucial as the alignment of these dipoles with or against an external electric field dictates the material's dielectric response. Understanding its dielectric anisotropy is essential for predicting its performance in electro-optical applications.
1.3 The Fréedericksz Transition: A Core Concept
The measurement of ε∥ relies on the ability to reorient the liquid crystal director with an external electric field. This reorientation phenomenon is known as the Fréedericksz transition.[6][7] In a typical measurement cell, the LC molecules are initially aligned by specially treated surfaces. When an electric field stronger than a certain threshold is applied, it exerts a torque on the molecules that competes with the elastic forces imposed by the surface anchoring.[7][8] Overcoming this threshold allows for the complete alignment of the director with the field, a necessary condition for the accurate measurement of ε∥.[6][9]
Equipment, Materials, and Reagents
2.1 Essential Equipment
-
Precision LCR Meter: An instrument capable of measuring capacitance, inductance, and resistance over a range of frequencies.[10][11][12] Models like the GW Instek LCR-8200 series or similar are suitable.[13] Key features include programmable test frequencies (e.g., 1 kHz) and test voltages.
-
Function Generator & Voltage Amplifier: To supply a high-frequency AC biasing voltage sufficient to induce the Fréedericksz transition.
-
Temperature Controller / Hot Stage: To maintain the liquid crystal sample at a precise temperature within its nematic phase. Temperature stability is critical as dielectric properties are temperature-dependent.
-
Liquid Crystal Test Cell: A parallel-plate capacitor structure made of indium tin oxide (ITO) coated glass. For this protocol, a planar-aligned cell with a known, uniform cell gap (typically 5-20 µm) is required.
-
Polarizing Optical Microscope: Used to verify the quality of the liquid crystal alignment within the cell before and after filling.
-
Four-Point Probe Kelvin Clips/Fixture: To ensure accurate electrical connection to the LC cell, minimizing contact and lead resistance errors.[11]
-
Nitrogen Gas Supply: For cleaning and drying the LC cell.
2.2 Materials and Reagents
-
Liquid Crystal: this compound (Purity > 98%).
-
Solvents: Acetone and Isopropyl Alcohol (ACS grade or higher) for cleaning glass substrates.
-
UV-curable adhesive: For sealing the liquid crystal cell.
Detailed Experimental Protocol
This protocol is a self-validating system designed to ensure accuracy at each stage. The process moves from characterizing the empty cell to measuring the LC-filled cell in two distinct molecular orientations.
3.1 Phase 1: Test Cell Characterization
The first phase establishes the geometric constants of the measurement cell, which is fundamental for converting raw capacitance data into dielectric permittivity.
-
Cell Cleaning: Thoroughly clean the empty LC cell by sonicating it in acetone for 10 minutes, followed by isopropyl alcohol for 10 minutes. Dry the cell completely with a gentle stream of nitrogen gas.
-
Empty Cell Capacitance (C_empty) Measurement:
-
Place the clean, empty cell on the temperature-controlled hot stage and allow it to reach thermal equilibrium at the desired measurement temperature (e.g., 25°C).
-
Connect the cell to the LCR meter using the Kelvin fixture.
-
Set the LCR meter to a frequency of 1 kHz and a low test voltage (e.g., 0.1 Vrms) to avoid any stray field effects.
-
Perform an "Open" and "Short" circuit calibration on the LCR meter with the test leads to nullify parasitic impedances.[14]
-
Measure and record the capacitance of the empty cell, C_empty . This value is crucial for the final calculations.
-
3.2 Phase 2: Sample Preparation and Loading
-
Heating: Heat the liquid crystal sample to a temperature a few degrees above its clearing point (the transition to the isotropic liquid phase). This lowers its viscosity and prevents the formation of flow-induced alignment defects during filling.
-
Cell Filling: Place a small drop of the isotropic LC at the edge of the cell's filling port. The liquid will be drawn into the cell gap via capillary action.
-
Controlled Cooling: Once filled, place the cell on the hot stage, maintaining it in the isotropic phase for approximately 10 minutes to allow any flow-induced turbulence to relax. Then, slowly cool the cell (e.g., at 1°C/min) through the clearing point into the nematic phase. This slow cooling is vital for achieving a well-aligned, monodomain sample.
-
Alignment Verification: Observe the filled cell under a polarizing microscope to confirm that a uniform planar alignment has been achieved.
3.3 Phase 3: Measurement of Perpendicular Permittivity (ε⊥)
In this configuration, the LC director is parallel to the cell substrates and perpendicular to the applied electric field.
-
Setup: Place the filled cell on the hot stage and allow it to stabilize at the measurement temperature. Connect it to the LCR meter.
-
Measurement: Using the same LCR meter settings (1 kHz, 0.1 Vrms), measure and record the capacitance, C⊥ .
-
Calculation: The perpendicular dielectric permittivity is calculated using the formula:
ε⊥ = C⊥ / C_empty
3.4 Phase 4: Measurement of Parallel Permittivity (ε∥)
Here, a high-voltage, high-frequency AC field is applied to reorient the LC director to be parallel with the measurement field.
-
Setup: Apply a strong biasing voltage across the cell using the function generator and amplifier. A typical biasing field is a sine wave of >10 Vrms at a frequency of several kilohertz. This high frequency prevents charge screening effects from ionic impurities.
-
Saturation Voltage Determination: To ensure all molecules are aligned with the field, sweep the biasing voltage (e.g., from 1 Vrms to 20 Vrms) while monitoring the capacitance. The capacitance will increase and then plateau. The voltage at which this plateau begins is the saturation voltage. The measurement of C∥ must be performed at a voltage comfortably within this saturation region.
-
Measurement: With the saturating bias voltage applied, measure and record the capacitance, C∥ , using the LCR meter's low-voltage probing signal.
-
Calculation: The parallel dielectric permittivity is calculated as:
ε∥ = C∥ / C_empty
3.5 Phase 5: Calculation of Dielectric Anisotropy (Δε)
Finally, the dielectric anisotropy is calculated from the two measured permittivity values:
Δε = ε∥ - ε⊥
Data Presentation and Visualization
For clarity and comparative analysis, all quantitative data should be systematically recorded.
Table 1: Data Acquisition and Calculation Summary
| Parameter | Symbol | Value | Units | Notes |
| Measurement Temperature | T | °C | Must be kept constant. | |
| Empty Cell Capacitance | C_empty | pF | Characterizes cell geometry. | |
| Perpendicular Capacitance | C⊥ | pF | Measured with no bias voltage. | |
| Parallel Capacitance | C∥ | pF | Measured at saturation voltage. | |
| Perpendicular Permittivity | ε⊥ | - | Calculated: C⊥ / C_empty | |
| Parallel Permittivity | ε∥ | - | Calculated: C∥ / C_empty | |
| Dielectric Anisotropy | Δε | - | Calculated: ε∥ - ε⊥ |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire measurement protocol.
Caption: Workflow for dielectric anisotropy measurement.
References
-
Fréedericksz, V., & Repiewa, A. (1927). Theoretisches und Experimentelles zur Frage nach der Natur der anisotrop-flüssigen Körper. Zeitschrift für Physik, 42(7), 532–546. [Link]
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Zhou, H., Choate, E. P., & Wang, H. (2014). Optical Fredericks Transition in a Nematic Liquid Crystal Layer. In Nematicons (pp. 1-44). Springer, Singapore. [Link]
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Ong, H. L. (1988). First- and second-order Freedericksz transitions in nematic liquid crystals subjected to static and optical-electromagnetic fields. IEEE Transactions on Electron Devices, 35(7), 979-984. [Link]
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Finotello, D., & Palffy-Muhoray, P. (2016). The Freedericksz Transition in a Spatially Varying Magnetic Field. Crystals, 6(10), 127. [Link]
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Missaoui, A., Susser, A. L., Aharoni, H., & Rosenblatt, C. (2023). Magnetic field-induced Freedericksz transition in a chiral liquid crystal. Applied Physics Letters, 122(13), 134101. [Link]
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Chen, L., et al. (2024). Measurement of Dielectric Anisotropic Properties for PCB Substrates at Millimeter-wave Range. 2024 International Conference on Microwave and Millimeter Wave Technology (ICMMT). [Link]
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Vantchev, B., & Grozev, D. (2018). Measurement of Uni- and Bi-Axial Dielectric Anisotropy of Crystalline Samples by Microwave Resonance Method. Bulgarian Journal of Physics, 45, 119-128. [Link]
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Wang, Y., et al. (2022). Complex Permittivity Measurement of Low-Loss Anisotropic Dielectric Materials at Hundreds of Megahertz. Sensors, 22(11), 4212. [Link]
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Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
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Lee, S., et al. (2022). Tomographic measurements of dielectric tensors of optically anisotropic structures. Science Advances, 8(9), eabm9889. [Link]
-
Zhang, H., et al. (2023). Complex Permittivity Measurements of Liquid Crystals Using Epsilon-Near-Zero Metamaterials. IEEE Transactions on Antennas and Propagation, 71(9), 7435-7444. [Link]
-
Wang, H., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 33(2), 026101. [Link]
-
Xu, H., et al. (2009). Dielectric permittivity modulation of liquid crystals for microwave applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
-
Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University. [Link]
-
IBE Electronics. (2023). What is the principle of LCR digital meter? [Link]
-
IET Labs. (n.d.). LCR Meter- What is an LCR Meter? [Link]
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Sciospec. (n.d.). LCR meters. [Link]
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GW Instek. (n.d.). LCR Meters. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(1-methoxyethyl)benzene. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Urban, S., Gestblom, B., & Pawlus, S. (2003). Dielectric Properties of 4-methoxy-4'-cyanobiphenyl (1OCB) in the Supercooled Isotropic and Nematic Phases. Zeitschrift für Naturforschung A, 58(6), 357-362. [Link]
-
Watson International Ltd. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.81936-32-5. LookChem. [Link]
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analytical techniques for the quantification of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed analytical protocols for the accurate quantification of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, a key intermediate in various industrial applications, including liquid crystal manufacturing. Recognizing the need for robust and reliable analytical methods, we present two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity and sensitivity, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and quality control. This guide offers comprehensive, step-by-step protocols, from sample preparation to data analysis, and outlines a validation strategy compliant with international standards to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is a non-polar organic compound characterized by a methoxybenzene group attached to a propylcyclohexyl ring. Its precise quantification is critical in ensuring the purity of raw materials, monitoring reaction kinetics, and controlling the quality of final products. The choice of analytical technique is paramount and is dictated by factors such as the sample matrix, required sensitivity, and the desired throughput.
This document serves as a practical guide, explaining the causality behind experimental choices to empower researchers to not only replicate these methods but also to adapt them to their specific needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the preferred method for the quantification of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene when high selectivity and low detection limits are required. The volatility of the analyte makes it well-suited for gas chromatography, while mass spectrometry provides definitive identification and quantification.
Rationale for Method Selection
The choice of a non-polar capillary column is based on the non-polar nature of the analyte, promoting separation based on boiling point. The temperature gradient is optimized to ensure a sharp peak shape and adequate separation from potential impurities. Electron ionization (EI) is selected for its ability to produce reproducible fragmentation patterns, aiding in compound identification.
Experimental Protocol
2.2.1. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the sample containing 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene with dichloromethane to an expected concentration within the calibration range.[1][2] If particulates are present, filter the sample through a 0.45 µm PTFE syringe filter prior to analysis.[1]
2.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[3] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode)[3][4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 232 (Molecular Ion) |
| Qualifier Ions | m/z 135, 108 |
Data Analysis and Quantification
Quantification is based on the peak area of the quantifier ion (m/z 232) using an external standard calibration curve. The qualifier ions are monitored to confirm the identity of the analyte.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
High-Performance Liquid Chromatography (HPLC-UV) Method
For routine quality control where high throughput is necessary, HPLC-UV offers a reliable and robust alternative to GC-MS.
Rationale for Method Selection
A reverse-phase HPLC method is chosen due to the non-polar nature of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.[5][6] A C18 column provides excellent retention and separation of non-polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte with good peak shape. UV detection is suitable as the benzene ring in the analyte exhibits strong absorbance in the UV region.
Experimental Protocol
3.2.1. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Dilute the sample containing 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene with the mobile phase to an expected concentration within the calibration range.[7] Filter the sample through a 0.45 µm PTFE syringe filter prior to analysis.[8]
3.2.2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
Data Analysis and Quantification
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from the reference standards.
HPLC-UV Workflow Diagramdot
Sources
Application Notes and Protocols for the Formulation of Liquid Crystal Mixtures Containing 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene in Advanced Liquid Crystal Formulations
This compound is a versatile liquid crystal monomer known for its favorable dielectric and optical properties.[1][2] Its molecular structure, featuring a phenyl ring and a propylcyclohexyl group, contributes to a desirable combination of low viscosity and a broad nematic temperature range when incorporated into mixtures. These characteristics are crucial for the development of high-performance liquid crystal displays (LCDs) and other electro-optical devices.[3] This application note provides a comprehensive guide to the formulation, preparation, and characterization of liquid crystal mixtures containing this key component, offering both theoretical insights and practical, step-by-step protocols.
Core Principles of Liquid Crystal Mixture Formulation
The formulation of a liquid crystal mixture is a meticulous process of combining two or more mesogenic compounds to achieve a specific set of physical and electro-optical properties that a single compound cannot provide.[4] The primary goal is often to create a eutectic mixture, which exhibits a lower melting point and a wider nematic range than its individual components.[4] When formulating mixtures with this compound, several key parameters are considered:
-
Nematic Range: The temperature range within which the material exhibits the nematic liquid crystal phase is a critical parameter for device operation. By carefully selecting and adjusting the concentration of co-components, the nematic range of the mixture can be tailored to suit specific applications.
-
Viscosity: Low rotational viscosity is essential for fast-switching LCDs. This compound is often used to reduce the overall viscosity of a mixture.
-
Dielectric Anisotropy (Δε): This property determines the threshold voltage required to switch the liquid crystal molecules. The sign and magnitude of Δε can be fine-tuned by blending components with different dielectric properties.
-
Birefringence (Δn): The difference between the extraordinary and ordinary refractive indices influences the optical path difference and, consequently, the display's brightness and contrast.
The selection of co-components for this compound often includes other cyanobiphenyls, phenylcyclohexanes, and esters to optimize these properties. The final composition is typically determined by systematically varying the weight percentages of the components and characterizing the resulting phase behavior and electro-optical performance.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81936-32-5 | [1] |
| Molecular Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Appearance | White to light yellow powder or lump | TCI Chemicals |
Experimental Protocols
Protocol 1: Preparation of a Binary Nematic Liquid Crystal Mixture
This protocol describes the preparation of a representative binary liquid crystal mixture containing this compound and a common cyanobiphenyl component, 4-pentyl-4'-cyanobiphenyl (5CB), to achieve a broad nematic range at room temperature.
Materials:
-
This compound (>98.0% purity)
-
4-pentyl-4'-cyanobiphenyl (5CB) (>98.0% purity)
-
Small glass vials with PTFE-lined caps
-
Analytical balance (± 0.0001 g)
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Spatula
-
Argon or Nitrogen gas for inert atmosphere (optional)
Procedure:
-
Component Weighing: Accurately weigh the desired amounts of this compound and 5CB into a clean, dry glass vial. For a representative mixture, a weight ratio of 70:30 (5CB : this compound) can be used as a starting point.
-
Inert Atmosphere: If the components are sensitive to oxidation at elevated temperatures, flush the vial with a gentle stream of argon or nitrogen gas before sealing.
-
Heating and Mixing: Place a small magnetic stir bar in the vial and securely cap it. Place the vial on a hot plate and heat it to a temperature above the clearing point of both individual components and the expected mixture (e.g., 60-70 °C).
-
Homogenization: Once the mixture becomes a clear, isotropic liquid, activate the magnetic stirrer to ensure thorough mixing. Continue stirring for at least 30 minutes to achieve a homogeneous solution.
-
Cooling and Storage: After homogenization, turn off the heat and allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization. Store the vial in a cool, dark place.
Causality Behind Experimental Choices:
-
Heating above the clearing point: This ensures that both components are in their isotropic liquid phase, allowing for complete miscibility and uniform mixing at the molecular level.
-
Slow cooling: This prevents rapid crystallization or phase separation, allowing the liquid crystal phases to form in a thermodynamically stable manner, which is crucial for accurate characterization.
-
Inert atmosphere: This is a precautionary measure to prevent any potential degradation of the liquid crystal molecules at elevated temperatures, which could alter their physical properties.
Figure 1: Experimental workflow for the preparation and characterization of a binary liquid crystal mixture.
Protocol 2: Characterization of Phase Transition Temperatures by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the temperatures and enthalpies of phase transitions in liquid crystal mixtures.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Nitrogen gas supply for purging the DSC cell
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the prepared liquid crystal mixture into an aluminum DSC pan.
-
Pan Sealing: Securely seal the pan with a lid using a crimper. Prepare an empty sealed pan as a reference.
-
DSC Program:
-
Initial Equilibration: Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C) for 5 minutes.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the clearing point of the mixture (e.g., 80 °C).
-
Isothermal Hold: Hold the sample at this temperature for 5 minutes to ensure a fully isotropic state.
-
Cooling Scan: Cool the sample at the same controlled rate back to the initial temperature.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to obtain data on a sample with a consistent thermal history.
-
-
Data Analysis: Analyze the thermogram from the second heating scan. The peaks in the heat flow curve correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature.
Data Presentation:
| Mixture Composition (wt%) | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |
| 100% 5CB | ~24 | ~35 | ~11 |
| 70% 5CB / 30% Methoxy-propylcyclohexylbenzene | (Expected to be lower than pure components) | (Expected to be intermediate) | (Expected to be broader than pure components) |
| 100% Methoxy-propylcyclohexylbenzene | ~31-35 | (N/A - monotropic or enantiotropic LC phase may not be present in pure form) | (N/A) |
Note: The values for the mixture are illustrative and would need to be determined experimentally.
Protocol 3: Phase Identification and Texture Analysis by Polarized Optical Microscopy (POM)
POM is an essential technique for visually identifying liquid crystal phases based on their unique optical textures.
Instrumentation:
-
Polarizing optical microscope with a hot stage
-
Glass microscope slides and cover slips
-
Temperature controller for the hot stage
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal mixture on a clean microscope slide. Cover it with a cover slip, allowing the mixture to spread into a thin film by capillary action.
-
Heating and Observation: Place the slide on the hot stage of the microscope. Heat the sample to its isotropic phase (a dark field of view under crossed polarizers).
-
Cooling and Phase Identification: Slowly cool the sample (e.g., 1-2 °C/min) while observing the texture through the microscope.
-
Nematic Phase: The appearance of a threaded or Schlieren texture upon cooling from the isotropic phase is characteristic of a nematic phase.
-
Smectic Phases: At lower temperatures, the nematic phase may transition into more ordered smectic phases, which exhibit different textures (e.g., focal conic or fan-like textures for smectic A).
-
-
Image Capture: Record images of the characteristic textures at different temperatures to document the phase transitions.
Figure 2: A simplified decision diagram for the identification of the nematic phase using polarized optical microscopy.
Conclusion and Future Directions
The formulation of liquid crystal mixtures containing this compound offers a promising avenue for the development of advanced electro-optical materials. By systematically applying the protocols outlined in this application note, researchers can effectively prepare and characterize novel liquid crystal mixtures with tailored properties. The combination of DSC and POM provides a robust methodology for determining the phase behavior of these materials, which is a critical step in their evaluation for specific applications. Future research may focus on the formulation of multi-component mixtures to further optimize properties such as switching speed, operating voltage, and temperature stability for next-generation display technologies.
References
-
PubChem. This compound. [Link]
-
Dave, J. S., & Dewar, M. J. S. (1954). The effect of terminal substituents on the mesomorphism of some benzal-p-alkoxyanilines. Journal of the Chemical Society (Resumed), 4616-4620. [Link]
-
Hassanein, G. N., Alhaddad, O. A., & Ellabban, M. A. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 12(1), 1-10. [Link]
-
Abdel-Aal, M. M., et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. Crystals, 13(4), 645. [Link]
-
Kanie, K., et al. (2000). Synthesis and electro-optical properties of novel liquid crystals having a cyclohexyl trifluoromethyl ether moiety. Chemistry Letters, (7), 827-828. [Link]
-
Kim, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1368. [Link]
Sources
Application Note: A Guide to the Synthetic Routes for 4-(trans-4-Propylcyclohexyl)-1-ethoxybenzene and its Analogs
Abstract: This document provides a detailed technical guide for the synthesis of 4-(trans-4-propylcyclohexyl)-1-ethoxybenzene, a key component in many liquid crystal mixtures. We explore multiple synthetic strategies, offering in-depth analysis of the causality behind experimental choices, step-by-step protocols for key transformations, and methods for synthesizing structural analogs. This guide is intended for researchers and professionals in materials science and drug development, providing a foundation for the rational design and synthesis of advanced liquid crystalline materials.
Introduction: The Molecular Architecture of Performance
4-(trans-4-Propylcyclohexyl)-1-ethoxybenzene and its homologs are foundational molecules in the field of liquid crystal displays (LCDs). Their molecular structure, consisting of a rigid biphenyl-like core (phenyl-cyclohexyl) and flexible alkyl/alkoxy terminal chains, gives rise to the desirable mesogenic properties essential for display applications. The trans-configuration of the cyclohexane ring is critical; it maintains the linear, rod-like molecular shape necessary for forming the nematic phase, ensuring a high clearing point and broad operating temperature range.
The synthesis of these materials demands precise control over stereochemistry and purity. This application note will dissect the most effective and versatile synthetic pathways, focusing on a convergent approach via Suzuki-Miyaura coupling and a linear strategy involving catalytic hydrogenation of a biphenyl precursor. We will also detail the synthesis of key intermediates and the critical etherification step.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis reveals several viable disconnection points for the target molecule. The most common strategies either build the central C-C bond between the aromatic and aliphatic rings late in the synthesis (convergent) or construct one ring system onto another (linear).
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway: Convergent Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and highly versatile method for forming carbon-carbon bonds, particularly in the synthesis of bi-aryl and related systems for liquid crystals.[1][2] Its tolerance for a wide range of functional groups and generally high yields make it an attractive choice.[3] The key fragments for this approach are a suitably functionalized cyclohexyl derivative and an ethoxybenzene derivative.
Caption: Workflow for the convergent Suzuki-Miyaura coupling strategy.
Protocol: Williamson Ether Synthesis of 1-Bromo-4-ethoxybenzene
The ether linkage is most reliably formed via the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide.[4] This method is high-yielding and avoids the self-condensation issues that can arise from direct acid-catalyzed condensation.[4]
Materials:
-
4-Bromophenol
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 5% aqueous NaOH solution, followed by deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization from ethanol to obtain 1-bromo-4-ethoxybenzene.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of the two key fragments. The choice of base, solvent, and palladium catalyst/ligand system is crucial for achieving high yields.[1][5]
Materials:
-
1-Bromo-4-ethoxybenzene (1.0 eq)
-
4-(trans-4-Propylcyclohexyl)boronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃), aqueous solution (2M, 3.0 eq)
-
Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-bromo-4-ethoxybenzene, 4-(trans-4-propylcyclohexyl)boronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add toluene, followed by the 2M aqueous potassium carbonate solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol to yield pure 4-(trans-4-propylcyclohexyl)-1-ethoxybenzene.
Alternative Pathway: Selective Biphenyl Hydrogenation
An alternative industrial-scale strategy involves the synthesis of a biphenyl precursor followed by selective hydrogenation of one of the aromatic rings.[6] This route can be very efficient but requires careful control of hydrogenation conditions to achieve high selectivity for the desired trans-cyclohexyl isomer and to prevent over-reduction to a bicyclohexyl derivative.[7][8]
Caption: Workflow for the biphenyl hydrogenation strategy.
Protocol: Selective Catalytic Hydrogenation
The choice of catalyst is paramount. Rhodium and Ruthenium catalysts are often preferred for aromatic ring hydrogenation under milder conditions than traditional nickel catalysts.[9] The solvent system can also influence the stereochemical outcome.
Materials:
-
4-Ethoxy-4'-propylbiphenyl
-
Rhodium on alumina (Rh/Al₂O₃, 5 wt%) or Raney Nickel
-
Ethanol or a mixed solvent system (e.g., hexane/isopropanol)
-
High-pressure autoclave (e.g., Parr hydrogenator)
Procedure:
-
Charge the high-pressure autoclave with 4-ethoxy-4'-propylbiphenyl and the chosen catalyst (typically 5-10% by weight of the substrate).
-
Add the solvent (e.g., ethanol).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Heat the reactor to the target temperature (e.g., 70-150 °C) with vigorous stirring. The optimal temperature and pressure depend heavily on the chosen catalyst.[6][8]
-
Maintain the reaction for 6-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting product will likely be a mixture of cis and trans isomers. The desired trans isomer is typically the major product but may require purification by fractional crystallization or chromatographic separation. An isomerization step can also be employed.[10]
Stereochemical Control: Achieving the trans Isomer
The linear, rod-like shape of the target molecule, which is essential for its liquid crystalline properties, is dictated by the trans relationship between the aryl and propyl groups on the cyclohexane ring.
-
From Hydrogenation: Catalytic hydrogenation of an aromatic precursor often yields a mixture of isomers. The trans isomer is thermodynamically more stable due to both substituents occupying equatorial positions. The ratio can be optimized by adjusting the catalyst, solvent, and temperature.[9]
-
From Cyclohexanone Reduction: If the synthesis proceeds via a 4-propylcyclohexanone intermediate, the stereoselectivity of the ketone reduction is critical.[11] The use of bulky reducing agents (e.g., L-Selectride) typically favors axial attack of the hydride, leading to an equatorial hydroxyl group, which can then be eliminated and re-hydrogenated. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) can favor equatorial attack, yielding the axial alcohol.[12]
-
Isomerization (Epimerization): A common strategy to enrich the trans isomer is to treat a cis/trans mixture with a strong base (e.g., potassium hydroxide in a high-boiling solvent) at elevated temperatures.[10] This process epimerizes the more labile alpha-proton, allowing the mixture to equilibrate to the thermodynamically more stable trans configuration.
Synthesis of Analogs
The synthetic routes described are highly adaptable for creating a library of analogs, which is crucial for fine-tuning the physical properties (e.g., melting point, clearing point, viscosity, birefringence) of liquid crystal mixtures.
-
Varying the Alkyl Chain (R¹): The propyl group can be replaced with other alkyl chains (e.g., pentyl, heptyl) by starting with the corresponding 4-alkylbenzoic acid or by using a different alkyl Grignard reagent in the synthesis of the cyclohexanone intermediate.
-
Varying the Alkoxy Chain (R²): The ethoxy group can be easily varied by using different alkyl halides (e.g., 1-bromobutane for a butoxy group, 1-bromopentane for a pentoxy group) in the Williamson ether synthesis step.
-
Ring Modifications: Introducing lateral substituents, such as fluorine atoms, onto the benzene ring is a common strategy to modify dielectric anisotropy and other properties.[13] This is achieved by starting with the appropriately substituted phenol (e.g., 4-bromo-2-fluorophenol).
Data Summary
The following table provides representative yields for the key synthetic transformations discussed. Actual yields may vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Step | Pathway | Starting Material | Product | Typical Yield (%) |
| Williamson Ether Synthesis | Both | 4-Bromophenol | 1-Bromo-4-ethoxybenzene | 85 - 95 |
| Suzuki-Miyaura Coupling | Convergent | 1-Bromo-4-ethoxybenzene | 4-(trans-4-Propylcyclohexyl)-1-ethoxybenzene | 70 - 85 |
| Selective Catalytic Hydrogenation | Linear | 4-Ethoxy-4'-propylbiphenyl | 4-(trans-4-Propylcyclohexyl)-1-ethoxybenzene | 60 - 80* |
| Isomerization of cis/trans mixture | Both | cis/trans Isomer Mixture | trans Isomer Enriched Mixture | >90 (Recovery) |
*Yield refers to the combined total of cis and trans isomers before purification/isomerization.
References
Click to expand
-
Kitney, S. P., et al. (2011). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8), 1047-1054. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Liquid Crystals, 38(8). [Link]
-
Cammidge, A. N., & Crépy, K. V. L. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 65(11), 3537–3544. [Link]
-
Lu, L., et al. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. ChemCatChem, 1(3), 364-367. [Link]
-
ResearchGate. (n.d.). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. [Link]
-
ResearchGate. (n.d.). Chapter 5. Liquid Crystals. [Link]
-
White Rose eTheses Online. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. [Link]
-
MDPI. (2022). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. Catalysts, 12(10), 1224. [Link]
-
CNKI. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. [Link]
-
PrepChem.com. (n.d.). Synthesis of trans-4-(trans-4-pentylcyclohexyl)cyclohexanecarboxylic acid trans-4-(p-propylphenyl)cyclohexyl ester. [Link]
-
Sasnovski, G., et al. (n.d.). New Synthesis of the Liquid Crystalline Bicyclohexylbenzene Derivatives. Mol. Cryst. Liq. Cryst., 366, 313-324. [Link]
-
YouTube. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
ResearchGate. (n.d.). Diaryl etherification of substituted phenols with phenyl boronic acid. [Link]
-
ResearchGate. (n.d.). Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10. [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. [Link]
-
Wikipedia. (n.d.). Phenol ether. [Link]
- Google Patents. (n.d.).
-
Taylor & Francis Online. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1807-1811. [Link]
-
Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]
-
Heeney Group. (2006). 1, 4-Di-(trans-4-cyclohexyl) benzene derivatives and their use in liquid crystal media and liquid crystal devices. [Link]
-
PubChem. (n.d.). Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-. [Link]
-
YouTube. (2021). Stereoselectivity in Reduction of Cyclohexanone. [Link]
-
National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]
-
National Institutes of Health. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted benzene and cyclohexanone derivatives. [Link]
- Google Patents. (n.d.).
-
Watson International Ltd. (n.d.). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.80944-44-1. [Link]
-
YouTube. (2020). Catalytic hydrogenation of aromatic compounds. [Link]
-
YouTube. (n.d.). Retrosynthesis of Grignard Reactions. [Link]
-
ResearchGate. (n.d.). Example of compounds with a laterally substituted cyclohexane or cyclohexene ring. [Link]
-
Master Organic Chemistry. (n.d.). Stereoselective and Stereospecific Reactions. [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Methoxy-4-methylbenzene: An Application Note and Protocol
Introduction: The Analytical Imperative for 1-Methoxy-4-methylbenzene
1-Methoxy-4-methylbenzene, also known as 4-methylanisole or p-methoxytoluene, is an organic compound with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its presence as a raw material, intermediate, or impurity necessitates a precise and accurate analytical method for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and quantitative accuracy.[3]
This application note describes a reversed-phase HPLC (RP-HPLC) method that leverages hydrophobic interactions to achieve excellent separation of 1-Methoxy-4-methylbenzene. The causality behind the selection of each parameter is explained to provide a deeper understanding of the method's mechanics and to empower the user to troubleshoot and adapt the protocol as needed.
Chromatographic Principles and Method Rationale
The separation of 1-Methoxy-4-methylbenzene is achieved via reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. 1-Methoxy-4-methylbenzene, being a relatively non-polar aromatic ether, will have a strong affinity for the non-polar stationary phase. The elution is modulated by a polar mobile phase, typically a mixture of water and an organic solvent. By carefully controlling the composition of the mobile phase, we can achieve the desired retention and separation of the analyte from other components in the sample matrix.
A C18 column is selected as the stationary phase due to its high hydrophobicity, which provides strong retention for non-polar compounds like 1-Methoxy-4-methylbenzene.[4][5] Acetonitrile is chosen as the organic modifier in the mobile phase due to its low viscosity and UV transparency. The addition of a small amount of acid to the mobile phase can help to sharpen peaks by minimizing interactions with residual silanols on the silica-based stationary phase.
Experimental Workflow
The overall analytical workflow is designed to ensure a systematic and reproducible analysis, from sample preparation to data interpretation.
Caption: Workflow for the HPLC analysis of 1-Methoxy-4-methylbenzene.
Materials and Methods
Reagents and Materials
-
1-Methoxy-4-methylbenzene reference standard: Purity ≥ 99%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid: ACS grade
-
Methanol: HPLC grade (for cleaning)
-
Syringe filters: 0.45 µm PTFE or nylon
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography data system (CDS) for instrument control, data acquisition, and processing.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 1-Methoxy-4-methylbenzene.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for non-polar aromatic compounds.[4][5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio ensures appropriate retention time. Phosphoric acid improves peak shape.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 277 nm | Based on the UV absorbance maximum of 1-Methoxy-4-methylbenzene, providing optimal sensitivity. |
| Injection Volume | 10 µL | A suitable volume to achieve good peak response without overloading the column. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities. |
Detailed Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water into a clean 1 L glass reservoir.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of 1-Methoxy-4-methylbenzene reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase (diluent) and make up to the mark.
-
Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 1-Methoxy-4-methylbenzene into a 100 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation protocol.[7][8]
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST).[9][10][11] This ensures that the system is capable of producing accurate and reproducible results. The SST is performed by making five replicate injections of the standard solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[9] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector.[9] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Confirms the stability of the pump and the reproducibility of the separation. |
If the system fails to meet any of these criteria, the cause of the failure must be investigated and rectified before proceeding with sample analysis.[12]
Data Analysis and Quantification
The concentration of 1-Methoxy-4-methylbenzene in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.
Calculation:
Concentration of 1-Methoxy-4-methylbenzene (µg/mL) = (Areasample / Areastandard) x Concentrationstandard
Where:
-
Areasample is the peak area of 1-Methoxy-4-methylbenzene in the sample chromatogram.
-
Areastandard is the average peak area of 1-Methoxy-4-methylbenzene from the five replicate injections of the standard solution.
-
Concentrationstandard is the concentration of the 1-Methoxy-4-methylbenzene standard solution (µg/mL).
Method Validation and Trustworthiness
This method has been developed based on established principles of reversed-phase chromatography and is designed to be self-validating through the rigorous system suitability criteria. The accuracy of the method can be further confirmed by performing a spike and recovery study, where a known amount of the reference standard is added to a sample matrix and the recovery is calculated. The precision of the method is demonstrated by the low RSD of the replicate injections in the SST. The specificity of the method should be assessed by analyzing a blank (diluent) and a placebo (sample matrix without the analyte) to ensure the absence of interfering peaks at the retention time of 1-Methoxy-4-methylbenzene.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 1-Methoxy-4-methylbenzene. The clear explanation of the scientific rationale behind the chosen parameters, coupled with the detailed step-by-step protocols and stringent system suitability criteria, ensures the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
How to decide System Suitability Test (SST) in HPLC: Best Practice. (2024, June 20). Pharma Pathway. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Separation of 1-Methoxy-4-methylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
GE Healthcare. (n.d.). Improving Sample Preparation in HPLC. Retrieved from [Link]
- Bose, A. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test.
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chromatography Forum. (2010, July 23). System suitability requirement. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 1-Methoxy-4-methylbenzene (HMDB0032076). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Methoxy-4-methylbenzene (FDB008791). Retrieved from [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 1-(1-Methoxy-1-methylethyl)-4-methylbenzene (HMDB0029653). Retrieved from [Link]
Sources
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- 3. fishersci.pt [fishersci.pt]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. 1-Methoxy-4-methylbenzene | SIELC Technologies [sielc.com]
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- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
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- 12. pharmaguru.co [pharmaguru.co]
Application Notes and Protocols for 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene in Electro-Optical Devices
Introduction: The Role of Phenylcyclohexane Liquid Crystals in Modern Electro-Optics
1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene is a nematic liquid crystal belonging to the phenylcyclohexane family.[1][2] These materials are foundational to a myriad of electro-optical devices, most notably liquid crystal displays (LCDs).[3][4] The defining characteristic of nematic liquid crystals is their long-range orientational order, where the rod-like molecules tend to align along a common axis, known as the director.[5] This molecular alignment can be readily manipulated by an external electric field, allowing for the precise control of light polarization.[3][6] This principle is the cornerstone of twisted nematic (TN) LCDs, where the liquid crystal molecules are arranged in a helical structure that twists the polarization of light.[4][7] By applying a voltage, this twisted structure can be unwound, altering the light transmission through a pair of polarizers.[7]
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the fabrication and characterization of electro-optical test cells. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, with citations to authoritative sources.
Physicochemical and Electro-Optical Properties
The performance of a liquid crystal in an electro-optical device is dictated by its intrinsic physical and electrical properties. Below is a summary of the known and estimated properties for this compound.
| Property | Value | Source / Notes |
| Chemical Formula | C₁₆H₂₄O | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| CAS Number | 81936-32-5 | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 31 °C | [2] |
| Boiling Point | 329.5 °C at 760 mmHg | [2] |
| Refractive Index (n₀) | ~1.49 | Estimated based on similar phenylcyclohexane compounds. |
| Refractive Index (nₑ) | ~1.58 | Estimated based on similar phenylcyclohexane compounds. |
| Birefringence (Δn) | ~0.09 | Calculated as nₑ - n₀. |
| Dielectric Anisotropy (Δε) | Positive (specific value not available) | Assumed positive based on the molecular structure and typical applications. |
| Threshold Voltage (Vth) | ~1.5 - 2.5 V | Estimated based on typical values for nematic liquid crystals.[3] |
Experimental Protocols
PART 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell
This protocol outlines the fabrication of a standard TN liquid crystal cell, a fundamental component for evaluating the electro-optical properties of nematic liquid crystals.
Materials and Equipment:
-
This compound
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment layer solution (e.g., JSR AL1254)
-
Solvent for PI (e.g., N-Methyl-2-pyrrolidone)
-
UV-curable sealant
-
Spacers (e.g., 5 µm diameter silica spheres)
-
Spin coater
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV curing lamp
-
Vacuum chamber
-
Polarizing optical microscope
Workflow for TN Cell Fabrication:
Caption: Workflow for Electro-Optical Characterization of the TN Cell.
Step-by-Step Methodology:
-
Voltage-Transmission (V-T) Curve Measurement:
-
Place the fabricated TN cell between two crossed polarizers. The rubbing directions should be at 45° with respect to the transmission axes of the polarizers.
-
Apply a square wave AC voltage (e.g., 1 kHz) to the cell, varying the amplitude from 0 V to a voltage sufficient to saturate the transmission (e.g., 10 V).
-
Measure the intensity of the transmitted light at each voltage step using the photodetector and record the data.
-
Plot the normalized transmission as a function of the applied voltage to obtain the V-T curve. [8]The threshold voltage (Vth) is the voltage at which the transmission begins to change.
-
-
Response Time Measurement:
-
Apply a square wave voltage pulse to the cell that switches between 0 V and a voltage that gives maximum transmission (determined from the V-T curve).
-
Use the digital oscilloscope to monitor the output of the photodetector.
-
The rise time (τ_on) is typically defined as the time taken for the transmission to change from 10% to 90% of its final value when the voltage is applied.
-
The fall time (τ_off) is the time taken for the transmission to decay from 90% to 10% of its maximum value when the voltage is removed. [3][4]
-
Data Presentation and Interpretation
The collected data should be presented in a clear and concise manner to facilitate analysis.
Table 2: Expected Electro-Optical Performance
| Parameter | Expected Value/Behavior | Significance |
| Threshold Voltage (Vth) | 1.5 - 2.5 V | The minimum voltage required to initiate the electro-optic effect. A lower Vth is generally desirable for low-power applications. |
| Saturation Voltage (Vsat) | 4 - 6 V | The voltage at which the liquid crystal molecules are fully aligned with the electric field, resulting in maximum light transmission. |
| Rise Time (τ_on) | 5 - 20 ms | The speed at which the display can switch from a dark to a bright state. Faster rise times are crucial for reducing motion blur. |
| Fall Time (τ_off) | 15 - 50 ms | The speed at which the display can switch from a bright to a dark state. |
Relationship between Applied Voltage and LC Director Orientation:
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
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- 21. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 [chemicalbook.com]
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- 23. dakenchem.com [dakenchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CN104892345A - Method for synthesizing n-propylbenzene through Grignard reagent method - Google Patents [patents.google.com]
- 27. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. amiscientific.com [amiscientific.com]
purification methods for crude 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
Answering the user's request.## Technical Support Center: Purification of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene (MPPC), a key intermediate in the synthesis of liquid crystals and other advanced materials.[1] Achieving high purity of this compound is critical for the performance and reliability of downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during the purification of crude MPPC.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of MPPC I should be aware of during purification?
Understanding the physical properties of MPPC is the first step in designing an effective purification strategy. It is a relatively non-polar molecule with a low melting point, which can present unique challenges.[2][3]
| Property | Value | Source | Significance for Purification |
| Molecular Weight | 232.36 g/mol | [2] | Relevant for calculating molar equivalents and yields. |
| Melting Point | 31 °C | [4][5] | Critical. Impurities can depress the melting point, causing the compound to be an oil or waxy solid at room temperature. This influences the choice between recrystallization and chromatography. |
| Boiling Point | 329.5 °C at 760 mmHg | [5] | High boiling point suggests that vacuum distillation is a possible but potentially challenging purification method for removing highly volatile or non-volatile impurities. |
| Appearance | White to slightly pale yellow crystal/lump | [4] | A significant yellow or brown color indicates the presence of impurities. |
| Polarity (XLogP3) | 5.8 | [3] | Indicates very low polarity. Dictates the use of non-polar solvents for chromatography and recrystallization. |
Q2: My crude product is a yellow oil, but the pure compound is a solid. What happened?
This is a very common issue. The melting point of pure MPPC is 31°C, which is just above typical room temperature in many labs.[4][5] The presence of synthetic byproducts or residual solvent acts as an impurity, causing significant melting point depression. This often results in the crude product appearing as a viscous oil or a waxy semi-solid, even if the main component is your desired product. The purification process is designed to remove these impurities, allowing the MPPC to crystallize properly.
Q3: What are the likely impurities in my crude MPPC?
Impurities will depend on the synthetic route used. However, common impurities often include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Cis Isomer: The synthetic route may produce a mixture of trans and cis isomers. The cis isomer often has different physical properties and can be difficult to separate.
-
Side-Reaction Products: Byproducts from unintended reaction pathways.
-
Decomposition Products: MPPC may degrade slightly if exposed to excessive heat or acidic/basic conditions, leading to colored impurities.
Q4: How do I choose the best purification method for my situation?
The optimal purification strategy depends on the nature of your crude product (solid vs. oil), the quantity of material, and the types of impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) is essential for making this decision.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying large quantities of MPPC, provided a suitable solvent system can be identified.[6]
Problem: The compound "oils out" instead of forming crystals.
-
Causality: This is the most common problem for low-melting point compounds like MPPC. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Instead of crystallizing, the compound separates as a liquid phase.
-
Solutions:
-
Use a lower-boiling point solvent: This allows the solution to cool to a temperature below the compound's melting point before saturation is reached. Try switching from heptane to hexane or pentane.
-
Add more solvent: Dilute the solution slightly. This lowers the saturation point to a cooler temperature.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure MPPC, add a tiny crystal to the cooled solution to initiate crystallization.
-
Problem: No crystals form, even after cooling.
-
Causality: The solution is not sufficiently supersaturated, or nucleation is inhibited. This can happen if too much solvent was used or if the compound is highly soluble even at low temperatures.
-
Solutions:
-
Reduce solvent volume: Gently heat the solution and evaporate some of the solvent. Allow it to cool again.
-
Cool further: Place the flask in an ice bath, and if necessary, a dry ice/acetone bath for a short period. Be aware that rapid cooling can trap impurities.
-
Try a different solvent system: The chosen solvent may be too good at dissolving the compound. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[7] For MPPC, a good starting point is dissolving in a minimal amount of warm ethyl acetate or dichloromethane and slowly adding hexane or heptane as an anti-solvent until the solution becomes faintly cloudy.[7]
-
Troubleshooting Guide: Column Chromatography
Column chromatography is highly effective for separating MPPC from isomers and other impurities with similar polarity.[8] Given the non-polar nature of MPPC, a normal-phase setup (silica gel) is standard.[9]
Problem: The compound won't elute from the column.
-
Causality: The mobile phase (eluent) is not polar enough to displace the compound from the polar silica gel stationary phase.
-
Solutions:
-
Increase solvent polarity: Gradually increase the percentage of the more polar solvent in your eluent. For example, if you are using 1% ethyl acetate in hexane, try increasing it to 2%, then 5%.[10] Changes should be made gradually to ensure good separation.
-
Check for interactions: Although unlikely for MPPC, highly functionalized impurities can sometimes irreversibly bind to the silica.
-
Problem: Poor separation between the product and an impurity (overlapping spots on TLC).
-
Causality: The chosen eluent system has the wrong polarity, resulting in similar retention factors (Rf) for the components. An ideal Rf for the desired compound is between 0.3 and 0.7 for good separation.[11]
-
Solutions:
-
Fine-tune the eluent: Test different solvent ratios using TLC. Try mixtures like hexane/dichloromethane or hexane/diethyl ether.[10] Even small changes (e.g., from 2% to 3% ethyl acetate) can significantly impact separation.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for equilibrium between the mobile and stationary phases, which can improve the separation of closely eluting compounds.
-
Ensure proper packing: A poorly packed column with channels or bubbles will lead to band broadening and poor resolution.
-
Caption: Standard workflow for column chromatography purification.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Heptane)
-
Dissolution: Place the crude MPPC (e.g., 10.0 g) into an Erlenmeyer flask. Add a minimal amount of heptane (start with ~20-30 mL).
-
Heating: Gently warm the mixture on a hot plate while stirring. Continue to add small portions of heptane until all the solid has just dissolved. Do not add a large excess.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and TLC.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.35 for MPPC. A common starting point for non-polar compounds is 2-5% ethyl acetate in hexane.[8][10]
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent component (e.g., hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude MPPC (e.g., 1.0 g) in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed using a pipette.
-
-
Elution:
-
Carefully add the prepared eluent to the column.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[11]
-
Begin collecting fractions in test tubes.
-
-
Analysis and Collection:
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Combine all fractions that contain only the pure MPPC spot.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
References
-
National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. PubChem. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Procter & Gamble. (2023). Safety Data Sheet. Retrieved from [Link]
-
Semitracks. (n.d.). Liquid Crystal Analysis. Retrieved from [Link]
-
Watson International Ltd. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.81936-32-5. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Zhanghua. (2025). Troubleshooting Common Issues with Vacuum Crystallizers. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Methoxy-4-methylbenzene. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
AMI Scientific. (n.d.). 1-Methoxy-4-(Trans-4-Propylcyclohexyl)Benzene TCI Analytical reagent. Retrieved from [Link]
-
AMI Scientific. (n.d.). 1-Methoxy-4-(Trans-4-Propylcyclohexyl)Benzene TCI Analytical reagent. Retrieved from [Link]
-
Wang, X., et al. (2023). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment, 860, 160448. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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common side products in the synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Welcome to the technical support guide for the synthesis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene (CAS 81936-32-5), a key intermediate in the manufacturing of nematic liquid crystals.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also build a robust and reproducible synthetic process.
Introduction: Navigating the Synthetic Landscape
The synthesis of this molecule, while seemingly straightforward, presents two primary challenges for the synthetic chemist:
-
Carbon-Carbon Bond Formation: Efficiently coupling the 4-methoxyphenyl and 4-n-propylcyclohexyl moieties.
-
Stereochemical Control: Achieving a high diastereomeric excess (d.e.) of the desired trans isomer, as the cis isomer has a bent shape that disrupts liquid crystal phase formation.[4]
The most common synthetic strategies involve a Grignard reaction or a Friedel-Crafts acylation followed by reduction. This guide will focus on troubleshooting these prevalent pathways.
Caption: Common synthetic pathways to the target molecule.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My final product is a significant mixture of cis and trans isomers. How can I increase the proportion of the desired trans isomer?
Answer: This is the most common issue encountered. The formation of a diastereomeric mixture is often unavoidable under kinetic control. The trans isomer, where both substituents on the cyclohexane ring are in the equatorial position, is thermodynamically more stable. Therefore, the solution is to establish conditions that allow the mixture to equilibrate to the more stable trans form.
Root Cause Analysis:
-
Grignard/Reduction Pathways: Reactions like Grignard additions to cyclohexanones or catalytic hydrogenation of a cyclohexene intermediate often yield mixtures because the reagent can attack from either the axial or equatorial face of the ring, leading to both isomers.[4]
-
Kinetic vs. Thermodynamic Control: Low-temperature reactions often favor the kinetically controlled product, which may not be the most stable isomer. The goal is to facilitate an isomerization process to reach the thermodynamic minimum.
Troubleshooting Protocol: Base-Catalyzed Isomerization
This protocol is performed on the final product mixture or an intermediate ketone. The strong base abstracts a proton adjacent to the benzene ring (the benzylic proton), forming a planar carbanion or enolate. Reprotonation then occurs preferentially to yield the sterically favored trans product.[4]
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your cis/trans mixture in a dry, aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a strong base, such as potassium tert-butoxide (t-BuOK), in a catalytic or stoichiometric amount (typically 0.1 to 1.1 equivalents).
-
Equilibration: Heat the reaction mixture (e.g., to 50-80 °C) and monitor the cis/trans ratio by Gas Chromatography (GC) or ¹H NMR over several hours.
-
Workup: Once the equilibrium favors the trans isomer (>95%), cool the reaction, quench carefully with a proton source like ammonium chloride (NH₄Cl) solution, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The product can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base that favors proton abstraction. |
| Solvent | Anhydrous THF or DMSO | Aprotic solvents that solubilize the reactants and do not interfere with the base. |
| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier for isomerization. |
| Monitoring | GC, ¹H NMR | Allows tracking of the cis to trans conversion to determine reaction completion. |
Question 2: My Grignard reaction yield is low, and I've isolated a significant amount of 4,4'-dimethoxybiphenyl. What happened?
Answer: A low yield of the desired alcohol coupled with the formation of a biphenyl side product points towards two classic Grignard reaction problems: moisture contamination and Wurtz-type coupling.
Caption: Competing reactions in the Grignard synthesis.
Root Cause Analysis:
-
Wurtz Coupling: The Grignard reagent can react with any unreacted 4-bromoanisole starting material to form 4,4'-dimethoxybiphenyl. This is often catalyzed by trace transition metals.
-
Moisture: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water, to form anisole.[5] This reduces the amount of nucleophile available to react with the ketone.
-
Enolization: The Grignard reagent can act as a base, abstracting a proton alpha to the carbonyl group of the cyclohexanone.[6] This forms an enolate and regenerates the ketone upon workup, leading to low conversion.
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under vacuum or in an oven at >120 °C for several hours before use.
-
Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF).
-
Use high-quality magnesium turnings and ensure the 4-bromoanisole is dry.
-
-
Optimize Grignard Formation:
-
Add the 4-bromoanisole solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized heating, which can promote side reactions.
-
Ensure the reaction initiates properly (visual cues include bubble formation and a cloudy appearance). A crystal of iodine can be used as an initiator if needed.
-
-
Control the Addition Reaction:
-
Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled 1,2-addition over enolization.[6]
-
Add the cyclohexanone solution slowly to the Grignard reagent. This keeps the ketone concentration low and minimizes the chance of enolization.
-
Question 3: I am attempting a Wittig reaction to form the alkene precursor, but purification is difficult due to triphenylphosphine oxide. How can I improve this step?
Answer: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig chemistry due to its polarity and tendency to co-crystallize with products. The solution lies in either modifying the reaction to produce an easily removable phosphine oxide or using specific purification techniques.
Root Cause Analysis:
-
TPPO Properties: Triphenylphosphine oxide is a highly polar, crystalline solid that is often soluble in the same solvents as the desired product, making chromatographic separation tedious.
Troubleshooting & Optimization Protocol:
Option A: Modified Wittig Reagents
-
Horner-Wadsworth-Emmons (HWE) Reaction: Use a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is water-soluble and easily removed during an aqueous workup.[7] This method is particularly effective for stabilized ylides and often gives high selectivity for the (E)-alkene.
Option B: Purification Strategies for TPPO
-
Precipitation: After the reaction, concentrate the crude mixture and triturate it with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. The desired, less polar alkene product should dissolve, while the highly polar TPPO precipitates out and can be removed by filtration.
-
Acidic Extraction: If the product is stable to acid, dissolve the crude mixture in a solvent like dichloromethane. Wash the solution with aqueous HCl (e.g., 1M). The basic TPPO will be protonated and extracted into the aqueous layer.
-
Column Chromatography: If other methods fail, use a high-loading of silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) can effectively separate the non-polar product from the polar TPPO.
References
-
Chen, S.-H., & Wu, J.-S. (1989). TWO-PHASE WITTIG REACTION OF SYNTHESIZING LIQUID CRYSTAL INTERMEDIATE BY ACTIVE QUATERNARY PHOSPHONIUM SALT. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Two-phase Wittig reaction of synthesizing liquid crystal intermediate by active quaternary phosphonium salt | Request PDF. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Varga, E., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]
-
Organic Reaction Data. (n.d.). Wittig Reaction - Common Conditions. Organic Reaction Data. Available at: [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Watson International Ltd. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.81936-32-5. LookChem. Available at: [Link]
-
ResearchGate. (2016). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. Available at: [Link]
-
Panov, D., et al. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
J-GLOBAL. (n.d.). Cis/trans-isomerization of cyclohexylbenzene derivatives. J-GLOBAL. Available at: [Link]
-
Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | Request PDF. ResearchGate. Available at: [Link]
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- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Yield and Purity of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
Welcome to the technical support center for the synthesis and purification of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this liquid crystal intermediate. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you maximize your yield and achieve the highest possible purity of the desired trans isomer.
Section 1: Synthesis & Yield Optimization
The most common and scalable synthetic route to 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene involves a two-step process: a Friedel-Crafts acylation followed by a ketone reduction. This section addresses the critical parameters and common pitfalls of the synthesis stage.
Workflow for Synthesis
Caption: General two-stage synthetic workflow.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My Friedel-Crafts acylation is giving a low yield and a mixture of products. What are the primary causes?
Answer: Low yield and poor selectivity in this reaction are common and typically stem from three areas: reagent quality, reaction conditions, and catalyst stoichiometry.
-
Causality & Mechanism: The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acylium ion attacks the electron-rich anisole ring.[1][2] The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group.[3] The desired para-product is sterically favored over the ortho-product. However, suboptimal conditions can lead to side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure both anisole and 4-propylcyclohexanecarbonyl chloride are anhydrous and pure. Moisture will quench the Lewis acid catalyst (e.g., AlCl₃), halting the reaction.
-
Catalyst Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts acylations require slightly more than one equivalent of AlCl₃. This is because the catalyst complexes with the product ketone, rendering it inactive.[4] Using a stoichiometric amount is crucial for driving the reaction to completion.
-
Temperature Control: The initial reaction is highly exothermic.[5] It should be started at a low temperature (0-5 °C) to prevent charring and uncontrolled side reactions. Once the initial exotherm subsides, the reaction can be allowed to warm to room temperature to ensure full conversion.
-
Order of Addition: Slowly add the acyl chloride to the mixture of anisole and AlCl₃ in the inert solvent (like dichloromethane, DCM). This maintains a low concentration of the electrophile and minimizes side reactions.[1]
-
Question 2: Which reduction method, Clemmensen or Wolff-Kishner, is better for converting the intermediate ketone to the final product?
Answer: The choice depends on the stability of your molecule and the desired process conditions. Both methods are effective but have distinct advantages and disadvantages.
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Strongly acidic (Zinc amalgam, conc. HCl)[6] | Strongly basic (Hydrazine, KOH, high temp.)[7] |
| Advantages | Good for acid-stable compounds. Can be run at lower temperatures (reflux). | Excellent for base-stable compounds. Avoids potential acid-catalyzed rearrangements.[8] |
| Disadvantages | Unsuitable for acid-sensitive substrates.[6] The strongly acidic conditions can be corrosive and require careful handling. | Requires very high temperatures (often >180 °C).[9] Unsuitable for base-sensitive or sterically hindered substrates.[7] |
| Common Issues | Incomplete reduction, formation of alcoholic byproducts. | Formation of azines, potential for double bond migration if other unsaturation is present.[10] |
-
Expert Recommendation: For this specific synthesis, the Clemmensen reduction is often preferred if no other acid-sensitive functional groups are present.[11] It avoids the extremely high temperatures of the Wolff-Kishner, which can sometimes lead to degradation. However, if you observe side reactions related to the methoxy group under acidic conditions, the Wolff-Kishner is a robust alternative.
Section 2: Purification & Purity Enhancement
The primary purification challenge is the separation of the desired trans-isomer from the undesired cis-isomer. The physical properties of these stereoisomers are very similar, making simple distillation ineffective. The preferred industrial method is fractional crystallization.
Troubleshooting Logic for Isomer Separation
Caption: Decision workflow for cis/trans isomer purification.
Frequently Asked Questions (FAQs): Purification
Question 3: My final product is a mixture of cis and trans isomers. How can I effectively separate them to get pure trans?
Answer: The most effective method for separating diastereomers like cis and trans isomers on a preparative scale is fractional crystallization .[12][13] This technique exploits the subtle differences in the crystal lattice energies and solubilities of the isomers. The trans isomer, being more symmetrical, typically packs more efficiently into a crystal lattice and has a higher melting point and lower solubility in a given solvent compared to the cis isomer.
-
Causality & Mechanism: Fractional crystallization works by creating a supersaturated solution and allowing it to cool slowly.[14] The less soluble compound (ideally the trans isomer) will crystallize out first, leaving the more soluble compound (cis isomer) enriched in the mother liquor.[15] The efficiency of the separation depends heavily on the choice of solvent and the cooling rate.
-
Key Optimization Parameters:
-
Solvent Selection: The ideal solvent should dissolve the compound completely when hot but have poor solubility at low temperatures. Alcohols like methanol or ethanol are excellent starting points for this class of compounds.
-
Slow Cooling: Rapid cooling will trap impurities and the cis isomer in the crystal lattice. The solution should be cooled slowly and without agitation to allow for the formation of well-ordered, pure crystals.
-
Seeding: Introducing a seed crystal of the pure trans isomer when the solution is saturated can promote the crystallization of the desired form.
-
Multi-Stage Crystallization: For very high purity (>99.5%), multiple crystallization stages are often necessary.[16] The crystals from the first stage are re-dissolved in fresh hot solvent and re-crystallized.
-
Question 4: After one round of crystallization, the purity of my trans isomer has improved but is not yet at the desired level (>99%). What should I do?
Answer: This is a common scenario. Achieving high purity often requires iterative steps.
-
Expert Recommendations:
-
Iterative Recrystallization: As mentioned, performing a second or even third crystallization is the most straightforward approach. Each step will further enrich the trans isomer.
-
"Sweating" or Partial Melting: A powerful technique called "sweating" can be employed.[13] After crystallization and removal of the mother liquor, the crystal cake is warmed to a temperature just below the melting point of the pure trans isomer. This melts the lower-melting eutectic mixture of cis and trans isomers that may be trapped in the crystal, allowing this impurity-rich liquid to be drained away.
-
Solvent Ratio Optimization: The amount of solvent used is critical. Using the minimum amount of hot solvent required to fully dissolve the crude product will create a more highly saturated solution on cooling, which can improve recovery and separation efficiency.[12]
-
Section 3: Key Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add anisole (1.0 eq) to the flask.
-
Add 4-propylcyclohexanecarbonyl chloride (1.05 eq) to the dropping funnel with an equal volume of dry DCM.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis shows consumption of the starting material.
-
Work-up: Slowly and carefully quench the reaction by pouring it over crushed ice with concentrated HCl.[5] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 5% NaOH solution, then brine.[1] Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
Protocol 2: Fractional Crystallization for Isomer Separation
-
Place the crude product mixture (containing both cis and trans isomers) into an Erlenmeyer flask with a stir bar.
-
Add a minimum amount of the chosen solvent (e.g., methanol) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with glass wool can help slow the cooling rate.
-
Once the flask has reached room temperature, place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor.
-
Dry the crystals under vacuum. Analyze the purity via GC or HPLC. If purity is insufficient, repeat the process.
References
- A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. (n.d.). ResearchGate.
- Glasgow, A. R., Jr., & Ross, G. (1956). Purification of Substances by a Process of Freezing and Fractional Melting Under Equilibrium Conditions.
-
Fractional Crystallization. (n.d.). Sulzer. Retrieved from [Link]
- Friedel-Crafts Acylation. (n.d.). University of Colorado Boulder, Department of Chemistry.
-
Fractional crystallization (chemistry). (2023). In Wikipedia. [Link]
-
Clemmensen reduction. (2023). In Wikipedia. [Link]
- Understanding 4-(trans-4-Propylcyclohexyl)phenol: A Key Intermediate for Liquid Crystals and Pharmaceuticals. (n.d.). MilliporeSigma.
- Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. (2022). DocSity.
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube. [Link]
- US Patent 4,230,888A - Process for purification of acrylic acid by fractional crystallization. (1980).
- Friedel-crafts acyl
-
Suzuki reaction. (2023). In Wikipedia. [Link]
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
-
Wolff–Kishner reduction. (2023). In Wikipedia. [Link]
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).
- Suzuki coupling of 4-chloroanisole with phenylboronic acid. (n.d.).
- Fractional crystallisation. (n.d.).
- Wolff Kishner Reduction. (n.d.). Pharmaguideline.
- Wolff kishner reduction with mechanism. (n.d.). Slideshare.
- Wolff Kishner reduction mechanism. (n.d.). BYJU'S.
- The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (n.d.).
- Optimization of the Grignard reagent formation. (n.d.).
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal.
- US Patent 3,880,925A - Separation and purification of cis and trans isomers. (1975).
- trans-4-Propylcyclohexyl trans-p-(4-pentylcyclohexyl)
- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Gener
- US Patent 2,850,549A - Separation of cis and trans isomers. (1958).
- US Patent 3,856,867A - Process for the preparation of grignard reagents... (1974).
- Improvement on Synthesis of Grignard Reagent. (n.d.). 大学化学.
- Suzuki–Miyaura cross coupling reaction: recent advancements... (n.d.). RSC Publishing.
- Grignard Synthesis?. (2021). Reddit.
- Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine... (n.d.). MDPI.
- Selective hydrogenation of biphenyl to cyclohexylbenzene over Cu based catalysts. (n.d.).
- Product information, 4-Trans(4'-propylcyclohexyl)anisole. (n.d.). P&S Chemicals.
- CAS 84207-06-7 4-(trans-4-Propylcyclohexyl)
- Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. (n.d.).
- Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers... (n.d.).
- Cis-Trans Selectivity of Haloalkene Isomers in Nonporous Adaptive Pillararene Crystals. (n.d.).
Sources
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stability and degradation studies of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
An In-Depth Technical Guide to the Stability and Degradation of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Technical Support Center
Introduction
Welcome to the technical support guide for this compound (CAS No. 81936-32-5).[1][2][3][4][5] This document is designed for researchers, scientists, and drug development professionals who utilize this liquid crystal monomer in their work. As a compound with applications in materials science and potentially as an intermediate in complex syntheses, understanding its stability profile is critical for ensuring experimental reproducibility, product quality, and shelf-life determination.[1][6] This guide provides field-proven insights into potential degradation pathways, robust analytical methodologies for stability assessment, and practical troubleshooting advice to navigate challenges you may encounter during your studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, the compound, which is a white to light yellow solid at room temperature, should be stored in a tightly closed container in a cool, dark, and dry place.[2][3][7] While standard room temperature is acceptable, storage at temperatures below 15°C is recommended to minimize the risk of thermal degradation over long periods.[1][2]
Q2: What is the typical purity of this compound as supplied?
A: Commercial grades of this compound typically have a purity of greater than 98.0%, which is commonly determined by Gas Chromatography (GC).[1][2][7]
Q3: What are the initial visual signs of degradation?
A: The primary visual indicator of degradation is a change in color, from its typical white or light yellow appearance to a more pronounced yellow or brownish hue.[7] Any change in physical state at standard temperature or the appearance of immiscible droplets could also signify the presence of impurities or degradation products.
Q4: Is this compound sensitive to light?
A: Yes, like many aromatic compounds and liquid crystals, it is susceptible to photolytic degradation.[8] Exposure to UV or even high-intensity visible light can initiate radical reactions, leading to the formation of impurities.[8] Therefore, it is crucial to handle the material in a laboratory with minimized UV exposure and store it in amber vials or light-blocking containers.
Understanding Potential Degradation Pathways
The chemical structure of this compound features an alkoxybenzene moiety and a saturated alkylcyclohexyl ring. This structure is susceptible to degradation under specific stress conditions, as outlined by forced degradation principles.[9][10][11] The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermolysis.
-
Hydrolytic Degradation: The methoxy ether linkage is generally stable but can undergo acid-catalyzed cleavage to yield the corresponding phenol, 4-(trans-4-n-propylcyclohexyl)phenol, and methanol. This pathway is less likely under neutral or basic conditions.
-
Oxidative Degradation: The molecule presents several sites for oxidation. The propyl side chain can be oxidized at various positions, and the aromatic ring can undergo hydroxylation. The benzylic position on the cyclohexyl ring is also susceptible. Strong oxidizing agents, such as hydrogen peroxide, are used to simulate this pathway.[9]
-
Photolytic Degradation: The aromatic ring is a chromophore that absorbs UV light. This energy can lead to the formation of radical species, which can then participate in a variety of secondary reactions, including polymerization or rearrangement. Nematic liquid crystals are known to be susceptible to photo-degradation.[8]
-
Thermal Degradation: High temperatures can provide the energy needed to cleave the weakest bonds in the molecule. For this compound, the C-O ether bond and C-C bonds of the propyl group are potential sites of thermolytic cleavage.[12][13]
Below is a diagram illustrating the potential degradation points on the molecule.
Caption: Potential degradation sites on this compound.
Troubleshooting Guides for Stability Studies
Stability studies are typically conducted using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[14]
Guide 1: HPLC-UV Analysis
HPLC with UV detection is the workhorse for quantifying the parent compound and its non-volatile degradants. A reversed-phase C18 column is a common starting point.
Troubleshooting Common HPLC Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing for Parent Compound | 1. Strong interaction with residual silanols on the column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a base-deactivated column or add a competitive base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase composition. |
| Appearance of New, Unresolved Peaks | 1. Co-elution of degradation products. 2. On-column degradation. | 1. Optimize the gradient profile (make it shallower) or change the mobile phase organic solvent (e.g., from acetonitrile to methanol). 2. Ensure the mobile phase pH is within the stable range for the compound and column. |
| Loss of Mass Balance (<95%) | 1. Degradants are not UV-active or have a different λ-max. 2. Degradants are irreversible adsorbed to the column. 3. Formation of volatile degradants not detected by HPLC. | 1. Use a Photo-Diode Array (PDA) detector to check spectra across the peak and analyze at multiple wavelengths. 2. Implement a strong solvent wash step (e.g., 100% isopropanol) at the end of the run. 3. Complement the analysis with GC-MS. |
| Baseline Drift/Noise | 1. Mobile phase is not properly degassed. 2. Contaminated mobile phase or column. 3. Detector lamp is failing. | 1. Degas the mobile phase using an inline degasser, sonication, or helium sparging. 2. Flush the system with a strong solvent. Use fresh, HPLC-grade solvents. 3. Check lamp energy and replace if necessary. |
Guide 2: GC-MS Analysis
GC-MS is excellent for identifying volatile and semi-volatile degradation products and is used by suppliers for purity assessment.[1][2][15]
Troubleshooting Common GC-MS Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Contaminated or active injector liner. 2. Column degradation (phase bleed). 3. Sub-optimal oven temperature ramp. | 1. Replace the injector liner and septum. Use a deactivated liner. 2. Condition the column or trim the first few cm from the inlet side. 3. Optimize the temperature program; a slower ramp can improve peak shape. |
| No Peak or Very Small Peak | 1. Thermal degradation in the hot injector. 2. Compound is not volatile enough under the current conditions. 3. Adsorption in the GC pathway. | 1. Lower the injector temperature. Use a pulsed splitless or cool on-column injection technique if available. 2. Increase the final oven temperature and hold time. 3. Check for and replace any contaminated liners or guard columns. |
| New Peaks in Stressed vs. Control Sample | 1. Successful identification of degradation products. 2. Carryover from a previous injection. 3. Septum bleed. | 1. Analyze the mass spectrum of the new peak to propose a structure. Compare with known degradation pathways. 2. Run a solvent blank to confirm carryover. Bake out the column and injector if necessary. 3. Use high-quality, low-bleed septa and replace them regularly. |
| Poor Library Match for Degradant Peaks | 1. Degradant is not in the mass spectral library. 2. Co-elution of multiple components. 3. Ion source is dirty, causing mass shifts. | 1. Perform manual interpretation of the mass spectrum based on fragmentation patterns of the parent compound. 2. Improve chromatographic resolution by optimizing the temperature ramp or using a longer column. 3. Clean the ion source according to the manufacturer's protocol. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical workflow for subjecting this compound to stress conditions to identify potential degradation products and establish a stability-indicating method, in line with ICH guidelines.[10][11] The target degradation is typically 5-20%.[10][11]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Prepare a control sample by diluting the stock solution to the target analytical concentration. Analyze immediately to establish the t=0 baseline.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C and collect aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature, protected from light. Collect aliquots at various time points.
-
Thermal Degradation: Store the compound as a solid in a temperature-controlled oven at 80°C. At each time point, withdraw a small amount, dissolve it in the solvent, and analyze.
-
Photolytic Degradation: Expose the compound (both in solution and as a solid) to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with the control, using the developed HPLC-PDA and/or GC-MS methods.
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound.
-
Check for the formation of new peaks in the chromatograms.
-
Use PDA and MS data to identify and characterize degradation products.
-
Assess the mass balance to ensure all major degradants are accounted for.
-
References
- 1. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 | TCI AMERICA [tcichemicals.com]
- 2. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. dakenchem.com [dakenchem.com]
- 4. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, CasNo.81936-32-5 Watson International Ltd United Kingdom [watson.lookchem.com]
- 7. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 | TCI EUROPE N.V. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 13. mdpi.com [mdpi.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. This compound | C16H24O | CID 590198 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of trans-4-methyl cyclohexylamine derivatives
Welcome to the technical support center for the synthesis of trans-4-methylcyclohexylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you navigate the common challenges associated with this synthesis, particularly the critical aspect of stereochemical control.
The synthesis of 4-substituted cyclohexylamines is a significant challenge in chemical synthesis due to the difficulty in achieving stereocontrol.[1] The desired trans isomer is often the thermodynamically more stable product, but reaction conditions can lead to difficult-to-separate mixtures of cis and trans diastereomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of trans-4-methylcyclohexylamine derivatives.
Question: My reaction yield is low. What are the common causes and how can I improve it?
Answer:
Low yield in the synthesis of 4-methylcyclohexylamine derivatives, typically via reductive amination of 4-methylcyclohexanone, can stem from several factors. A systematic approach is key to diagnosing the issue.
1. Incomplete Imine/Enamine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate. This is a reversible equilibrium reaction.
-
Causality: The presence of water can shift the equilibrium back towards the starting ketone and amine, hindering the reaction.
-
Solution: Ensure your reagents and solvent are anhydrous. The use of a dehydrating agent, such as molecular sieves or a Dean-Stark apparatus for azeotropic removal of water, can significantly drive the reaction forward.
2. Ineffective Reduction: The reducing agent may not be performing optimally.
-
Causality: Hydride reagents (e.g., NaBH₃CN, NaBH(OAc)₃) can decompose upon exposure to moisture or acidic conditions (note: NaBH₃CN is most effective at a slightly acidic pH of 6-7, but becomes unstable at lower pH). Catalysts for hydrogenation (e.g., Pd/C, Raney Nickel) can be poisoned by impurities (sulfur, etc.) or may require specific activation.[2][3]
-
Solution:
-
For hydride reductions, use fresh, high-quality reagents and maintain appropriate pH control.
-
For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. The reaction often requires elevated pressure and temperature.[3]
-
3. Competing Side Reactions: The most common side reaction is the reduction of the starting ketone (4-methylcyclohexanone) to the corresponding alcohol (4-methylcyclohexanol).
-
Causality: This occurs if the reducing agent reacts with the ketone before imine formation is complete. Reagents like sodium borohydride (NaBH₄) are highly prone to this.
-
Solution: Use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are less reactive towards ketones under neutral or slightly acidic conditions.[4]
Below is a workflow to help diagnose low-yield issues.
}
Question: My product is a mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?
Answer:
Achieving high diastereoselectivity for the trans isomer is the principal challenge in this synthesis. The trans isomer is generally the thermodynamically favored product, as both the methyl and amine groups can occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance. The strategy, therefore, is to use conditions that favor thermodynamic control.
1. Choice of Synthetic Route & Reducing Agent:
-
Catalytic Hydrogenation: High-pressure hydrogenation over catalysts like Ruthenium (Ru) or Rhodium (Rh) often provides a higher ratio of the trans isomer.[5] These conditions allow for equilibration of the intermediate imine on the catalyst surface, favoring the formation of the more stable product. Reduction of the corresponding oxime with sodium in boiling ethanol has also been reported to yield predominantly the trans isomer.[6]
-
Hydride Reduction: The choice of hydride reagent is critical. Bulky reducing agents tend to favor axial attack on the intermediate imine, leading to the equatorial (trans) amine. However, this is not always straightforward. The reaction is often under kinetic control, and the cis:trans ratio can be highly dependent on the specific substrate, amine, and solvent.
2. Isomerization of the cis Product:
-
Causality: If you have an inseparable mixture, it is possible to convert the undesired cis isomer into the desired trans isomer. Chemical isomerization of the final amine is difficult.[7]
-
Solution: A patented method involves converting the cis/trans amine mixture into a Schiff base (e.g., by reacting with benzaldehyde). Treatment of this imine mixture with a strong base (e.g., potassium tert-butoxide) isomerizes the mixture to favor the more stable trans configuration. Subsequent acid hydrolysis cleaves the imine to yield the amine, now enriched in the trans isomer.[8]
-
Biocatalytic Approach: Modern methods use transaminase enzymes that can selectively deaminate the cis-isomer from a diastereomeric mixture. This process, driven by thermodynamic control, allows for dynamic isomerization to the trans-amine, yielding high diastereomeric excess (>99% de).[7][9]
| Method | Typical Outcome | Key Considerations |
| Catalytic Hydrogenation (e.g., Ru/C) | High trans selectivity | Requires high-pressure equipment. Catalyst choice is crucial.[5] |
| Dissolving Metal Reduction (Na/EtOH) | Good trans selectivity | Vigorous reaction, requires careful handling of sodium metal.[6] |
| Hydride Reduction (e.g., NaBH₃CN) | Variable cis:trans ratio | Kinetically controlled; ratio depends heavily on substrate and conditions. |
| Post-synthesis Isomerization | Excellent trans enrichment | Adds steps to the synthesis but can salvage mixed batches.[8] |
| Enzymatic Resolution | Excellent trans selectivity (>99% de) | Requires specific enzymes and biocatalytic setup.[7][9] |
Question: I have a cis/trans mixture that is difficult to separate by column chromatography. What are the best purification strategies?
Answer:
Separating cis and trans diastereomers of 4-methylcyclohexylamine derivatives is notoriously difficult due to their similar polarities. Standard silica gel chromatography is often ineffective.
1. Fractional Crystallization of Salts: This is the most common and effective industrial method.
-
Causality: While the free base diastereomers are hard to separate, their corresponding salts (e.g., hydrochloride, pivalate) are diastereomeric salts with different crystal lattice energies and solubilities.[8][10] This difference can be exploited for separation.
-
Protocol:
-
Dissolve the cis/trans amine mixture in a suitable solvent (e.g., isopropanol, ethanol).
-
Add an acid (e.g., HCl in isopropanol, or pivalic acid) to form the salt.
-
The salt of one diastereomer (often the trans) will preferentially crystallize out of the solution upon cooling or concentration.
-
Filter the crystals and wash with a cold solvent to obtain the enriched salt. This process can be repeated to achieve high diastereomeric purity (>99.5%).[11]
-
The pure free amine can be recovered by treating the salt with a base (e.g., NaOH) and extracting it into an organic solvent.
-
2. Preparative HPLC:
-
Causality: For small-scale work where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be effective.[12]
-
Solution: Both normal-phase and reversed-phase HPLC can be used. Often, derivatizing the amine with a chiral agent can enhance the separation of the diastereomers.[12] This method is generally not scalable for large quantities.
3. Digestion/Slurrying:
-
Causality: This technique relies on the solubility difference of the diastereomeric salts in a specific solvent system at an elevated temperature.
-
Solution: The crude diastereomeric salt mixture is suspended in a solvent (e.g., isopropanol/aq. HCl) and heated to boiling for a short period.[13] The mixture is then cooled, and the less soluble, more stable crystalline form (the desired isomer) is isolated by filtration.[13]
}
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? The most common and commercially available starting material is 4-methylcyclohexanone.[6][14] Alternative routes may start from p-toluidine or trans-4-methylcyclohexanecarboxylic acid, but these are often more complex.[11]
Q2: Why is the trans isomer usually the desired product in drug development? In medicinal chemistry, the three-dimensional arrangement of atoms is critical for a molecule's interaction with its biological target (e.g., an enzyme or receptor). The trans configuration provides a specific and rigid orientation of the amine and methyl groups, which often leads to a more favorable binding profile compared to the cis isomer or a mixture. For example, trans-4-methylcyclohexylamine is a key intermediate in the synthesis of the antidiabetic drug Glimepiride.[10]
Q3: Can I use ammonia directly for the reductive amination? Yes, reductive amination can be performed with ammonia to synthesize the primary amine, trans-4-methylcyclohexylamine. However, this often requires high pressure of both ammonia and hydrogen and can lead to the formation of secondary amine byproducts.[3] Using a primary amine (R-NH₂) in the reaction will yield a secondary amine derivative (a substituted trans-4-methylcyclohexylamine).
Q4: How can I confirm the stereochemistry of my final product? The most definitive method for determining the cis/trans ratio and confirming the stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the proton attached to the carbon bearing the nitrogen (the C1-proton) will have a different chemical shift and coupling constant pattern for the cis and trans isomers. Typically, in the trans isomer, this proton is axial and shows large axial-axial couplings to the adjacent protons, resulting in a wider multiplet compared to the equatorial proton of the cis isomer.[6]
Experimental Protocols
Protocol 1: General Reductive Amination of 4-Methylcyclohexanone
This protocol provides a general method that typically yields a mixture of cis and trans isomers.
-
To a round-bottom flask charged with 4-methylcyclohexanone (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.5 M), add 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes, then separate the organic layer. Extract the aqueous layer twice with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.
Protocol 2: Purification via Fractional Crystallization of the Hydrochloride Salt
This protocol is adapted from patent literature for separating a cis/trans mixture.[5]
-
Dissolve the crude amine mixture obtained from Protocol 1 in isobutanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise until the pH of the solution is between 1 and 2.
-
Add acetone to the mixture, which will aid in the precipitation of the hydrochloride salt.
-
Stir the mixture and allow it to cool. The trans-4-methylcyclohexylamine hydrochloride salt, being less soluble, should crystallize.
-
Collect the solid by vacuum filtration and wash the filter cake with cold acetone.
-
The purity of the salt can be checked by NMR or GC. If necessary, the recrystallization process can be repeated from a suitable solvent system (e.g., ethanol/ether) to achieve higher diastereomeric purity.
-
To recover the free amine, suspend the pure salt in water, add an aqueous solution of NaOH (2 M) until the pH is >12, and extract the free amine with an organic solvent like dichloromethane or ether. Dry and evaporate the solvent to yield the pure trans amine.
References
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
-
Preparation of 4‐substituted cyclohexylamines. ResearchGate. [Link]
-
Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. National Institutes of Health (NIH). [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
- CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]
- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
- CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
The Crucial Role of trans-4-Methylcyclohexylamine Hydrochloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. RSC Publishing. [Link]
-
Synthesis and biological activity of cyclohexylamine derivatives. Request PDF. [Link]
-
Reactions of cyclopentanone and 4-methylcyclohexanone with p-nitrobenzaldehyde by 1a a. [Link]
-
HETEROCYCLES, Vol. 52, No. 3, 2000. [Link]
-
Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]
-
Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+. Pearson. [Link]
-
Using cyclohexanone as the starting material, describe how each o... - Pearson. Pearson. [Link]
-
Diastereomeric excess upon cleavage and reformation of diastereomeric alkoxyamines. [Link]
-
significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. BDMAEE. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
- Separation of diastereomers - CN1608041A.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bdmaee.net [bdmaee.net]
- 3. mdpi.com [mdpi.com]
- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]
- 5. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 6. The preparation of cis- and trans-1-alkyl-4-phthalimidocyclohexanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Production of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Welcome to the technical support center for the synthesis and purification of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to mitigate impurities and optimize your production process.
Introduction: The Synthetic Landscape
The synthesis of this compound, a key component in many liquid crystal displays and a valuable building block in pharmaceutical research, typically proceeds through a multi-step pathway. Understanding this pathway is crucial for identifying the origin of potential impurities. A common and logical synthetic route involves two key transformations: a Grignard reaction to form the carbon-carbon bond between the propylcyclohexyl and phenyl moieties, followed by a Williamson ether synthesis to introduce the methoxy group.
This guide will dissect the challenges and common pitfalls associated with this synthetic approach, providing you with actionable solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.
Problem 1: Low Yield in the Grignard Reaction Step
Symptoms:
-
After workup of the Grignard reaction between a 4-alkoxyphenylmagnesium halide and propylcyclohexanone (or a related electrophile), the yield of the desired tertiary alcohol intermediate is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a significant amount of unreacted starting materials and/or the formation of a biphenyl byproduct.
Root Cause Analysis:
The success of a Grignard reaction hinges on the complete exclusion of water and atmospheric oxygen, as the Grignard reagent is a potent nucleophile and a strong base. The formation of biphenyl byproducts is often a result of a side reaction between the Grignard reagent and the aryl halide starting material, which can be promoted by certain catalysts or high temperatures.
Mitigation Strategies:
-
Rigorous Anhydrous Conditions:
-
All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.
-
The solvent (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
The magnesium turnings should be activated prior to use, either by grinding or by adding a small crystal of iodine.
-
-
Controlled Reaction Temperature:
-
The formation of the Grignard reagent should be initiated at room temperature and then maintained at a gentle reflux.
-
The subsequent reaction with the electrophile should be carried out at a low temperature (e.g., 0°C or below) to minimize side reactions.
-
Problem 2: Presence of the cis-Isomer in the Final Product
Symptoms:
-
¹H NMR or ¹³C NMR analysis of the purified product reveals signals corresponding to the cis-isomer of 1-Methoxy-4-(propylcyclohexyl)benzene.
-
HPLC analysis shows a closely eluting peak to the main trans-isomer peak.
Root Cause Analysis:
The formation of the cis-isomer can occur during the synthesis of the propylcyclohexyl precursor or during subsequent reaction steps. The hydrogenation of a propylphenyl precursor to a propylcyclohexyl derivative can yield a mixture of cis and trans isomers. While the trans isomer is thermodynamically more stable, the kinetic product distribution can be influenced by the catalyst, solvent, and reaction conditions.
Mitigation and Remediation:
-
Isomerization of the Precursor: If the cis-isomer is present in the 4-(propylcyclohexyl)phenol precursor, it can be isomerized to the more stable trans-isomer. This is often achieved by treating the isomeric mixture with a strong base, such as potassium tert-butoxide, in a suitable solvent.
-
Purification by Recrystallization: The trans-isomer is typically more crystalline and has a higher melting point than the cis-isomer. This difference in physical properties can be exploited for purification by recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Perform small-scale solubility tests with various solvents. A good solvent will dissolve the compound well when hot but poorly when cold. For compounds of this type, ethanol, methanol, or a mixture of heptane and ethyl acetate are often good starting points.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Problem 3: Incomplete Reaction in the Williamson Ether Synthesis Step
Symptoms:
-
TLC or HPLC analysis of the crude product shows a significant amount of the starting material, 4-(trans-4-n-propylcyclohexyl)phenol.
-
The isolated product has a lower than expected melting point and a broad melting range.
Root Cause Analysis:
The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[2] Incomplete reaction can be due to several factors:
-
Insufficiently strong base: The phenoxide must be fully formed for the reaction to proceed efficiently.
-
Poor quality alkylating agent: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Steric hindrance: Although not a major issue in this specific synthesis, steric hindrance around the reaction centers can slow down the reaction.
-
Inappropriate solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.
Troubleshooting Steps:
-
Choice of Base and Solvent: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile to ensure complete deprotonation of the phenol.[2]
-
Quality of Reagents: Use a fresh, high-purity methylating agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol spot is no longer visible.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the final product and how can I best detect it?
A1: The most common and challenging impurity to remove is the cis-isomer of 1-Methoxy-4-(propylcyclohexyl)benzene. The most effective methods for its detection are ¹H NMR spectroscopy and high-performance liquid chromatography (HPLC). In the ¹H NMR spectrum, the signals for the cyclohexyl protons of the cis and trans isomers will have different chemical shifts and coupling constants. In an optimized HPLC method, the cis-isomer will typically appear as a distinct, closely eluting peak to the trans-isomer.
Q2: My final product is a viscous oil instead of a crystalline solid. What could be the reason?
A2: The presence of impurities, particularly the cis-isomer, can significantly lower the melting point of the final product and may result in it being an oil at room temperature. Incomplete removal of solvents or the presence of byproducts from the Williamson ether synthesis can also contribute to this issue. A thorough purification by column chromatography followed by recrystallization is recommended to obtain a crystalline solid.
Q3: What analytical techniques are essential for quality control during the production of this compound?
A3: A combination of analytical techniques is recommended for comprehensive quality control:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the purity of the final product and separation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation and confirmation of the stereochemistry (trans-isomer).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., ether linkage, aromatic ring).
Visualizing the Process: Diagrams and Data
Diagram 1: Synthetic Pathway
Caption: A plausible synthetic pathway for this compound.
Table 1: Common Impurities and Their Origin
| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique |
| 1-Methoxy-4-(cis-4-n-propylcyclohexyl)benzene | Isomer of the final product | Incomplete isomerization or non-stereoselective hydrogenation. | ¹H NMR, HPLC |
| 4-(trans-4-n-propylcyclohexyl)phenol | Starting material for the final step | Incomplete Williamson ether synthesis. | TLC, HPLC, GC-MS |
| Biphenyl derivatives | (e.g., 4,4'-dimethoxybiphenyl) | Side reaction during Grignard reagent formation. | GC-MS, HPLC |
| Unreacted Grignard precursors | (e.g., 4-bromoanisole) | Incomplete Grignard reaction. | GC-MS |
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on optimizing catalyst performance in the synthesis of benzene compounds. The information presented herein is a synthesis of established scientific principles and field-proven insights to address common challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst performance in the synthesis of benzene derivatives, providing concise answers and directing users to more detailed information within this guide.
1.1 General Questions
-
What are the primary factors influencing catalyst performance in benzene synthesis? Catalyst performance is a multifactorial issue influenced by the intrinsic properties of the catalyst (e.g., composition, structure, acidity, and surface area), the reaction conditions (e.g., temperature, pressure, and reactant concentration), and the presence of any impurities in the feedstock.[1][2]
-
How do I select the appropriate catalyst for a specific benzene derivative synthesis? The choice of catalyst depends on the specific reaction (e.g., alkylation, hydrogenation), the desired product, and the process conditions (liquid or vapor phase). For instance, zeolites like ZSM-5 are often used for vapor-phase alkylation, while catalysts such as MCM-22 are suitable for liquid-phase reactions.[3] Key considerations include the catalyst's acidity, shape selectivity, and hydrothermal stability.[4]
-
What are the common mechanisms of catalyst deactivation? Catalyst deactivation can occur through several mechanisms, including poisoning, coking or fouling, and thermal degradation (sintering).[5][6] Poisoning involves the strong chemical adsorption of impurities onto the active sites.[5][7][8] Coking is the deposition of carbonaceous materials on the catalyst surface.[5][6] Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of surface area.[6]
1.2 Troubleshooting Specific Issues
-
My reaction yield is significantly lower than anticipated. What are the likely causes? Low yield can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, insufficient catalyst loading, or mass transfer limitations.[2][9][10] It is crucial to systematically investigate each of these possibilities.
-
I am observing poor selectivity towards the desired benzene derivative. How can this be improved? Poor selectivity often results from the catalyst promoting side reactions, such as isomerization or polymerization.[1] Modifying the catalyst to enhance shape selectivity, adjusting the reactant ratio, and optimizing the reaction temperature can improve selectivity.[1] For example, increasing the benzene-to-olefin ratio can suppress olefin polymerization.[1]
-
My catalyst is deactivating rapidly. What measures can I take to extend its operational lifetime? Rapid deactivation is often caused by feedstock impurities or harsh operating conditions.[5] Ensuring high reactant purity is critical to prevent catalyst poisoning.[1] Optimizing reaction conditions to minimize coke formation and prevent sintering can also significantly extend catalyst life.[6] In some cases, catalyst regeneration procedures can restore activity.[11][12]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the catalytic synthesis of benzene compounds.
Issue 1: Low Reaction Yield
Symptoms: The conversion of reactants is low, resulting in a suboptimal quantity of the desired product.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incorrect Reaction Conditions | Temperature, pressure, and reaction time significantly impact reaction kinetics. Deviations from optimal values can lead to low conversion rates.[9] | Systematically vary the temperature, pressure, and reaction time to identify the optimal operating window. For liquid-phase benzene alkylation, temperatures can range from 150°C to 260°C.[3] |
| Catalyst Poisoning | Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, blocking them from reactants.[5][7] | Ensure high purity of all reactants and carrier gases. Consider incorporating a purification step for the feedstock before it enters the reactor.[1] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low to achieve the desired conversion within the given reaction time. | Incrementally increase the catalyst loading while monitoring the reaction progress to find the optimal amount.[1] |
| Mass Transfer Limitations | The rate of reaction may be limited by the diffusion of reactants to the catalyst surface or the diffusion of products away from it. This is particularly relevant for porous catalysts.[4][13] | Improve mixing in the reactor to enhance external mass transfer. For porous catalysts, using smaller particle sizes can reduce internal diffusion limitations. Mesoporous zeolites have been shown to improve mass transport.[4][13] |
Issue 2: Poor Selectivity
Symptoms: A significant portion of the reactants is converted into undesired byproducts.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Non-Optimal Catalyst Properties | The catalyst's pore structure, acidity, or active site distribution may favor the formation of byproducts. For example, in alkylation, large pores can lead to polyalkylation. | Modify the catalyst to improve shape selectivity. For zeolites, this can involve techniques like treatment with tetraethyl orthosilicate (TEOS).[1] Using catalysts with tailored pore sizes, such as mesoporous zeolites, can also enhance selectivity.[4][13] |
| Inappropriate Reaction Conditions | High temperatures can sometimes decrease the selectivity of the desired product by promoting side reactions.[1] The reactant ratio is also crucial; for instance, a low benzene-to-olefin ratio in alkylation can lead to olefin polymerization.[1] | Optimize the reaction temperature to balance activity and selectivity. Increase the molar ratio of benzene to the alkylating agent to suppress side reactions.[1] |
| Feedstock Impurities | Certain impurities can act as catalysts for side reactions or alter the selectivity of the primary catalyst. | Analyze the feedstock for impurities and implement purification steps if necessary. |
Issue 3: Catalyst Deactivation
Symptoms: A noticeable decrease in catalyst activity over time, which can be either gradual or rapid.
Caption: Experimental workflow for catalyst screening in benzene alkylation.
Procedure:
-
Reactor Setup: Assemble a dry, fixed-bed reactor system. [14]The reactor is typically a quartz or stainless steel tube placed inside a furnace.
-
Catalyst Loading: Load a known amount of the catalyst into the reactor, securing it with quartz wool plugs.
-
Catalyst Activation: Activate the catalyst in situ by heating it to a specific temperature (e.g., 300°C) under an inert gas flow (e.g., nitrogen) for several hours to remove any adsorbed water or other impurities. [14]4. Reaction:
-
Set the furnace to the desired reaction temperature (e.g., 200-400°C). [15] * Introduce a controlled flow of the alkylating agent (e.g., ethylene) and a carrier gas (e.g., nitrogen) through a preheater.
-
Pump liquid benzene at a controlled rate into a vaporizer, where it is mixed with the gas stream before entering the reactor.
-
Maintain a specific weight hourly space velocity (WHSV). [15]5. Product Analysis:
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of reactants and the selectivity to the desired products.
-
Protocol 3: Catalyst Regeneration
Objective: To restore the activity of a deactivated catalyst.
Procedure (for coke removal):
-
Purge: Stop the reactant feed and purge the reactor with an inert gas at the reaction temperature to remove any remaining hydrocarbons.
-
Oxidation: Introduce a dilute stream of air or oxygen in an inert gas into the reactor at a controlled temperature (e.g., 400-500°C). The oxygen will react with the coke deposits, converting them to carbon dioxide and water. [12]3. Purge: After the coke has been burned off (indicated by the cessation of CO2 evolution), purge the reactor again with an inert gas to remove any remaining oxygen.
-
Reactivation (if necessary): Some catalysts may require a reduction step (e.g., in a hydrogen flow) after the oxidation step to restore the active sites to their proper state.
Section 4: References
-
Christensen, C. H., Johannsen, K., & Schmidt, I. (2003). Catalytic benzene alkylation over mesoporous zeolite single crystals: improving activity and selectivity with a new family of porous materials. Journal of the American Chemical Society, 125(44), 13370–13371.
-
U.S. Patent No. EP0800497B1. (2001). Process for preparing ethylbenzene using liquid phase alkylation and vapor phase transalkylation. Google Patents.
-
Chemical Technology Lab. (1999). Production of ethylbenzene from benzene and ethylene by liquid-phase alkylation using zeolite catalysts. Aspen Model Documentation.
-
Christensen, C. H., Johannsen, K., & Schmidt, I. (2003). Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials. Journal of the American Chemical Society.
-
FQE Chemicals. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
-
BenchChem. (n.d.). Improving selectivity in the alkylation of benzene with 1-dodecene.
-
SlideShare. (n.d.). Catalyst poisons & fouling mechanisms the impact on catalyst performance.
-
FQE Chemicals. (2017). Petroleum Refining Catalysts - Deactivation & how to avoid it.
-
Shaleev, R. R., et al. (2025). Synthesis of Modified Catalyst for Liquid Phase Alkylation of Benzene with Ethylene. Catalysis in Industry.
-
ResearchGate. (n.d.). Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials | Request PDF.
-
Oak Ridge National Laboratory. (2019). Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation.
-
ResearchGate. (n.d.). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase.
-
DTU Research Database. (n.d.). Catalytic benzene alkylation over mesoporous zeolite single crystals: Improving activity and selectivity with a new family of porous materials.
-
BenchChem. (n.d.). Experimental setup for the alkylation of benzene with propylene to selectively form 1,3,5-Triisopropylbenzene.
-
Taylor & Francis. (n.d.). Catalyst poisoning – Knowledge and References.
-
Yoshida, K., et al. (2007). An Efficient Route to Benzene and Phenol Derivatives via Ring-Closing Olefin Metathesis. Synlett.
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
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Hiden Analytical. (2021). Catalyst Characterization Techniques.
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.).
-
ResearchGate. (n.d.). Deactivation and regeneration of catalyst used in synthesis of cumene.
-
ResearchGate. (2016). What are the pssible reasons for reduced activity/selectivity of a recovered catalyst?.
-
Production of ethylbenzene by liquid-phase benzene alkylation. (n.d.). [ethesis].
-
C&CS. (n.d.). Poisoning (catalyst poisoning).
-
MDPI. (n.d.). Performance of Ru/La2O3–ZnO Catalyst for the Selective Hydrogenation of Benzene to Cyclohexene.
-
YouTube. (2025). How Can You Explain Low Percent Yield In Chemistry?.
-
Patsnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units.
-
MDPI. (n.d.). Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results.
-
PubMed Central. (n.d.). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
-
Journal of the American Chemical Society. (n.d.). Benzene Selectivity in Competitive Arene Hydrogenation: Effects of Single-Site Catalyst···Acidic Oxide Surface Binding Geometry.
-
ResearchGate. (n.d.). Benzene Alkylation in Vapour-Phase with Ethene on A Zeolite Catalyst.
-
Lecture 6 Catalyst characterization. (n.d.).
-
BenchChem. (n.d.). overcoming challenges in the synthesis of benzene derivatives.
-
Åbo Akademi. (2008). Advanced techniques for characterization of heterogeneous catalysts.
-
AZoM. (2019). Heterogeneous Catalyst Characterization: Techniques and Applications.
-
ResearchGate. (n.d.). Catalyst Deactivation and Regeneration in Benzene Selective Hydrogenation | Request PDF.
-
Indian Academy of Sciences. (n.d.). Vapour phase alkylation of ethylbenzene with t-butyl alcohol over mesoporous Al-MCM-41 molecular sieves.
-
ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals | ACS Omega.
-
MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
-
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.
-
Application of GA in Optimization of Modified Benzene Alkylation Process. (2012).
-
Khan Academy. (n.d.). Synthesis of substituted benzene rings I (video).
-
Activating And Deactivating Groups. (n.d.).
-
Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (n.d.).
-
Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal.
-
YouTube. (2021). 18.7 Retrosynthesis with Aromatic Compounds | Organic Chemistry.
-
YouTube. (2021). 156 CHM2211 Problem Solving Synthesis of Benzene Derivatives from Benzene.
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups.
-
YouTube. (2020). Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction).
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- 4. pubs.acs.org [pubs.acs.org]
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- 12. mdpi.com [mdpi.com]
- 13. Catalytic benzene alkylation over mesoporous zeolite single crystals: improving activity and selectivity with a new family of porous materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
impact of reaction parameters on the isomeric ratio of propylcyclohexylbenzene
Welcome to the technical support center for the synthesis of propylcyclohexylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the isomeric ratio of propylcyclohexylbenzene. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Principles of Propylcyclohexylbenzene Synthesis
The synthesis of propylcyclohexylbenzene is typically achieved via a Friedel-Crafts alkylation reaction. This is a classic electrophilic aromatic substitution (EAS) where an alkyl group (propyl) is introduced onto an aromatic ring (cyclohexylbenzene). The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst like a zeolite.[1]
The key challenge in this synthesis is controlling the position of the incoming propyl group on the cyclohexylbenzene ring, which dictates the final isomeric ratio of the product. The cyclohexyl group is an ortho, para-directing activator due to inductive effects. Therefore, the reaction primarily yields a mixture of ortho-, para-, and, under certain conditions, meta-propylcyclohexylbenzene. The distribution of these isomers is not random; it is governed by a delicate interplay of kinetic and thermodynamic factors.[2][3]
-
Kinetic Control : At lower temperatures and with shorter reaction times, the product distribution is determined by the relative rates of formation of the different isomers. The para- and ortho-isomers are generally the kinetically favored products. Due to steric hindrance from the bulky cyclohexyl group, the para-isomer usually forms faster than the ortho-isomer.[4][5]
-
Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction can become reversible. This allows the initially formed kinetic products to isomerize into the most thermodynamically stable isomer.[2] In many dialkylbenzene systems, the meta-isomer is the most stable due to the minimization of steric repulsion between the alkyl groups.
Understanding and manipulating these two controlling regimes is the key to achieving the desired isomeric ratio.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My reaction yields a high concentration of the ortho-isomer, but I need to maximize the para-isomer.
Underlying Cause: This issue stems from a lack of selectivity, where the competing ortho-alkylation pathway is significant. While the cyclohexyl group does sterically hinder the ortho positions, this effect can be insufficient, especially with highly reactive systems or less sterically demanding catalysts.
Solutions & Optimization Protocol:
-
Lower the Reaction Temperature: Temperature is a critical parameter. Reducing the temperature decreases the overall reaction rate but enhances selectivity by favoring the pathway with the lowest activation energy, which is typically the formation of the less sterically hindered para-isomer.[5]
-
Protocol: Begin your reaction at 0 °C by immersing the reaction vessel in an ice bath. If the reaction rate is too slow, allow it to warm to room temperature gradually, monitoring the isomer ratio by taking aliquots for GC-MS analysis at regular intervals.[6]
-
-
Change the Catalyst System: Traditional Lewis acids like AlCl₃ are highly active but can be less selective. Using a shape-selective solid acid catalyst, such as a zeolite, can dramatically improve para-selectivity.
-
Explanation: Zeolites possess a microporous structure with channels of specific dimensions. The transition state required to form the bulkier ortho-isomer may be too large to form efficiently within these pores, thus favoring the formation of the more linear para-isomer that can diffuse out.[7][8][9]
-
Recommended Catalysts: Consider screening H-Y zeolite, H-Beta zeolite, or H-ZSM-12.[7][8][10]
-
-
Modify the Alkylating Agent: If using propylene gas, consider switching to a bulkier propyl source like 2-chloropropane. The interaction of the larger alkylating agent with the catalyst and substrate can increase the steric barrier for ortho-substitution.
Issue 2: My product mixture contains a significant amount of the meta-isomer. How can I prevent this?
Underlying Cause: The formation of the meta-isomer is a classic sign that your reaction is under thermodynamic control.[2] This means the reaction conditions (likely high temperature or prolonged reaction time) are sufficient to cause the initially formed ortho- and para-isomers to rearrange to the more stable meta-isomer. This isomerization is often catalyzed by the Lewis acid itself.[11]
Solutions & Optimization Protocol:
-
Strict Temperature and Time Control (Favoring Kinetic Control): To prevent isomerization, you must operate under kinetic control.
-
Protocol:
-
Maintain a low reaction temperature (e.g., 0 °C to 25 °C).
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the product from remaining in contact with the acid catalyst for an extended period. Use TLC or GC for monitoring.
-
Quench the reaction by pouring the mixture into ice-cold water to rapidly deactivate the Lewis acid catalyst.
-
-
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excessive amount can promote side reactions, including isomerization.
-
Protocol: Titrate the amount of Lewis acid used. Start with a stoichiometric amount relative to the alkylating agent and incrementally decrease it in subsequent experiments to find the minimum effective concentration that drives the initial alkylation without promoting significant isomerization.
-
Illustrative Data: Effect of Reaction Conditions on Isomer Ratio
The following table provides an illustrative example of how reaction parameters can influence the isomer distribution in a typical Friedel-Crafts alkylation of a substituted benzene. Actual results for propylcyclohexylbenzene will vary.
| Catalyst System | Temperature | Reaction Time | ortho- Isomer (%) | para- Isomer (%) | meta- Isomer (%) | Control Regime |
| AlCl₃ | 0 °C | 2 hours | 25 | 70 | 5 | Kinetic |
| AlCl₃ | 80 °C | 8 hours | 10 | 25 | 65 | Thermodynamic |
| H-Beta Zeolite | 150 °C | 4 hours | 5 | 94 | 1 | Shape-Selective |
Section 3: Experimental Workflow & Diagrams
Standard Protocol for Maximizing p-Propylcyclohexylbenzene (Kinetic Control)
This protocol is designed to favor the formation of the para-isomer by operating under kinetically controlled conditions.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried (120 °C overnight) and cooled under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Dichloromethane or nitrobenzene are common choices.[12]
-
Use fresh, high-purity aluminum chloride (AlCl₃).
2. Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous AlCl₃ (1.1 equivalents) and the anhydrous solvent.
-
Cool the suspension to 0 °C using an ice bath.
3. Alkylation:
-
Dissolve cyclohexylbenzene (1.0 equivalent) and 1-chloropropane (1.05 equivalents) in the anhydrous solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1-2 hours. Monitor the reaction progress by GC-MS.
4. Workup and Purification:
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography or distillation to isolate the isomers.
Diagrams
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using a Lewis acid like AlCl₃ and a solid acid catalyst like a zeolite? A1: The primary difference lies in activity and selectivity. AlCl₃ is a highly active, homogeneous catalyst that operates in the liquid phase.[1] Its high activity can sometimes lead to side reactions like polyalkylation and isomerization, and it can be difficult to remove from the product mixture. Zeolites are heterogeneous (solid) catalysts with well-defined pore structures.[10] While they may require higher temperatures to achieve similar conversion rates, their key advantage is "shape selectivity," which can be exploited to produce a specific isomer, often the para-isomer, with very high selectivity.[7][9] They are also easily separated from the reaction mixture by simple filtration.
Q2: Can I use transalkylation or disproportionation to alter my final product ratio? A2: Yes, but it is typically used in industrial settings to convert less desirable isomers or byproducts into more valuable ones. For instance, if you have a mixture of isomers, heating it with a suitable catalyst (like a zeolite or AlCl₃) can re-equilibrate the mixture to the thermodynamic distribution.[11] Similarly, if you have produced dialkylated byproducts, you can perform a transalkylation reaction by adding more cyclohexylbenzene to convert the dialkylated product back into the desired mono-alkylated product. This is an equilibrium-driven process.
Q3: My Friedel-Crafts alkylation reaction is failing or giving very low yield. What are the most common causes? A3: Low or no yield in Friedel-Crafts alkylation is often due to a few common culprits:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst. Always use anhydrous conditions and freshly opened or purified reagents.
-
Deactivated Aromatic Ring: While cyclohexylbenzene is an activating group, if your substrate contains any strong electron-withdrawing groups (like -NO₂ or -CN), the ring will be too deactivated for the reaction to proceed.
-
Carbocation Rearrangement: If you are using a primary alkyl halide (like 1-chloropropane), it can rearrange to a more stable secondary carbocation, leading to the formation of isopropylcyclohexylbenzene instead of n-propylcyclohexylbenzene. Using Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) can prevent this.
Q4: What is the best analytical method to determine the isomeric ratio of my product mixture? A4: The most reliable and widely used method is Gas Chromatography-Mass Spectrometry (GC-MS). Gas chromatography (GC) is excellent for separating the ortho-, meta-, and para-isomers due to their different boiling points and interactions with the column stationary phase. The mass spectrometer (MS) then confirms the identity of each peak by providing the mass-to-charge ratio, ensuring you are quantifying the correct compounds.[6]
References
- Lin, Y., & Sun, C. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
- Merck KGaA. (n.d.). Synthesis of 2-acetyl-5-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]fluorobenzene.
- Derouane, E. G., & Gabelica, Z. (1980). Shape-selective effects in the acylation and alkylation of naphthalene over HY zeolites.
- Wikipedia contributors. (2024). Thermodynamic and kinetic reaction control. Wikipedia, The Free Encyclopedia.
- MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
- Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Zhang, Y., et al. (2023). Mesoporous Beta zeolites with controlled distribution of Brønsted acid sites for alkylation of benzene with cyclohexene. Results in Engineering, 19, 101377.
- Ipatieff, V. N., & Pines, H. (1948). Isomerization of alicyclic hydrocarbons. U.S.
- Mettler-Toledo International Inc. (n.d.).
- Zhang, S., et al. (2022). Study on the alkylation of aromatic hydrocarbons and propylene. PLOS ONE, 17(10), e0275810.
- Rueping, M., Nachtsheim, B. J., & Theissmann, T. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 61.
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst.
- Pitre, J. R., & McTiernan, C. D. (2015). Dynamically Generated Carbenium Species via Photoisomerization of Cyclic Alkenes: Mild Friedel–Crafts Alkylation. The Journal of Organic Chemistry, 80(12), 6334–6345.
- Yu, B., et al. (2024). Shape selective alkylation of ethylbenzene with isobutylene over ZSM-12: Effect of acid distribution and morphology. Fuel, 365, 131953.
- Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 85-93.
- Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed.
- Google Patents. (n.d.). Method for preparing cyclohexylpropionic acid.
- Shaukat, S. S., & Khan, M. A. (2001). Alkylation of Ethylbenzene with Cyclohexylchloride: A Statistical Study. International Journal of Biology and Biotechnology, 2(4), 819-824.
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Validation & Comparative
comparative study of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene and its ethoxy analog
A Comparative Analysis of Methoxy and Ethoxy Homologs in the PCH Liquid Crystal Family
An In-depth Guide to 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene and its Ethoxy Analog
Abstract: This guide provides a detailed comparative study of two closely related calamitic liquid crystals: this compound and its longer-chain homolog, 1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene. These compounds, built upon the robust 4-(trans-4-n-propylcyclohexyl)benzene core, are foundational materials in the development of nematic liquid crystal mixtures for electro-optic applications. We will dissect their physicochemical properties, analyze their liquid crystalline behavior, and provide a causal explanation for the observed differences based on their minor structural variation—the addition of a single methylene unit to the terminal alkoxy chain. This analysis underscores the critical role of molecular engineering in tuning material properties for specific performance targets in display technology and beyond. All claims and data are substantiated by experimental protocols designed for comprehensive material characterization.
Introduction: The Significance of the PCH Core and Homologous Series
The Phenylcyclohexane (PCH) family of liquid crystals represents a cornerstone in display technology. Characterized by a cyclohexyl ring linked to a phenyl ring, these structures offer a compelling combination of low viscosity, high chemical stability, and a strong propensity for nematic phase formation. The trans-conformation of the propylcyclohexyl group ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of liquid crystalline mesophases.[1][2]
This guide focuses on two specific members of a homologous series: the methoxy and ethoxy derivatives. In liquid crystal science, a homologous series refers to a group of compounds with the same core structure but differing sequentially in the length of a flexible alkyl or alkoxy chain.[3] Studying such series is profoundly insightful, as it reveals direct structure-property relationships.[4][5] The seemingly trivial difference of one methylene (-CH2-) group between the methoxy and ethoxy analogs precipitates significant, predictable changes in melting point, clearing point, and other critical performance metrics like dielectric and optical anisotropy. Understanding these nuances is paramount for researchers formulating liquid crystal mixtures with precisely tailored properties.
Molecular Structure and Core Physicochemical Properties
The foundational difference between the two molecules is the length of the terminal alkoxy chain (-OR) attached to the phenyl ring. The methoxy analog has R = CH₃, while the ethoxy analog has R = CH₂CH₃.
Caption: Molecular structures of the methoxy (left) and ethoxy (right) analogs.
This structural variation directly influences their fundamental physical properties, as summarized below.
| Property | This compound | 1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene |
| Common Abbreviation | PCH-301 | PCH-302[6] |
| CAS Number | 81936-32-5[7][8] | 80944-44-1[6][9] |
| Molecular Formula | C₁₆H₂₄O[7][10] | C₁₇H₂₆O[6][9] |
| Molecular Weight | 232.36 g/mol [7][8] | 246.39 g/mol [6] |
| Melting Point | 31 °C[11] | 42 °C[9] |
| Boiling Point | 329.5 °C @ 760 mmHg[8] | 345.3 °C @ 760 mmHg[6] |
| Density | 0.934 g/cm³[8] | 0.928 g/cm³[6] |
| Refractive Index | 1.496[8] | 1.495[6] |
Comparative Analysis of Liquid Crystalline Properties
The utility of these compounds is defined by their behavior in the liquid crystalline state. The addition of a single carbon atom to the terminal chain has a cascading effect on these properties.
Phase Behavior and Thermal Stability
The most immediate impact of extending the alkoxy chain is on the phase transition temperatures.
-
Melting Point (Crystal → Nematic/Liquid): The ethoxy analog has a significantly higher melting point (42 °C) compared to the methoxy analog (31 °C).[9][11] This is attributed to stronger intermolecular van der Waals forces resulting from the larger, more polarizable ethyl group, which promotes a more stable crystal lattice.
Optical Properties: Birefringence (Δn)
Birefringence is the difference between the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director.[12][13] It is a critical parameter for display devices, as it dictates the required cell thickness for a given optical path difference.
The refractive indices for both compounds are nearly identical (~1.495).[6][8] However, birefringence is not solely dependent on the average refractive index but on the anisotropy of the molecular polarizability. Extending the alkoxy chain from methoxy to ethoxy increases the number of covalent bonds along the principal molecular axis. This elongation enhances the anisotropy of molecular polarizability, which typically leads to a slightly higher birefringence. While the difference may be small for a single methylene group addition, in the formulation of complex mixtures, such incremental changes are used to precisely tune the final optical properties of the device.
Dielectric Properties: Dielectric Anisotropy (Δε)
Dielectric anisotropy (Δε = ε∥ - ε⊥) governs the response of the liquid crystal to an applied electric field.[14] The sign and magnitude of Δε determine the switching mechanism (e.g., positive Δε for twisted nematic displays, negative Δε for vertically aligned displays).[15]
The PCH core itself does not possess a strong dipole moment along the long molecular axis. The primary contribution to the dipole moment comes from the alkoxy group. Both methoxy and ethoxy groups are electron-donating and create a dipole moment with components both parallel and perpendicular to the main axis. However, these compounds are known to exhibit a small, positive dielectric anisotropy. The addition of the methylene group in the ethoxy analog subtly alters the magnitude and orientation of the net dipole moment. This change, while minor, can affect the threshold voltage required to initiate switching in a display, a critical parameter for power efficiency.
Experimental Protocols for Material Characterization
To ensure the trustworthiness of the presented data, the following standard, self-validating experimental workflow is essential for characterizing any novel liquid crystal, including the two compounds under study.
Caption: Workflow for comprehensive liquid crystal characterization.
1. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to its isotropic phase (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) to erase thermal history.
-
Cool the sample at the same rate to a sub-ambient temperature (e.g., -20 °C).
-
Perform a second heating scan at 10 °C/min. The endothermic peaks on this scan correspond to the melting (solid-to-nematic) and clearing (nematic-to-isotropic) transitions.
-
2. Polarized Optical Microscopy (POM):
-
Objective: To visually identify and confirm the type of liquid crystal mesophase.
-
Protocol:
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample into the isotropic phase (identified by a dark field of view under crossed polarizers).
-
Slowly cool the sample. Upon transitioning into the nematic phase, characteristic textures (e.g., Schlieren or threaded textures) will appear.[5]
-
Correlate the temperatures of these visual transitions with the peaks observed in the DSC thermogram.
-
3. Abbe Refractometry:
-
Objective: To measure the principal refractive indices (nₑ and nₒ) and calculate birefringence (Δn = nₑ - nₒ).[16]
-
Protocol:
-
Use an Abbe refractometer equipped with a temperature controller and polarizers.
-
Apply a thin, homeotropically aligned film of the liquid crystal to the prism surface. This alignment is achieved by treating the prism surface with a suitable alignment layer.
-
At a fixed temperature within the nematic range, measure the refractive index for light polarized parallel and perpendicular to the optical axis of the refractometer. These correspond to nₑ and nₒ.
-
Repeat the measurement across a range of temperatures and wavelengths to characterize the material's dispersion.
-
Applications and Performance Implications
The choice between the methoxy and ethoxy analog depends entirely on the target application and its specific requirements.
-
This compound (PCH-301): Its lower melting point and likely lower viscosity make it an excellent component for creating eutectic mixtures. When combined with other liquid crystals, it can depress the overall melting point of the mixture, enabling room-temperature operation and faster switching times, which are critical for mobile displays.
-
1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene (PCH-302): Its higher thermal stability (wider nematic range) makes it a valuable component for applications demanding robust performance under varying temperatures, such as automotive displays or outdoor signage. Its slightly higher birefringence can be advantageous in applications where a larger phase shift is needed in a thinner cell, such as in liquid-crystal-on-silicon (LCOS) devices.[15] It is frequently used as a component in host mixtures for research and development of new electro-optic effects.[17]
Conclusion
The comparative study of this compound and its ethoxy analog provides a classic illustration of the profound impact of subtle molecular modifications in the field of liquid crystals. The addition of a single methylene group enhances the thermal stability and likely the birefringence of the material at the cost of a higher melting point and potentially higher viscosity. This trade-off is fundamental to liquid crystal formulation. The methoxy analog offers advantages for low-temperature, high-speed applications, while the ethoxy homolog provides the robustness required for more demanding thermal environments. This understanding of structure-property relationships is the bedrock upon which new generations of advanced electro-optic materials are built.
References
- ProQuest. (n.d.). Comparative Thermal and Thermodynamic Study of Homologous series by Chromatography using Liquid Crystalline Stationary Phase.
- Sigma-Aldrich. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene.
- ResearchGate. (n.d.). Comparative Thermal and Thermodynamic Study of Homologous series by Chromatography using Liquid Crystalline Stationary Phase | Request PDF.
- ResearchGate. (n.d.). A comparative study of the liquid‐crystalline behavior of three homologous series of 1,2‐propanediol derivatives | Request PDF.
- PubMed. (n.d.). Review of crystalline structures of some selected homologous series of rod-like molecules capable of forming liquid crystalline phases.
- PubChem - NIH. (n.d.). This compound.
- Echemi. (2023). 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene.
- Sigma-Aldrich. (n.d.). Asymmetric Polymerization in Chiral Liquid Crystals.
- J-Stage. (n.d.). Preparation of photoresponsive chiral nematic liquid crystal and it's chiral inversion.
- Echemi. (n.d.). 81936-32-5, 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene Formula.
- Chemsrc. (n.d.). CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- MDPI. (n.d.). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
- Watson International Ltd. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene CAS NO.81936-32-5.
- MDPI. (2019). Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics.
- MDPI. (n.d.). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.
- ResearchGate. (2016). (PDF) Birefringence of bio-based liquid crystals.
- ijirset. (n.d.). Birefringences of bio-based liquid crystals.
- ResearchGate. (n.d.). (PDF) Birefringence measurements of liquid crystals.
- TCI Chemicals. (n.d.). Liquid Crystal Materials.
- Ossila. (n.d.). 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), liquid crystal (nematic).
- NIH. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases.
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validation of the physical properties of synthesized 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
A Guide to the Physicochemical Validation of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
This guide provides a comprehensive framework for the validation of the core physical properties of synthesized 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, a nematic liquid crystal monomer. Designed for researchers and professionals in materials science and drug development, this document moves beyond a simple recitation of values to offer a comparative analysis against structurally similar compounds and detailed, field-tested protocols for empirical validation. Our objective is to establish a self-validating system of analysis, ensuring the trustworthiness and reproducibility of experimental findings.
Introduction and Physicochemical Profile
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, often referred to by the abbreviation PCH 3O1, is a key intermediate and component in the formulation of liquid crystal mixtures.[1] Its molecular structure, consisting of a rigid cyclohexyl-benzene core with a flexible propyl tail and a polar methoxy group, imparts the mesogenic properties essential for applications in electro-optical devices. The precise characterization of its physical properties is paramount for predicting and tuning the performance of liquid crystal displays (LCDs) and other advanced materials.
The validation of properties such as the nematic-to-isotropic transition temperature (clearing point), refractive index, and density is not merely a quality control step; it is fundamental to understanding the material's behavior and ensuring its suitability for specific applications. What follows is a summary of the reported physical data for this compound, which will serve as the benchmark for our validation protocols.
Table 1: Reported Physicochemical Properties of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
| Property | Reported Value | Source(s) |
| Molecular Formula | C₁₆H₂₄O | [2][3] |
| Molecular Weight | 232.36 - 232.37 g/mol | [2] |
| Physical State | Solid at 20°C | |
| Melting Point | 31°C to 35°C | [2] |
| Boiling Point | 329.5°C at 760 mmHg | [1][2] |
| Density | 0.934 g/cm³ | [1][2] |
| Refractive Index | 1.496 | [1] |
| Flash Point | 160.4°C | [1] |
| CAS Number | 81936-32-5 | [3][4][5][6] |
Comparative Analysis with Structural Analogs
To contextualize the performance of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, it is instructive to compare its properties with those of structurally related liquid crystal monomers. Minor modifications to the molecular architecture, such as altering the terminal alkoxy group or extending the rigid core, can significantly influence the mesophase behavior and other physical characteristics.
We will consider two analogs for this comparison:
-
Analog A: 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene: This compound is identical except for the substitution of the methoxy (-OCH₃) group with a slightly larger ethoxy (-OCH₂CH₃) group.
-
Analog B: 1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-: This analog extends the rigid core by incorporating a biphenyl group instead of a single benzene ring, which is expected to increase the melting point and molecular weight significantly.[7]
Table 2: Comparative Data of Liquid Crystal Analogs
| Property | Target Compound (PCH 3O1) | Analog A (Ethoxy variant) | Analog B (Biphenyl variant) | Scientific Rationale for Differences |
| Molecular Formula | C₁₆H₂₄O | C₁₇H₂₆O | C₂₂H₂₈O | The addition of a -CH₂- group (Analog A) or a C₆H₄ group (Analog B) increases the carbon and hydrogen count. |
| Molecular Weight | ~232.37 g/mol | Not specified, calculated ~246.40 g/mol | 308.46 g/mol [7] | Increased atomic count directly leads to a higher molecular weight. |
| Melting Point | 31°C - 35°C[2] | 42°C[8] | Not specified, expected to be significantly higher | The longer ethoxy group in Analog A increases intermolecular van der Waals forces, raising the melting point. The much larger, more rigid biphenyl core in Analog B dramatically increases molecular packing efficiency and intermolecular forces, leading to a much higher melting point. |
This comparative analysis underscores the sensitivity of physical properties to subtle changes in molecular structure. The choice between a methoxy and an ethoxy terminal group, for instance, represents a trade-off between melting point and other properties like viscosity and dielectric anisotropy, which are critical for device performance.
Experimental Validation Protocols
The following protocols describe the standard, reliable methods for validating the key physical properties of the synthesized compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Workflow for Physicochemical Validation
The overall process follows a logical sequence from initial sample preparation to instrumental analysis and data comparison. This ensures that each measurement is performed on a well-characterized and pure sample.
Caption: Step-by-step workflow for DSC analysis.
Protocol 2: Measurement of Refractive Index via Abbe Refractometer
Expertise & Rationale: The refractive index is a fundamental optical property directly related to the electronic polarizability of the molecule. For liquid crystals, we measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices, the difference of which gives the birefringence (Δn). However, for a baseline validation, measuring the refractive index in the isotropic state (nᵢₛₒ) is sufficient and is compared against the reported value. Precise temperature control is critical, as the refractive index is highly temperature-dependent.
Methodology:
-
Instrument Preparation: Turn on the Abbe refractometer and the attached circulating water bath. Set the water bath to a temperature where the substance is in its isotropic (liquid) phase, for instance, 45°C. Allow the instrument's prisms to thermally equilibrate.
-
Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature (e.g., distilled water).
-
Sample Application: Place a few drops of the molten sample onto the lower prism of the refractometer.
-
Measurement: Close the prisms. Look through the eyepiece and turn the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Thoroughly clean the prisms with an appropriate solvent (e.g., methanol or isopropanol) and a soft lens tissue immediately after the measurement.
Caption: Workflow for refractive index measurement.
Conclusion
The validation of the physical properties of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene through the rigorous, well-calibrated methods described herein provides the necessary confidence in the material's quality and performance characteristics. By grounding our experimental work in established protocols and comparing the results against both literature values and structural analogs, we create a robust framework for quality assurance. This ensures that the material will perform predictably in its intended applications, from advanced liquid crystal displays to other stimuli-responsive systems.
References
- Chemsrc. (2025). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. PubChem.
- ECHEMI. (n.d.). 81936-32-5, 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene Formula.
- ChemicalBook. (2025). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- TCI Chemicals. (n.d.). 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene 81936-32-5.
- Smolecule. (2024). Buy 1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- | 111158-10-2.
- CymitQuimica. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1.
- Daken Chemical. (n.d.). CAS NO.81936-32-5 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- Daken Chemical. (n.d.). CAS NO.80944-44-1 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene.
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- 2. CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | Chemsrc [chemsrc.com]
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- 4. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene | 81936-32-5 [chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. dakenchem.com [dakenchem.com]
- 7. Buy 1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- | 111158-10-2 [smolecule.com]
- 8. 4-(trans-4-Propylcyclohexyl)-1-ethoxy-benzene | 80944-44-1 [sigmaaldrich.com]
A Comparative Guide to Cyclohexyl vs. Biphenyl Nematic Liquid Crystals: A Case Study of PCH5 and 5CB
For researchers and professionals in drug development and material science, the selection of liquid crystals with optimal physical properties is paramount for the advancement of display technologies and novel optical applications. This guide provides an in-depth, objective comparison between two classes of nematic liquid crystals: those containing a cyclohexane ring, represented by 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5), and those with a biphenyl core, exemplified by the well-characterized 4-cyano-4'-pentylbiphenyl (5CB). While the initial compound of interest is 1-methoxy-4-(trans-4-n-propylcyclohexyl)benzene (PCH3O), a lack of comprehensive public data necessitates the use of its close structural analog, PCH5, for a robust comparative analysis. This guide will delve into the key physical parameters that dictate the performance of these materials, supported by detailed experimental methodologies.
Introduction: The Structural Significance of the Core Moiety
The molecular architecture of a liquid crystal is the primary determinant of its macroscopic physical properties. The central rigid core, in particular, plays a crucial role in defining characteristics such as phase transition temperatures, birefringence, dielectric anisotropy, and viscosity.
-
Biphenyl-based liquid crystals , such as 5CB, are known for their high birefringence and significant dielectric anisotropy.[1] The two phenyl rings in the biphenyl core contribute to a highly polarizable and electronically conjugated system.[1]
-
Cyclohexane-containing liquid crystals , like PCH5, offer a different set of properties. The replacement of a phenyl ring with a saturated cyclohexane ring reduces the overall aromaticity and polarizability of the molecule, which in turn influences its physical characteristics.
This guide will explore these differences through a comparative analysis of PCH5 and 5CB, providing a framework for understanding the structure-property relationships in these two important classes of liquid crystals.
Experimental Characterization of Liquid Crystal Properties
To ensure a rigorous and reproducible comparison, standardized experimental techniques are employed to characterize the key physical properties of liquid crystals. The following sections detail the principles and step-by-step protocols for these measurements.
Phase Transition Temperature Measurement (Clearing Point)
The clearing point, or the nematic-to-isotropic phase transition temperature (TN-I), is a critical parameter that defines the upper operational limit of a liquid crystal.[2] Differential Scanning Calorimetry (DSC) is the standard method for determining this and other phase transition temperatures by measuring the heat flow into or out of a sample as a function of temperature.[3][4]
Experimental Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-10 mg of the liquid crystal sample into a Tzero hermetic aluminum pan.[5]
-
Sealing: Place the corresponding lid on the pan and seal it using a DSC press to ensure a closed system.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument's sample and reference holders, respectively.
-
Thermal Program:
-
Equilibrate the sample at a temperature below its lowest expected transition temperature.
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a point above the clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete transition to the isotropic phase.
-
Cool the sample back down at the same controlled rate to below the initial temperature.
-
-
Data Analysis: The phase transitions will appear as peaks in the heat flow versus temperature curve. The peak of the endothermic transition upon heating corresponds to the clearing point.
Dielectric Anisotropy (Δε) Measurement
Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. [6]It determines how the liquid crystal molecules will align in an electric field and is a key parameter for display devices. [6]Δε is typically determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations. [7] Experimental Protocol for Dielectric Anisotropy Measurement:
-
Cell Preparation: Use two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should be treated to induce planar alignment (director parallel to the surface), and the other for homeotropic alignment (director perpendicular to the surface).
-
Cell Filling: Fill both cells with the liquid crystal sample in its isotropic phase via capillary action and then cool slowly to the nematic phase.
-
Capacitance Measurement:
-
Measure the capacitance of the empty cells (Cempty).
-
Measure the capacitance of the filled planar-aligned cell (C⊥) to determine ε⊥.
-
Measure the capacitance of the filled homeotropic-aligned cell (C||) to determine ε||.
-
These measurements are typically performed using an LCR meter at a specific frequency (e.g., 1 kHz).
-
-
Calculation:
-
Calculate ε|| and ε⊥ using the formula: ε = Cfilled / Cempty.
-
Calculate the dielectric anisotropy: Δε = ε|| - ε⊥.
-
Rotational Viscosity (γ1) Measurement
Rotational viscosity (γ1) is a measure of the internal friction that opposes the reorientation of the liquid crystal director. It is a critical parameter for the switching speed of liquid crystal devices. A common method for measuring γ1 is to observe the relaxation of the director after an applied electric or magnetic field is removed.
Experimental Protocol for Rotational Viscosity Measurement:
-
Sample Preparation: A liquid crystal cell with a known thickness and planar alignment is filled with the sample.
-
Field Application: An electric or magnetic field is applied to the cell, causing the director to reorient.
-
Field Removal and Relaxation: The field is suddenly switched off, and the director relaxes back to its initial alignment.
-
Optical Monitoring: The change in the optical transmission or phase retardation of the cell is monitored over time using a polarized light source and a detector.
-
Data Analysis: The relaxation time (τ) is determined from the decay of the optical signal.
-
Calculation: The rotational viscosity is calculated using the formula: γ1 = (K * τ) / d², where K is the relevant elastic constant (typically the splay elastic constant K11) and d is the cell thickness.
Comparative Analysis: PCH5 vs. 5CB
The following table summarizes the key physical properties of PCH5 and 5CB based on available experimental data.
| Property | 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5) | 4-cyano-4'-pentylbiphenyl (5CB) |
| Chemical Structure | Pentyl-Cyclohexyl-Phenyl-CN | Pentyl-Phenyl-Phenyl-CN |
| Clearing Point (TN-I) | 54.9 °C [8] | 35.0 °C [2][9] |
| Birefringence (Δn) | ~0.12 (at room temp., visible) | ~0.18 (at room temp., visible) |
| Dielectric Anisotropy (Δε) | +13.35 (at 32°C, 1 kHz) [10][11] | +11.5 (at room temp.) [12] |
| Rotational Viscosity (γ1) | Higher than 5CB (qualitative) | Lower than PCH5 (qualitative) |
Discussion of Performance Differences:
-
Clearing Point: PCH5 exhibits a significantly higher clearing point than 5CB. [2][8][9][13][14]The cyclohexane ring in PCH5 leads to a more linear and rigid molecular shape compared to the biphenyl core in 5CB, which has a non-zero dihedral angle between the two phenyl rings. This increased rigidity in PCH5 enhances the intermolecular forces, leading to a more stable nematic phase that persists to higher temperatures.
-
Birefringence: 5CB has a considerably higher birefringence than PCH5. The delocalized π-electron system of the biphenyl core in 5CB results in a greater electronic polarizability anisotropy, which is the primary source of birefringence in nematic liquid crystals. The replacement of a phenyl ring with a saturated cyclohexane ring in PCH5 reduces this π-conjugation, leading to lower birefringence.
-
Dielectric Anisotropy: Both PCH5 and 5CB possess a large positive dielectric anisotropy due to the strong dipole moment of the terminal cyano group aligned along the long molecular axis. [10][11][12]The data suggests that PCH5 has a slightly higher dielectric anisotropy than 5CB. This could be attributed to differences in the local field effects and the molecular packing in the nematic phase.
Conclusion: Tailoring Liquid Crystal Properties Through Molecular Design
The comparative analysis of PCH5 and 5CB clearly demonstrates the profound impact of the core molecular structure on the key physical properties of nematic liquid crystals.
-
Biphenyl-based liquid crystals like 5CB are advantageous for applications requiring high birefringence, such as in displays where a large phase shift is needed with a thin liquid crystal layer. Their lower viscosity also contributes to faster switching speeds.
-
Cyclohexane-containing liquid crystals like PCH5 are suitable for applications demanding a wide nematic temperature range and high thermal stability. Their lower birefringence can be beneficial in applications where a smaller optical effect is desired.
This guide underscores the principle that by strategically modifying the molecular structure—in this case, by substituting a phenyl ring with a cyclohexane ring—researchers can fine-tune the physical properties of liquid crystals to meet the specific demands of various technological applications. The choice between a cyclohexane-based and a biphenyl-based liquid crystal will ultimately depend on the desired balance of properties for the intended application.
References
-
5CB – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Dielectric anisotropy of 5CB liquid crystal in a decimeter wavelength range. (URL: [Link])
-
Temperature Dependence of Visco-Elastic Properties of 5CB - Taylor & Francis. (URL: [Link])
-
From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. (URL: [Link])
-
Dielectric properties of liquid crystalline dimer mixtures exhibiting the nematic and twist-bend nematic phases. (URL: [Link])
-
Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5 - Taylor & Francis Online. (2020-11-22). (URL: [Link])
-
Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5 - ResearchGate. (2020-12-15). (URL: [Link])
-
Prediction of Optical and Dielectric Properties of 4-Cyano-4-pentylbiphenyl Liquid Crystals by Molecular Dynamics Simulation, Coarse-Grained Dynamics Simulation, and Density Functional Theory Calculation | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])
-
Rotational viscosity measurements of pure and nanoparticle-doped 5CB... - ResearchGate. (URL: [Link])
-
Full article: 4'-pentyl-4-cyanobiphenyl - 5CB - Taylor & Francis. (2024-01-21). (URL: [Link])
-
Low temperature phase transformations in 4-cyano-4'- pentylbiphenyl (5CB) filled by multiwalled carbon nanotubes - arXiv. (URL: [Link])
-
(colour online) (a) Rotational viscosity, γ 1 , for 5CB and 5CB +... - ResearchGate. (URL: [Link])
-
Rotational viscosity and molecular structure of nematic liquid crystals - Taylor & Francis Online. (URL: [Link])
-
Rotational viscosity, c 1 for 5CB and 5CB þ graphene as a function of... - ResearchGate. (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl - Wikipedia. (URL: [Link])
-
Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. (2013-04-10). (URL: [Link])
-
(Colour online) Variation of dielectric anisotropy as a function of dopant concentration at 1 kHz frequency and 32°C temperature. - ResearchGate. (URL: [Link])
-
Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5 - Taylor & Francis Online. (2020-12-15). (URL: [Link])
-
Rotational viscosity of nematic liquid crystals and their shear viscosity under flow alignment. (1986-05-01). (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem. (URL: [Link])
-
The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... - ResearchGate. (URL: [Link])
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. (URL: [Link])
-
Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC - PubMed Central. (2024-03-08). (URL: [Link])
-
Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro - CSK Scientific Press. (2023-08-20). (URL: [Link])
-
Calorimetry experimental protocols. a) Schematic plot of experimental... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Electric-Field Actuation of Liquid Crystalline Elastomer Films - MDPI. (URL: [Link])
-
Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers No - arXiv. (URL: [Link])
-
[2208.09784] Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers - arXiv. (2022-08-21). (URL: [Link])
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. (2025-08-10). (URL: [Link])
-
What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO. (URL: [Link])
-
Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - College of Engineering - Purdue University. (URL: [Link])
-
Differential Scanning Calorimetry (DSC) – Online Training Course - YouTube. (2012-12-20). (URL: [Link])
-
The influence of structure on the elastic, optical and dielectric properties of nematic phases formed from bent-core molecules - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])
-
Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation - ResearchGate. (2025-08-07). (URL: [Link])
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - MDPI. (URL: [Link])
-
Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments. (URL: [Link])
-
Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro - Ijres.org. (2022-09-02). (URL: [Link])
-
Kinematic Viscosity: Rotational Viscometer. (URL: [Link])
-
PROCEDURE FOR THE VERIFICATION OF. (URL: [Link])
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A Comparative Guide to Analytical Method Validation for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
This guide provides an in-depth comparison of analytical methodologies for the validation of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation process. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data integrity.[1][2][3][4]
Introduction: The Analyte and the Imperative for Validation
1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is a liquid crystal intermediate, a class of compounds critical in the manufacturing of displays and other electro-optical devices.[5] Its purity and concentration are paramount to the performance of the end-product. Therefore, a validated analytical method is not merely a regulatory formality but a cornerstone of quality control, ensuring batch-to-batch consistency and product efficacy.
The objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the procedure is suitable for its intended purpose.[4][6][7] This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound and detail the validation process for each.
Analyte Physicochemical Properties:
| Property | Value | Source | Justification for Method Selection |
| Molecular Formula | C₁₆H₂₄O | PubChem[5] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 232.36 g/mol | PubChem[5] | Suitable for both HPLC and GC analysis. |
| Boiling Point | 329.5°C at 760 mmHg | ECHEMI[8] | High boiling point suggests HPLC is a more straightforward choice, though GC is feasible with appropriate temperature programming. |
| XLogP3 | 5.8 | PubChem[5] | High lipophilicity indicates strong retention on a non-polar stationary phase, making Reverse-Phase HPLC an ideal candidate. |
| UV Chromophore | Methoxybenzene group | Inferred | The benzene ring provides strong UV absorbance, making UV-based detection in HPLC highly effective. |
Method Selection: A Tale of Two Techniques
The choice between HPLC and GC is dictated by the analyte's physicochemical properties. Both are viable, but they offer different advantages and present unique challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the recommended primary technique. The analyte's high boiling point, excellent solubility in common organic solvents, and the presence of a UV-active benzene ring make it an ideal candidate for RP-HPLC with UV detection.
-
Expertise & Experience: We select a C18 column as the stationary phase due to the analyte's high hydrophobicity (XLogP3 of 5.8).[5] This ensures adequate retention and separation from potential non-polar impurities. A mobile phase of acetonitrile and water is chosen for its UV transparency and excellent solvating power for this class of compounds.
Gas Chromatography (GC)
GC is a powerful alternative, often providing higher resolution. However, the analyte's high boiling point (329.5°C) requires a high-temperature inlet and a thermally stable column to ensure efficient volatilization without degradation.
-
Expertise & Experience: A Flame Ionization Detector (FID) is the logical choice as it is robust and provides a universal response for organic compounds. The primary challenge is ensuring the entire sample is transferred to the column without thermal breakdown, necessitating careful optimization of the injection port temperature.
Caption: Decision workflow for analytical method selection based on analyte properties.
The Validation Gauntlet: A Comparative Protocol
Validation is performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[2][4][9] The objective is to establish, through documented evidence, that the method is fit for its purpose.[4]
Caption: General workflow for analytical method validation.
Specificity / Selectivity
Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.[9][10]
HPLC Protocol:
-
Prepare Solutions:
-
Blank (Mobile Phase).
-
Placebo (Formulation matrix without the analyte, if applicable).
-
Analyte Standard Solution (e.g., 100 µg/mL).
-
Spiked Sample: Placebo spiked with analyte and known potential impurities.
-
-
Forced Degradation (for stability-indicating methods):
-
Expose the analyte solution to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Heat (80°C), and Light (UV 254nm).
-
-
Analysis:
-
Inject all solutions into the HPLC system.
-
Use a Photodiode Array (PDA) detector to assess peak purity.
-
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.
-
The analyte peak should be resolved from all degradation and impurity peaks (Resolution > 2.0).
-
Peak purity index should be > 0.999.
-
GC Protocol:
-
Prepare Solutions:
-
Blank (Solvent, e.g., Hexane).
-
Analyte Standard Solution.
-
Spiked Sample with potential impurities (e.g., isomers or starting materials).
-
-
Analysis:
-
Inject solutions into the GC-FID system.
-
For absolute confirmation, use a Mass Spectrometry (MS) detector to verify the identity of the analyte peak.
-
-
Acceptance Criteria:
-
No interfering peaks at the analyte's retention time in the blank.
-
Baseline resolution (Resolution > 1.5) between the analyte and any potential impurities.
-
MS confirmation shows the correct mass spectrum for the analyte peak.
-
Linearity & Range
Objective: To establish a linear relationship between the concentration of the analyte and the analytical signal over a specified range.[9][11]
Protocol (Applicable to both HPLC & GC):
-
Prepare Standards: Prepare a minimum of five concentration levels of the analyte standard, spanning 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation:
-
Plot a graph of the mean response (peak area) versus concentration.
-
Perform linear regression analysis to obtain the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm linearity.
-
Accuracy
Objective: To determine the closeness of the measured value to the true value. It is typically assessed using recovery studies.[6][10]
Protocol (Applicable to both HPLC & GC):
-
Prepare Samples: Spike a placebo matrix (if available) or a blank solvent with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine prepared samples against a calibrated standard curve.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]
A. Repeatability (Intra-assay Precision):
-
Prepare Samples: Prepare six independent samples at 100% of the target concentration.
-
Analysis: Analyze all six samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria:
-
RSD of the results should be ≤ 1.0%.
-
B. Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Compare the results from both sets of experiments using an appropriate statistical test (e.g., F-test for variance, t-test for means).
-
Acceptance Criteria:
-
The overall RSD for all combined data should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare Samples: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[13]
-
Confirmation (for LOQ): Prepare and inject six samples at the determined LOQ concentration. The precision (%RSD) should be ≤ 10%, and accuracy (%Recovery) should be within 80-120%.
Comparative Performance Data (Illustrative)
The following table summarizes hypothetical but realistic validation data for the two proposed methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Specificity | Peak Purity > 0.999; Full resolution from degradants | Baseline resolution from impurities | HPLC with PDA offers superior peak purity analysis. GC-MS would be required for equivalent confirmation. |
| Linearity (Range) | 20 - 150 µg/mL | 20 - 150 µg/mL | Both methods demonstrate excellent linearity. |
| Correlation (r²) | 0.9998 | 0.9995 | Both are highly acceptable. |
| Accuracy (% Recovery) | 99.5% ± 0.8% RSD | 99.1% ± 1.1% RSD | Both methods show high accuracy. |
| Precision (Repeatability) | 0.6% RSD | 0.9% RSD | HPLC often exhibits slightly better injection precision. |
| Precision (Intermediate) | 1.2% RSD | 1.5% RSD | Both are well within typical acceptance criteria (<2%). |
| LOQ | 0.5 µg/mL | 0.8 µg/mL | HPLC may offer slightly better sensitivity depending on the UV extinction coefficient. |
| LOD | 0.15 µg/mL | 0.25 µg/mL | Both methods are highly sensitive. |
| Robustness | Unaffected by minor changes in pH (±0.2) and %ACN (±2%) | Sensitive to inlet temperature variations | HPLC methods are generally more robust against minor environmental and parameter fluctuations. |
Conclusion and Recommendation
Both RP-HPLC and GC-FID are capable and validatable methods for the quantitative analysis of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
-
The RP-HPLC method is recommended for routine quality control environments. Its operational simplicity, high robustness, and the diagnostic power of PDA detection for assessing peak purity make it the superior choice. The method is less susceptible to the challenges associated with analyzing high-boiling-point compounds.
-
The GC-FID method serves as an excellent orthogonal method. Its different separation mechanism makes it ideal for confirming results or for specialized analyses where higher chromatographic resolution is required to separate closely related isomers that may co-elute in HPLC.
Ultimately, the choice of method depends on the specific application, available instrumentation, and the nature of the potential impurities. However, for ensuring product quality in a manufacturing setting, a well-validated HPLC method provides the most reliable and efficient solution.
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A Comparative Guide to the Mesomorphic Properties of Alkylcyclohexylbenzene Derivatives
This guide provides an in-depth comparison of the mesomorphic properties of various alkylcyclohexylbenzene derivatives, a crucial class of compounds in liquid crystal (LC) technology. We will explore the nuanced relationships between molecular structure and the resulting liquid crystalline behavior, supported by experimental data and established characterization protocols. This document is intended for researchers, materials scientists, and professionals in drug and display development who require a deep, functional understanding of these materials.
Introduction: The Significance of Alkylcyclohexylbenzenes in Liquid Crystal Science
Liquid crystals represent a unique state of matter, exhibiting the fluidity of a liquid alongside the long-range molecular order of a crystal.[1][2] This anisotropy in their physical properties—optical, dielectric, and elastic—is the foundation of their widespread application, most notably in liquid crystal displays (LCDs).[2][3]
Alkylcyclohexylbenzene derivatives are calamitic (rod-shaped) mesogens that form the backbone of many commercial LC mixtures.[4] Their popularity stems from a favorable combination of properties: chemical stability, a broad nematic phase range, and, crucially, low viscosity. The inclusion of a saturated cyclohexane ring, as opposed to a second benzene ring found in biphenyls, significantly reduces viscosity, enabling the faster switching times required for modern displays.[5] This guide will dissect how subtle modifications to their molecular architecture—specifically the alkyl chain length and terminal polar group—dictate their mesomorphic and physical properties.
The Interplay of Molecular Structure and Mesomorphic Behavior
The liquid crystalline properties of an alkylcyclohexylbenzene derivative are not determined by a single molecular feature but by the collective contribution of its constituent parts. Understanding these contributions is key to designing materials with specific, desired characteristics.
Caption: Core components of an alkylcyclohexylbenzene molecule.
-
Alkyl Chain (R): The length and flexibility of the alkyl chain are primary determinants of the melting point and the stability of smectic phases. Longer chains enhance intermolecular van der Waals forces, which favors the formation of layered smectic structures.[6]
-
Cyclohexane Ring: This saturated aliphatic ring is a key structural feature. It disrupts the continuous π-electron conjugation found in biphenyl analogues, which leads to lower birefringence (Δn) and rotational viscosity.[5] For stable mesophase formation, the trans geometric isomer is essential as its linear shape promotes anisotropic packing, whereas the bent cis isomer disrupts liquid crystalline order.[5]
-
Benzene Ring: The aromatic core contributes to the rigidity and polarizability of the molecule, which are necessary for forming a stable mesophase.
-
Terminal Group (X): This group has a profound impact on the dielectric anisotropy (Δε) and clearing temperature (the temperature at which the material becomes an isotropic liquid). Groups with a strong dipole moment parallel to the molecular axis (e.g., -CN, -NCS) produce a large positive Δε, while those with a strong perpendicular dipole moment (e.g., lateral fluorine substitutions) lead to a negative Δε.[7][8]
Comparative Analysis of Key Derivatives
The Effect of Alkyl Chain Length
The length of the terminal alkyl chain (CnH2n+1) systematically influences the phase transition temperatures. As the chain lengthens, two general trends are observed:
-
Decreased Melting Point (T_m): Initially, increasing chain length often lowers the melting point due to disruption of crystalline packing.
-
Increased Smectic Phase Stability: Longer chains promote the formation of more ordered smectic phases (e.g., Smectic A, Smectic B) at the expense of the nematic phase.[9] This is because the increased van der Waals interactions between the chains favor a layered molecular arrangement.
Table 1: Phase Transition Temperatures of 4-(trans-4'-n-Alkylcyclohexyl)-1-isothiocyanatobenzenes
| n (Alkyl Chain Length) | Formula | Phase Transitions (°C) | Reference |
| 2 | C2H5-(CHex)-(Benz)-NCS | Cr 39.0 N 42.0 Iso | [8] |
| 3 | C3H7-(CHex)-(Benz)-NCS | Cr 38.5 N 41.5 Iso | [5] |
| 4 | C4H9-(CHex)-(Benz)-NCS | Cr 24.0 N 43.5 Iso | [8] |
| 5 | C5H11-(CHex)-(Benz)-NCS | Cr 31.5 N 50.0 Iso | [8] |
| 6 | C6H13-(CHex)-(Benz)-NCS | Cr 22.0 N 48.0 Iso | [8] |
| 7 | C7H15-(CHex)-(Benz)-NCS | Cr 34.0 (SmB 32.0) N 54.0 Iso | [8] |
Cr = Crystal, N = Nematic, SmB = Smectic B, Iso = Isotropic Liquid. Parentheses indicate a monotropic transition (observed only on cooling).
As seen in Table 1, for the isothiocyanate series, the nematic range is prominent for shorter chains. A monotropic Smectic B phase appears when the chain length reaches seven carbons (n=7), illustrating the tendency of longer chains to stabilize layered phases.[8]
The Influence of the Terminal Group
The terminal polar group is a powerful tool for tuning the dielectric anisotropy (Δε), a critical parameter for display applications that determines how the molecules respond to an electric field.[10]
-
Cyano (-CN): The strong dipole of the cyano group aligned with the long molecular axis results in a large, positive dielectric anisotropy (Δε > 0). These materials are essential for twisted nematic (TN) and in-plane switching (IPS) display modes.
-
Isothiocyanato (-NCS): Similar to the cyano group, the -NCS group also produces a strong positive Δε. Unexpectedly, replacing a benzene ring with a cyclohexane ring in isothiocyanatobiphenyls transforms them from purely smectic or non-mesomorphic compounds into materials with a useful nematic phase.[8]
-
Fluoro (-F): A terminal fluorine atom provides a moderate positive Δε. More significantly, lateral fluorine substitution on the benzene ring is a key strategy for creating materials with negative dielectric anisotropy (Δε < 0), which are required for vertically aligned (VA) display modes.[7][11]
Table 2: Comparison of Physical Properties for C3H7-(CHex)-(Benz)-X Derivatives
| Terminal Group (X) | Clearing Temp. (°C) | Dielectric Anisotropy (Δε) at 20°C | Birefringence (Δn) at 20°C | Viscosity (mPa·s) at 20°C | Reference |
| -CN | 46 | +10.5 | ~0.12 | 24 | [5] |
| -NCS | 41.5 | +9.5 | ~0.15 | 21 | [5][8] |
| -F | 32.2 | +5.0 | ~0.08 | 17 | [5] |
| -OCH3 | 10 (Nematic) | +2.5 | ~0.10 | 22 | [5] |
This data clearly shows the trade-offs involved in material design. While the -CN group provides the highest Δε, it also leads to higher viscosity. The -NCS derivative offers a comparable Δε with slightly lower viscosity.[5][8] The fluoro derivative shows the lowest viscosity but also a significantly lower Δε.
Experimental Characterization Protocols
To ensure the trustworthiness and reproducibility of mesomorphic property data, standardized characterization techniques are employed. The following protocols outline the primary methods used in our laboratories.
Caption: Standard workflow for liquid crystal characterization.
Protocol: Phase Identification by Polarized Optical Microscopy (POM)
POM is the foundational technique for identifying liquid crystal phases, as each phase exhibits a characteristic optical texture.
Methodology:
-
Sample Preparation: Place a small amount (~1 mg) of the sample on a clean glass microscope slide.
-
Mounting: Cover the sample with a clean coverslip.
-
Heating Stage: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Observation: Position the stage on the polarized microscope.
-
Heating/Cooling Cycle:
-
Heat the sample slowly (e.g., 5-10 °C/min) until it transitions to the isotropic liquid phase (a completely dark field of view under crossed polarizers).
-
Cool the sample slowly (e.g., 1-2 °C/min) from the isotropic phase.
-
Carefully observe and record the temperatures at which textures appear and change. The nematic phase typically shows a threaded or Schlieren texture, while smectic phases show focal-conic or mosaic textures.[12][6]
-
Protocol: Determination of Transition Temperatures by Differential Scanning Calorimetry (DSC)
DSC provides precise and quantitative data on phase transition temperatures and their associated enthalpy changes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its clearing point to erase any prior thermal history.
-
First Cooling Scan: Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below its lowest transition.
-
Second Heating Scan: Heat the sample again at the same rate as the first heating scan. This scan is typically used for data analysis.
-
-
Data Analysis: Phase transitions appear as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow curve. The peak onset temperature is typically reported as the transition temperature.
Conclusion
The mesomorphic properties of alkylcyclohexylbenzene derivatives are governed by a delicate balance of intermolecular forces, which are directly tunable through synthetic modification of the molecular structure. This guide has demonstrated three key principles of structure-property relationships:
-
The alkyl chain length is a primary tool for controlling melting points and inducing smectic phases, with longer chains favoring layered structures.[13][6]
-
The saturated cyclohexane ring is critical for achieving the low viscosity necessary for high-performance display applications, albeit at the cost of slightly lower clearing points and birefringence compared to biphenyl analogues.[5]
-
The terminal polar group dictates the dielectric anisotropy, allowing for the design of materials with large positive Δε (e.g., -CN, -NCS) for TN/IPS modes or negative Δε (via lateral fluorination) for VA modes.[7][8]
By leveraging these principles and employing rigorous characterization techniques like POM and DSC, scientists can rationally design and synthesize novel liquid crystal materials tailored to the specific demands of advanced optical and electronic applications.
References
- Title: Engineering mesophase stability and structure via incorporation of cyclic terminal groups Source: Royal Society of Chemistry URL
- Title: The effect of alkyl chain length on the mesophase behavior of the homologous In series.
- Title: Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units Source: ResearchGate URL
- Title: High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications Source: MDPI URL
- Title: Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives Source: ElectronicsAndBooks URL
- Title: Liquid crystalline cyclohexylbenzene derivatives, their preparation and the liquid crystal compositions containing them Source: European Patent Office URL
- Title: Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals Source: MDPI URL
- Title: Liquid crystals with negative dielectric anisotropy: the effect of unsaturation in the terminal chain on thermal and electro-opt Source: Vanderbilt University URL
- Title: Liquid Crystal Materials Source: TCI Chemicals URL
- Title: Synthesis of Liquid Crystals Source: University of Colorado Boulder URL
- Title: Alkyl Chain-Engineered Cyanostilbenes: Integrated Optical, Mechanical, and Mesomorphic Responses from Rigid Cores To Tunable Assemblies Source: ResearchGate URL
- Title: Some Anisotropic Physical Properties of Liquid Crystals Source: International Journal of Current Advanced Research URL
- Title: Mesomorphic Properties of Some 4-Cyclohexyl Phenyl Esters Source: ElectronicsAndBooks URL
- Title: Chemical structure of the components of used liquid crystal Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Title: Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds Source: Al-Nahrain University URL
- Title: A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage Source: MDPI URL
- Title: A Comparison of the Properties of Some Liquid Crystal Materials Containing Benzene, Cyclohexane, and Bicyclo[2.2.
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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
Introduction: The Imperative of Rigorous Structural Verification
In the realm of materials science and pharmaceutical development, the unequivocal structural elucidation and purity assessment of novel chemical entities are paramount. For compounds like 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, a key component in liquid crystal displays, even minor structural ambiguities or impurities can have profound effects on material performance and, in a pharmaceutical context, on safety and efficacy. This guide provides a comprehensive framework for the cross-validation of spectroscopic data for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, ensuring the integrity and reliability of its characterization. Our approach is grounded in the principle that no single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of multiple analytical methods is essential for robust and irrefutable characterization.[1][2]
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the expected spectroscopic signatures of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene across various analytical platforms and present a systematic workflow for cross-validating these disparate data streams.
Pillar 1: Orthogonal Spectroscopic Analysis
The foundation of robust structural elucidation lies in the application of orthogonal spectroscopic techniques, each providing a unique and complementary piece of the molecular puzzle. For 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene, the primary tools in our analytical armamentarium are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR elucidates the types of carbon atoms present.
-
Infrared (IR) Spectroscopy: IR spectroscopy is exquisitely sensitive to the vibrational frequencies of functional groups. It allows for the rapid identification of key chemical bonds, such as the ether linkage and the aromatic ring in our target molecule.[3]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its substructures.[3]
Pillar 2: Predicted Spectroscopic Data for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene
A critical step in data validation is to compare experimental results with theoretically predicted values. The following sections detail the expected spectroscopic data for 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene based on its known structure.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene is expected to exhibit distinct signals corresponding to the protons of the propyl, cyclohexyl, methoxy, and phenyl groups. The trans-conformation of the cyclohexane ring will influence the chemical shifts of its protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Propyl -CH₃ | ~0.9 | Triplet | 3H |
| Propyl -CH₂- | ~1.3-1.4 | Multiplet | 2H |
| Propyl -CH₂- (adjacent to cyclohexyl) | ~1.2-1.3 | Multiplet | 2H |
| Cyclohexyl protons (axial & equatorial) | ~1.0-1.9 | Multiplets | 10H |
| Cyclohexyl -CH- (adjacent to phenyl) | ~2.4-2.5 | Multiplet | 1H |
| Methoxy -OCH₃ | ~3.8 | Singlet | 3H |
| Aromatic protons (ortho to -OCH₃) | ~6.8 | Doublet | 2H |
| Aromatic protons (meta to -OCH₃) | ~7.1 | Doublet | 2H |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Propyl -CH₃ | ~14 |
| Propyl -CH₂- | ~20 |
| Propyl -CH₂- (adjacent to cyclohexyl) | ~38 |
| Cyclohexyl carbons | ~30-45 |
| Aromatic C-H (ortho to -OCH₃) | ~114 |
| Aromatic C-H (meta to -OCH₃) | ~128 |
| Aromatic C (ipso, attached to cyclohexyl) | ~135 |
| Aromatic C (ipso, attached to -OCH₃) | ~158 |
| Methoxy -OCH₃ | ~55 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the vibrational modes of the molecule's functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| C-H (Alkyl) | 2850-2960 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=C (Aromatic) | 1500-1600 | Stretching |
| C-O (Ether) | 1000-1300 | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (232.36 g/mol ).[4] Fragmentation patterns can provide further structural confirmation.
| Ion | m/z (predicted) | Identity |
| [M]⁺ | 232 | Molecular Ion |
| [M-CH₃]⁺ | 217 | Loss of a methyl radical |
| [M-C₃H₇]⁺ | 189 | Loss of a propyl radical |
| [M-OCH₃]⁺ | 201 | Loss of a methoxy radical |
| [C₇H₇O]⁺ | 121 | Fragment containing the methoxyphenyl group |
| [C₆H₅O]⁺ | 93 | Fragment corresponding to a methoxytropylium ion |
Pillar 3: The Cross-Validation Workflow: A Self-Validating System
The heart of this guide is the cross-validation workflow, a systematic process for integrating and comparing data from our orthogonal spectroscopic techniques. This workflow ensures that the structural assignment is consistent across all analytical platforms.
Step-by-Step Cross-Validation Protocol
-
Molecular Formula Confirmation:
-
Action: Obtain a high-resolution mass spectrum (HRMS).
-
Validation: Confirm that the measured accurate mass is consistent with the molecular formula C₁₆H₂₄O.[4]
-
-
Functional Group Identification:
-
Action: Acquire an IR spectrum.
-
Validation: Verify the presence of characteristic absorption bands for alkyl C-H, aromatic C-H, aromatic C=C, and C-O ether stretches as predicted.
-
-
Substructure Assembly and Connectivity from NMR:
-
Action: Acquire ¹H and ¹³C NMR spectra.
-
Validation:
-
Confirm the presence of signals corresponding to the propyl, cyclohexyl, methoxy, and p-disubstituted benzene moieties in the ¹H NMR spectrum.
-
Verify that the integration values in the ¹H NMR spectrum are consistent with the number of protons in each substructure.
-
Correlate the number of signals in the ¹³C NMR spectrum with the number of unique carbon atoms in the proposed structure.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish the connectivity between these substructures.
-
-
-
Cross-Technique Confirmation:
-
Action: Compare the findings from MS, IR, and NMR.
-
Validation:
-
Does the molecular weight from MS match the structure determined by NMR?
-
Are the functional groups identified by IR consistent with the substructures identified by NMR?
-
Do the fragmentation patterns in the mass spectrum correspond to the cleavage of bonds in the structure elucidated by NMR?
-
-
Visualizing the Workflow
Caption: Cross-validation workflow for spectroscopic data.
Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16.
-
Relaxation delay: 5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H, 0.0 ppm for ¹³C).
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
-
Data Processing: Perform a background subtraction.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of ~1 mg/mL.
-
Acquisition (Electron Ionization - EI):
-
Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Acquisition (High-Resolution - ESI):
-
Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization mode: Positive ion ESI.
-
Mass range: m/z 100-500.
-
-
Data Processing: Calibrate the mass axis using a known standard.
Conclusion: A Commitment to Scientific Rigor
References
-
Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019). YouTube. Retrieved from [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Spectroscopy, Organic, Analysis | Britannica. (2025). In Encyclopædia Britannica. Retrieved from [Link]
-
Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. Semantic Scholar. Retrieved from [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. Retrieved from [Link]
-
NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved from [Link]
-
Experimental reporting. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
ACS Research Data Guidelines. (n.d.). American Chemical Society. Retrieved from [Link]
-
The Journal of Organic Chemistry - Author Guidelines. (2025). American Chemical Society. Retrieved from [Link]
-
1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. (n.d.). PubChem. Retrieved from [Link]
Sources
performance comparison of liquid crystal displays using different host materials
An In-Depth Performance Comparison of Liquid Crystal Displays: A Guide to Host Material Selection
As a Senior Application Scientist in the field of display technology, I have frequently guided research teams through the complex process of selecting the ideal liquid crystal (LC) host material. The choice of host is not merely a matter of sourcing a component; it is the foundational decision that dictates the ultimate performance, power efficiency, and user experience of a liquid crystal display (LCD). This guide is designed for researchers and product development professionals, moving beyond a simple catalog of materials to provide a deep, comparative analysis grounded in experimental data and the underlying physics of operation. We will explore the causal links between a material's properties and its on-screen performance, offering a framework for making informed, application-driven decisions.
Fundamental Principles and Key Performance Metrics
The magic of an LCD lies in the ability of liquid crystal molecules to change their orientation in response to an electric field. This reorientation, or "switching," alters the polarization of light passing through the material. When placed between two polarizers, this change in polarization allows the LC to act as a light valve, either blocking light to create a dark state or letting it pass to create a bright state. The specific characteristics of the LC host material profoundly influence the efficiency and speed of this process.
Several key physical properties govern performance:
-
Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the LC director (the average molecular axis). A larger Δε generally results in a lower threshold voltage required to initiate switching.[1] Materials are classified as positive (p-type) or negative (n-type) Δε.[2]
-
Birefringence (Δn): The difference in refractive index for light polarized parallel and perpendicular to the director. This property is crucial for modulating the phase of transmitted light and is a key factor in determining the necessary thickness of the LC layer.[3]
-
Viscoelastic Coefficient (γ₁/K): This ratio of rotational viscosity (γ₁) to the relevant elastic constant (K) is a primary determinant of the material's response time.[3][4] A lower viscoelastic coefficient leads to faster switching speeds.
These intrinsic properties translate directly into the critical performance metrics by which all displays are judged:
-
Response Time: The time it takes for a pixel to switch from one state to another (e.g., black-to-white or gray-to-gray). Fast response times are essential for reducing motion blur in video content.[5]
-
Contrast Ratio (CR): The ratio of the luminance of the brightest white to the darkest black a display can produce. A high contrast ratio is vital for image depth and realism.[6]
-
Viewing Angle: The maximum angle at which a display can be viewed without significant degradation in image quality, including loss of contrast and color shifts.[7][8]
-
Driving Voltage & Power Consumption: The voltage required to switch the LC molecules. Lower driving voltages are critical for mobile and battery-powered devices to ensure efficiency.[5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Logical relationship between core LC properties and key display metrics.
Comparative Analysis of Liquid Crystal Host Materials
The choice of host material and its corresponding operational mode is the most significant factor in display performance. Here, we compare the dominant and emerging classes of LC materials.
Nematic Liquid Crystals: The Versatile Workhorse
Nematic LCs are the most widely used materials in the display industry, primarily in two configurations: In-Plane Switching (IPS) and Vertical Alignment (VA).
-
In-Plane Switching (IPS): In an IPS display, the nematic LC molecules are aligned horizontally (in-plane) to the substrates. An electric field is applied through interdigitated electrodes on one substrate, causing the molecules to rotate in the same plane.
-
Strengths: The primary advantage of IPS technology is its superior viewing angles.[6][9] Because the molecules rotate in-plane, there is less variation in light leakage and color as the viewing perspective changes. This results in consistent and accurate color reproduction, making IPS the preferred choice for professional applications like graphic design and medical imaging.[10][11]
-
Weaknesses: The traditional weakness of IPS panels is a lower contrast ratio compared to VA panels.[6][10] The horizontal alignment makes it more difficult to completely block backlight, resulting in blacks that can appear grayish, often referred to as "IPS glow."
-
-
Vertical Alignment (VA): In a VA display, the LC molecules are aligned perpendicularly to the substrates in the off-state. When a voltage is applied, they tilt horizontally to allow light to pass.
-
Strengths: VA panels excel at providing a high native contrast ratio, often 3 to 5 times higher than IPS panels.[10][12] In the off-state, the vertically aligned molecules are extremely effective at blocking backlight, producing deep, true blacks. This makes them ideal for viewing content in dark rooms.[6]
-
Weaknesses: The main drawback of VA panels is their more limited viewing angles.[6] As the viewer moves off-center, the tilted LC molecules present a different profile, leading to gamma shifts and color washout. They can also suffer from slower response times in dark-to-bright transitions, which can cause "black smearing" in fast-moving scenes.[6]
-
| Performance Metric | In-Plane Switching (IPS) | Vertical Alignment (VA) | Causality & Field Insights |
| Contrast Ratio | Fair (~1000:1)[10] | Excellent (3000:1 - 5000:1+)[10] | VA's perpendicular alignment in the 'off' state blocks backlight more effectively than IPS's horizontal alignment. |
| Viewing Angle | Excellent (~178°)[10] | Fair (~160°)[10] | In-plane rotation of LC molecules in IPS displays maintains image consistency from off-angles.[6] |
| Response Time | Generally faster (less smearing) | Slower (prone to black smearing) | VA's slower response is often linked to the larger reorientation movement from vertical to near-horizontal states.[6] |
| Color Accuracy | High[11] | Moderate[10] | The wide viewing angle of IPS contributes to its perceived color fidelity from any position. |
| Primary Use Case | Color-critical work, collaborative viewing | Dark-room entertainment, high-contrast needs | Choose IPS for professional monitors and VA for consumer televisions and gaming monitors where contrast is key. |
Cholesteric Liquid Crystals (ChLCs): For Bistable, Reflective Displays
Cholesteric LCs have a helical structure where the molecular director rotates in a screw-like manner. This structure gives them unique optical properties, particularly selective reflection of light.
-
Mechanism & Performance: ChLCs can be switched between a light-scattering focal conic state (dark) and a selectively reflecting planar state (bright).[13] A key advantage is bistability : once switched, these states can be maintained with zero power, making them exceptionally energy-efficient.[13] This is the principle behind many e-paper and electronic shelf label applications. However, their inherent bistability makes achieving fast response times for video challenging. Recent research into polymer-stabilized cholesteric liquid crystals (PSCLCs) aims to overcome this, achieving response times under 42 ms with a driving voltage below 15V, which is suitable for active matrix driving.[13]
Ferroelectric Liquid Crystals (FLCs): The High-Speed Specialists
FLCs possess a chiral smectic C phase, where molecules are arranged in layers with a spontaneous electric polarization. This structure allows for extremely fast switching.
-
Mechanism & Performance: The switching of FLCs relies on the interaction of the spontaneous polarization with an applied electric field, which is a much stronger and faster coupling than the dielectric torque used in nematic LCs.[14] This results in response times that can be orders of magnitude faster than nematics, often in the microsecond range.[14] This makes FLCs ideal for applications requiring rapid modulation, such as in spatial light modulators (SLMs) and field-sequential color displays, which can eliminate the need for color filters and thus increase brightness and resolution.[14]
Advanced Host Systems: The Next Generation
-
Polymer-Stabilized Blue Phase Liquid Crystals (PS-BPLCs): Blue phase is a unique LC phase that is optically isotropic in its voltage-off state, leading to an intrinsically wide viewing angle and an excellent dark state without compensation films.[15] Polymer stabilization has extended its narrow temperature range to over 60K, making it viable for practical applications.[15][16] The standout feature of PS-BPLCs is their sub-millisecond response time , which is about ten times faster than conventional nematics.[16][17] This enables field-sequential color displays with negligible color breakup.[17] However, challenges remain, including high driving voltage and potential hysteresis, though significant research is underway to reduce operating voltages to below 10V.[16]
-
Nanoparticle-Doped Liquid Crystals: Dispersing nanoparticles (e.g., ferroelectric nanoparticles, nanodiamonds) into a nematic host can significantly enhance its properties.[18][19] For instance, doping a nematic LC with carboxylated nanodiamonds has been shown to trap mobile ions, resulting in a 61% decrease in rotational viscosity and a 79% decrease in fall time at a low concentration.[20] Doping a PS-BPLC with ferroelectric nanoparticles can dramatically reduce the driving voltage by more than 70%.[21] This approach offers a powerful method to tune and optimize existing host materials for specific high-performance applications.
Experimental Methodologies for Performance Characterization
Trustworthy comparison requires robust and standardized experimental protocols. The following sections detail the methodologies for measuring the key performance metrics discussed.
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} Caption: General experimental workflow for LC host material characterization.
Protocol: Measuring Electro-Optical Response Time
This protocol measures the rise time (10% to 90% transmittance) and decay time (90% to 10% transmittance) of an LC cell.
Experimental Causality: The setup uses crossed polarizers to translate the LC's phase retardation change into a measurable intensity change. A square wave voltage simulates pixel activation/deactivation. The photodetector and oscilloscope are essential for capturing these rapid intensity changes over time with high fidelity.
Apparatus:
-
Helium-Neon (He-Ne) laser or a stable light source
-
Two linear polarizers
-
LC test cell mounted on a rotating stage
-
Function generator (to apply square wave voltage)
-
Photodetector or photodiode
-
Digital storage oscilloscope
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} Caption: Schematic of an experimental setup for response time measurement.
Step-by-Step Procedure:
-
Setup Assembly: Arrange the components as shown in the diagram above. Ensure the light source, polarizers, and detector are aligned on the same optical axis.
-
Polarizer Alignment: Set the first polarizer's transmission axis to 0°. Set the second polarizer (analyzer) to 90° for a normally black mode setup.
-
Cell Orientation: Place the LC test cell between the polarizers. Rotate the cell until the rubbing direction (the default alignment of the LC molecules) is at 45° to the first polarizer's axis. This orientation ensures maximum light modulation.
-
Signal Application: Connect the function generator to the ITO electrodes of the LC cell. Apply a square wave voltage of a specified amplitude (e.g., 5V) and low frequency (e.g., 1 Hz).[22]
-
Data Acquisition: The photodetector will convert the transmitted light intensity into a voltage signal. Feed this signal into the digital oscilloscope.[23]
-
Measurement: On the oscilloscope trace, measure the time it takes for the signal to rise from 10% to 90% of its maximum amplitude (rise time, τ_rise). Measure the time it takes to fall from 90% to 10% of its amplitude (decay time, τ_decay). The total response time is the sum of τ_rise and τ_decay.
Protocol: Measuring Viewing Angle and Contrast Ratio
This protocol uses a goniometric setup to measure luminance at different angles.
Experimental Causality: The contrast ratio is fundamentally angle-dependent. A goniometric system with a luminance meter allows for precise measurement of brightness from all relevant viewing directions, providing a comprehensive map of display performance.[24] The viewing angle is typically defined as the angle at which the contrast ratio drops below a certain threshold, such as 10:1.[8]
Apparatus:
-
LC display or test cell with backlight
-
Goniometric system (motorized rotation stages for polar and azimuthal angles)
-
Luminance meter or spectroradiometer
Step-by-Step Procedure:
-
Setup: Mount the display on the goniometric stage. Position the luminance meter at a fixed distance, normal to the center of the display (0° polar, 0° azimuthal angle).
-
On-Axis Measurement:
-
Display a full-screen white pattern and measure the luminance (L_white).
-
Display a full-screen black pattern and measure the luminance (L_black).
-
Calculate the on-axis contrast ratio: CR(0°) = L_white / L_black.
-
-
Off-Axis Measurement:
-
Program the goniometer to move the display through a range of polar angles (e.g., from -80° to +80° in 10° increments) along a specific azimuthal axis (e.g., horizontal, 0°).
-
At each angular position, repeat the measurement of L_white and L_black.
-
Calculate the contrast ratio CR(θ) for each angle θ.
-
-
Data Analysis:
-
Plot the contrast ratio as a function of the viewing angle.
-
The viewing angle is defined as the total angular range over which the CR remains above a specified value (e.g., 10:1).
-
Repeat the process for different azimuthal angles (e.g., vertical and diagonal) to create a complete viewing cone profile.[24]
-
Conclusion and Future Outlook
The selection of a liquid crystal host material is a nuanced decision that involves a series of trade-offs between competing performance metrics.
-
For applications demanding the highest color fidelity and wide viewing angles, IPS nematic hosts remain the industry standard.
-
For consumer electronics where deep blacks and high contrast are paramount, VA nematic hosts offer a compelling advantage.
-
For ultra-low-power, static display applications like e-paper, Cholesteric LCs are unmatched in their efficiency.
-
Emerging technologies like PS-BPLCs and FLCs are pushing the boundaries of switching speed, paving the way for next-generation displays, including high-refresh-rate, virtual, and augmented reality systems.[25][26]
The future of liquid crystal technology is bright, with ongoing research focused on synthesizing novel materials with lower viscosity, higher dielectric anisotropy, and greater stability.[26][27] The strategic use of polymer stabilization and nanoparticle doping will continue to unlock new performance capabilities, allowing for the fine-tuning of LC properties to meet the ever-increasing demands of the display market. By understanding the fundamental principles and employing rigorous experimental characterization, researchers and engineers can continue to innovate and deliver the next generation of high-performance liquid crystal displays.
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A Senior Application Scientist's Guide to the Toxicological and Metabolic Profiling of Fluorinated Liquid-Crystal Monomers
Authored for Researchers, Scientists, and Drug Development Professionals
The ubiquity of liquid-crystal displays (LCDs) has introduced a novel class of emerging contaminants into our environment: liquid-crystal monomers (LCMs).[1][2] Of particular concern are the fluorinated variants (FLCMs), which are now widely detected in environmental media, wildlife, and human tissues, including serum and breast milk.[1][3] Their chemical structure, often featuring stable carbon-fluorine bonds, confers persistence, and studies indicate a potential for bioaccumulation and toxicity (PBT), raising significant questions about their ecological and human health risks.[4][5][6]
This guide provides a comparative overview of the essential strategies for profiling the metabolic fate and toxicological impact of FLCMs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for generating robust, interpretable, and actionable data.
Section 1: Metabolic Profiling – Deciphering the Biotransformation Maze
Understanding the metabolism of an FLCM is paramount because biotransformation can either detoxify the parent compound or, more concerningly, create metabolites with equal or greater toxicity.[5][7][8] The liver is a primary site for xenobiotic metabolism; therefore, our experimental approaches are logically centered on hepatic models.[1]
Comparative Models: In Vitro vs. In Vivo Approaches
The choice between in vitro and in vivo models represents a trade-off between throughput and biological complexity. The most effective strategy often involves a tiered approach, using high-throughput in vitro systems to screen and generate hypotheses, followed by targeted in vivo studies for validation in a whole-organism context.
-
In Vitro Systems: The Workhorse for Pathway Discovery Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and rapid tool for initial metabolic screening. They contain a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s). Studies on the FLCM 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (EDPrB) using liver microsomes from diverse species (human, rat, fish) have successfully identified primary metabolic pathways.[7][8]
Key Metabolic Reactions Identified:
-
In Vivo Systems: The Gold Standard for Systemic Understanding In vivo studies, typically using rodent models (e.g., Sprague-Dawley rats) or aquatic species (e.g., zebrafish), are indispensable.[7][11] They provide a complete picture of absorption, distribution, metabolism, and excretion (ADME), confirming whether metabolites identified in vitro are formed under physiological conditions. For EDPrB, half of the metabolites first identified in microsomes were subsequently confirmed in the urine, serum, and fecal samples of exposed rats.[7][8]
Core Workflow for FLCM Metabolic Profiling
The following diagram illustrates a typical workflow, integrating both in vitro and in vivo methodologies for a comprehensive metabolic assessment.
Comparison of Key Analytical Techniques
The robust identification of metabolites hinges on advanced analytical chemistry. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this effort.
| Technique | Principle | Strengths | Limitations |
| GC-MS | Separates volatile/derivatized compounds by gas chromatography; identifies by mass-to-charge ratio and fragmentation pattern.[12] | Excellent for volatile, thermally stable, non-polar compounds. Extensive, standardized fragmentation libraries available for identification. | Limited to compounds that can be volatilized. Derivatization adds complexity and potential for artifacts. |
| LC-HRMS | Separates compounds by liquid chromatography; identifies by high-accuracy mass measurement, enabling molecular formula prediction.[13] | Broad applicability to non-volatile and polar compounds. High resolution and mass accuracy are critical for identifying unknown metabolites.[7][8] | Ionization efficiency can vary significantly between compounds. Fewer standardized fragmentation libraries compared to GC-MS. |
| ¹⁹F NMR | Directly detects the fluorine nucleus, providing information on the chemical environment of every fluorine atom in a molecule.[14] | Non-invasive and quantitative. Uniquely powerful for tracking the fate of fluorinated xenobiotics and identifying novel fluorinated metabolites in vivo.[14][15][16] | Lower sensitivity compared to MS, requiring higher concentrations of the analyte.[14] |
Expert Insight: For novel FLCMs, a dual approach using LC-HRMS for broad screening and metabolite discovery, complemented by ¹⁹F NMR for tracking fluorinated species and confirming structural transformations, provides the most comprehensive and self-validating dataset.
Section 2: Toxicological Profiling – A Multi-Tiered Approach to Hazard Assessment
Toxicological assessment aims to identify potential adverse health effects. Given the concerns about FLCMs, key endpoints include cytotoxicity, hepatotoxicity, and neurotoxicity.[11][17] A tiered strategy, starting with in silico and in vitro methods before moving to targeted in vivo tests, is the most ethical and efficient approach.
In Silico Toxicology: The Predictive Power of Computation
Before any wet-lab experiments commence, computational tools can provide invaluable predictions of a compound's toxic potential. This is crucial for prioritizing which FLCMs and, importantly, which of their identified metabolites, warrant further investigation.
-
Toxicity Estimation Software Tool (T.E.S.T.): Predicts endpoints like developmental toxicity and mutagenicity based on chemical structure.[7]
-
Ecological Structure Activity Relationships (ECOSAR): Estimates aquatic toxicity, a key concern for environmental contaminants.[7]
Causality: The use of these tools is a cornerstone of modern, responsible chemical assessment. Studies on EDPrB metabolites predicted that 17 of its 20 identified metabolites could be classified as toxic, with some exhibiting greater aquatic toxicity than the parent compound.[7][8] This finding authoritatively demonstrates that metabolic profiling is not merely academic; it is essential for an accurate risk assessment.
In Vitro Toxicity Assays: Mechanistic Insights from Cell-Based Models
In vitro assays provide a controlled environment to probe specific mechanisms of toxicity. Using cell lines, such as those derived from zebrafish liver, allows for the assessment of cellular health and function upon exposure to FLCMs.[18]
| Assay Type | Endpoint Measured | Underlying Principle |
| LDH Leakage Assay | Cytotoxicity (Membrane Integrity) | Measures the activity of lactate dehydrogenase (LDH), an intracellular enzyme, released into the cell culture medium upon cell membrane damage.[19] |
| Calcein-AM Assay | Cell Viability (Membrane Integrity & Esterase Activity) | Non-fluorescent Calcein-AM freely enters cells, where viable cells with active esterases convert it to fluorescent calcein. Loss of fluorescence indicates cell death.[19] |
| Gene Expression Analysis (qPCR/ToxChip) | Alteration of Biological Pathways | Measures changes in the transcription of genes known to be involved in toxicological responses, such as stress response (e.g., xbp1) or metabolism (e.g., CYP1A4).[4][11] |
In Vivo Toxicity Studies: The Whole-Organism Response
Zebrafish have emerged as a powerful vertebrate model for toxicological studies due to their rapid development and optical transparency. Long-term exposure of adult zebrafish to environmentally relevant concentrations of EDPrB revealed significant hepatotoxicity.[11]
Key Findings from Zebrafish Studies:
-
Morphological & Biochemical Changes: Abnormal liver morphology and elevated levels of liver damage biomarkers (transaminases).
-
Metabolic Disruption: Significant reduction in total cholesterol and triglyceride levels, indicating interference with lipid metabolism.
-
Endoplasmic Reticulum (ER) Stress: Activation of stress response pathways, such as the PERK-eIF2α pathway, which can lead to metabolic dysfunction and apoptosis.[11]
The following diagram illustrates the proposed mechanism of EDPrB-induced hepatotoxicity, a critical adverse outcome pathway.
Section 3: An Integrated Framework for Hazard Assessment
A robust evaluation of FLCMs requires the synthesis of metabolic and toxicological data. Neither dataset is sufficient in isolation. The evidence strongly suggests that a parent compound's toxicological profile is incomplete without a thorough characterization of its metabolites.
The diagram below proposes a tiered, integrated assessment strategy that combines the principles discussed in this guide. This framework prioritizes computational and in vitro methods to reduce reliance on animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).
Conclusion and Future Directions
The study of fluorinated liquid-crystal monomers is a rapidly evolving field. Current research authoritatively shows that these compounds undergo metabolic transformation, and both the parent molecules and their metabolites can exert toxic effects at the cellular and organismal levels.[7][11] The challenge for researchers, regulators, and industry is to develop and implement efficient, predictive, and reliable testing strategies to ensure the safety of next-generation materials.
Future efforts must focus on:
-
Long-term, low-dose exposure studies to understand the chronic health effects of FLCMs.[1]
-
Investigating complex mixtures , as human and environmental exposures are rarely to single compounds.
-
Developing bioremediation strategies , leveraging microorganisms that demonstrate the ability to degrade and defluorinate these persistent chemicals.[9][10]
By integrating the comparative approaches outlined in this guide, the scientific community can proactively address the potential risks associated with this important class of chemicals, ensuring that technological advancement does not come at the cost of environmental and human health.
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The Propylcyclohexylbenzene Core: A Comparative Guide to Structure-Property Relationships in Nematic Liquid Crystals
For researchers, scientists, and professionals in drug development and materials science, the precise control of molecular architecture is paramount to engineering materials with desired functionalities. In the realm of liquid crystals (LCs), the propylcyclohexylbenzene (PCH) scaffold represents a cornerstone for designing nematic phases with specific electro-optical properties. This guide provides an in-depth comparison of PCH-based liquid crystals with common alternatives, supported by experimental data, to illuminate the critical structure-property relationships that govern their performance.
The Propylcyclohexylbenzene Moiety: A Foundation for Nematic Mesophases
The PCH core, consisting of a propyl-substituted cyclohexane ring attached to a benzene ring, offers a versatile platform for tuning the physical properties of liquid crystals. The interplay between the flexible alkyl chain, the rigid alicyclic ring, and the aromatic core dictates the delicate balance of intermolecular forces that give rise to the nemematic phase. Understanding how modifications to each of these components affect the material's bulk properties is crucial for their application in displays, sensors, and other electro-optical devices.
Deconstructing the Structure-Property Relationship
The key to harnessing the potential of PCH-based liquid crystals lies in understanding the causal links between their molecular structure and their macroscopic properties. These relationships are not always linear and often involve a trade-off between desirable characteristics.
-
The Alkyl Chain: The length and branching of the propyl chain significantly influence the melting point and the nematic range of the liquid crystal.[1][2][3] Generally, increasing the chain length leads to a broader nematic range, but also a higher viscosity. An odd-even effect is often observed, where homologues with an odd number of carbon atoms in the alkyl chain exhibit different phase transition temperatures compared to those with an even number.[4]
-
The Cyclohexane Ring: The presence of the cyclohexane ring is a defining feature of PCH liquid crystals.[5] This alicyclic, non-aromatic ring introduces a degree of flexibility and lowers the melting point compared to fully aromatic analogues.[6] The conformational dynamics of the cyclohexane ring can also influence the overall molecular shape and packing, thereby affecting the clearing point and viscosity.[7]
-
The Benzene Ring and its Substituents: The aromatic benzene ring provides the necessary rigidity and anisotropy for the formation of the nematic phase. The introduction of substituent groups on the phenyl ring is a powerful tool for fine-tuning the electronic properties of the molecule. For instance, the addition of a polar cyano (-CN) group can dramatically increase the dielectric anisotropy, a critical parameter for low-voltage switching in display applications.[8]
The intricate relationship between these structural components and the resulting properties can be visualized as a network of dependencies.
Caption: Interplay of molecular structure and physical properties in PCH LCs.
Comparative Analysis: PCH vs. Cyanobiphenyls and Tolanes
To appreciate the unique characteristics of PCH-based liquid crystals, it is instructive to compare them with other widely used nematic LC families: cyanobiphenyls and tolanes.
-
Cyanobiphenyls (e.g., 5CB, 8CB): These are perhaps the most studied liquid crystals due to their simple structure and accessible nematic phases at or near room temperature.[9][10][11] They typically exhibit high positive dielectric anisotropy due to the strong dipole moment of the cyano group.[12]
-
Tolanes: Tolane-based liquid crystals are known for their high birefringence, which is a consequence of the extended conjugation provided by the acetylene bridge.[13][14][15] This property is highly desirable for applications requiring high contrast and fast response times.
The following table summarizes the key physical properties of representative compounds from each class.
| Liquid Crystal Family | Representative Compound | Clearing Point (°C) | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz | Viscosity (mPa·s) |
| Propylcyclohexylbenzene | 4-(trans-4-propylcyclohexyl)benzonitrile | ~80[16] | ~0.12[17] | ~+10[17] | Moderate |
| Cyanobiphenyl | 4-pentyl-4'-cyanobiphenyl (5CB) | 35.0[10] | ~0.18[12] | ~+11[12] | 28[10] |
| Cyanobiphenyl | 4-octyl-4'-cyanobiphenyl (8CB) | 40.5 (N-I)[18] | ~0.15 | ~+8[19] | Higher than 5CB |
| Tolane | Fluoro-substituted Tolane | Varies widely | >0.25[14] | Can be positive or negative[14] | Generally low[13] |
Note: The properties listed are approximate and can vary with temperature and measurement conditions.
Experimental Protocols for Characterization
The reliable characterization of liquid crystalline materials is fundamental to understanding their structure-property relationships. The following are standard, self-validating protocols for determining key physical parameters.
Determination of Phase Transition Temperatures via Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[20] It is a primary tool for identifying the temperatures of phase transitions, such as the melting point and the clearing point.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sample loss during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature above its expected clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.
-
Heat the sample again at the same controlled rate to a temperature above the clearing point.
-
-
Data Analysis: The phase transitions will appear as endothermic or exothermic peaks in the DSC thermogram. The peak temperature is taken as the transition temperature.
Caption: Workflow for DSC analysis of liquid crystals.
Measurement of Birefringence (Δn) using an Abbé Refractometer
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of a material.[21][22]
Methodology:
-
Sample Preparation: A thin, homogeneously aligned liquid crystal cell is required. This is typically achieved by spin-coating a polymer alignment layer (e.g., polyvinyl alcohol) onto glass substrates, followed by rubbing to create a preferred orientation direction.
-
Cell Assembly: The two substrates are assembled with a defined cell gap (e.g., 5-10 µm) and filled with the liquid crystal sample via capillary action in its isotropic phase.
-
Refractive Index Measurement:
-
Place the LC cell on the prism of an Abbé refractometer.
-
Use a polarizing filter to measure nₑ (polarization parallel to the rubbing direction) and nₒ (polarization perpendicular to the rubbing direction).
-
The measurements should be performed at a constant, controlled temperature.
-
-
Calculation: The birefringence is calculated as Δn = nₑ - nₒ.
Caption: Workflow for birefringence measurement.
Determination of Dielectric Anisotropy (Δε) via Dielectric Spectroscopy
The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal.[23][24] It determines the response of the material to an applied electric field.
Methodology:
-
Cell Preparation: Two types of liquid crystal cells are required:
-
A planar aligned cell (as described for birefringence measurement) to measure ε⊥.
-
A homeotropically aligned cell (where the director is perpendicular to the substrates) to measure ε∥. Homeotropic alignment can be induced by treating the substrates with specific alignment agents (e.g., lecithin).
-
-
Capacitance Measurement:
-
Fill both cells with the liquid crystal sample.
-
Measure the capacitance of each cell at a specific frequency (typically 1 kHz) using an LCR meter.
-
Also, measure the capacitance of the empty cells.
-
-
Calculation:
-
Calculate ε∥ and ε⊥ from the capacitance values of the filled and empty cells and the cell dimensions.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
-
Caption: Workflow for dielectric anisotropy measurement.
Conclusion and Future Perspectives
The propylcyclohexylbenzene core remains a vital component in the design of advanced liquid crystalline materials. Its unique combination of a flexible alkyl chain, a non-aromatic alicyclic ring, and a tunable aromatic core provides a rich design space for tailoring specific electro-optical properties. While cyanobiphenyls offer a simple and well-understood platform and tolanes provide exceptional birefringence, PCH-based systems often present a balanced profile of properties, including a wide nematic range and moderate viscosity, making them suitable for a broad array of applications.
Future research will undoubtedly focus on the synthesis of novel PCH derivatives with enhanced properties, such as higher dielectric anisotropy for low-power displays and faster switching speeds for next-generation optical devices. The continued exploration of structure-property relationships in these and other liquid crystal families will be the driving force behind innovation in this exciting field of soft matter science.
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A Comparative Analysis of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene in Nematic Liquid Crystal Applications
A Senior Application Scientist's Guide to Benchmarking Performance Against Industry Standards
In the dynamic field of liquid crystal technologies, the selection of constituent materials is paramount to achieving desired device performance. This guide provides an in-depth comparative analysis of the nematic liquid crystal monomer, 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene , against established industry benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this compound in the context of current industry standards.
Introduction: The Significance of Molecular Structure in Nematic Liquid Crystals
Nematic liquid crystals are the cornerstone of modern display technology, enabling everything from high-resolution monitors to mobile device screens. Their utility stems from the unique anisotropic nature of their constituent molecules, which possess long-range orientational order, allowing their collective alignment to be manipulated by external electric fields. This manipulation of molecular orientation is the fundamental principle behind the light-switching capabilities of liquid crystal displays (LCDs).
The performance of a nematic liquid crystal is dictated by a delicate interplay of several key physicochemical properties, including:
-
Birefringence (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A higher birefringence allows for thinner display cells, leading to faster response times.
-
Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The sign and magnitude of Δε determine the switching behavior and threshold voltage of the liquid crystal.
-
Rotational Viscosity (γ₁): A measure of the internal friction of the liquid crystal, which directly impacts the switching speed of the device. Lower viscosity is desirable for faster response times.
-
Clearing Point (Tₙᵢ): The temperature at which the material transitions from the nematic phase to the isotropic liquid phase. A high and stable clearing point is crucial for the operational temperature range of a device.
This guide will benchmark the performance of this compound, a member of the phenylcyclohexane (PCH) family of liquid crystals, against two prominent industry standards: 4-Pentyl-4'-cyanobiphenyl (5CB) and the commercial mixture E7 .
The Contenders: A Profile of the Subject and a Benchmark
Investigated Compound: this compound
-
Chemical Structure: C₁₆H₂₄O
-
Molecular Weight: 232.36 g/mol [1]
-
Core Structure: Phenylcyclohexane (PCH)
This molecule features a phenyl ring linked to a cyclohexane ring, with a propyl group on the cyclohexane and a methoxy group on the phenyl ring. The PCH core is known to impart low viscosity, a desirable trait for fast-switching liquid crystal applications. The methoxy terminal group is expected to influence the dielectric anisotropy and clearing point of the material.
Due to a lack of readily available, direct experimental data for all performance parameters of this specific compound, this guide will also draw upon established structure-property relationships within the PCH liquid crystal family to provide well-founded estimations of its performance characteristics.
Industry Standard 1: 4-Pentyl-4'-cyanobiphenyl (5CB)
-
Chemical Structure: C₁₈H₁₉N
-
Molecular Weight: 249.35 g/mol
-
Core Structure: Biphenyl
5CB is one of the most well-characterized and widely used nematic liquid crystals. Its biphenyl core structure contributes to a relatively high birefringence. The terminal cyano group imparts a strong positive dielectric anisotropy, making it suitable for twisted nematic (TN) displays.
Industry Standard 2: E7 Liquid Crystal Mixture
E7 is a eutectic mixture of several cyanobiphenyl and terphenyl compounds. It is a room-temperature nematic liquid crystal with a high positive dielectric anisotropy and is a common benchmark for display applications. Its composition is typically a blend of 5CB, 7CB (4-Heptyl-4'-cyanobiphenyl), 8OCB (4-Octyloxy-4'-cyanobiphenyl), and 5CT (4-Cyano-4''-pentyl-p-terphenyl). This mixture is designed to have a broad nematic range and optimized electro-optical properties.
Performance Benchmarking: A Data-Driven Comparison
The following table summarizes the key performance parameters for this compound and the industry standards.
| Property | This compound (Estimated) | 4-Pentyl-4'-cyanobiphenyl (5CB) | E7 Liquid Crystal Mixture |
| Birefringence (Δn) at 589 nm, 20°C | ~ 0.10 - 0.12 | ~ 0.18 | ~ 0.225 |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Low Positive (~ +1 to +3) | +11.5 | +13.8 |
| Rotational Viscosity (γ₁) at 20°C (mPa·s) | Low (~ 15 - 25) | ~ 28 | ~ 58 |
| Clearing Point (Tₙᵢ) (°C) | ~ 70 - 90 | 35.3 | 60.5 |
Analysis of Performance Metrics
Birefringence: this compound is expected to have a significantly lower birefringence compared to 5CB and E7. This is a characteristic feature of PCH-based liquid crystals, where the saturated cyclohexane ring reduces the π-electron conjugation compared to the fully aromatic biphenyl system. While a lower birefringence necessitates a thicker cell for a given phase retardation, it can be advantageous in applications where a lower optical path difference is desired.
Dielectric Anisotropy: The methoxy group in the target compound is a weakly polar group, which is expected to result in a low positive dielectric anisotropy. In contrast, the strong cyano group in 5CB and the components of E7 leads to a large positive Δε. This makes 5CB and E7 highly suitable for conventional twisted nematic displays that rely on a strong dielectric coupling for low-voltage switching. The lower Δε of the PCH compound would likely result in a higher threshold voltage.
Rotational Viscosity: The presence of the cyclohexane ring is a key structural feature that contributes to a lower rotational viscosity. PCH-based liquid crystals are well-known for their low viscosity compared to their biphenyl counterparts. This is a significant advantage for applications requiring fast switching speeds, such as in high-refresh-rate displays.
Clearing Point: The clearing point of this compound is anticipated to be in a practical range for many applications, likely higher than that of 5CB. The combination of the propyl and methoxy terminal groups on the PCH core generally leads to a stable nematic phase over a useful temperature range.
Experimental Protocols for Performance Characterization
To empirically validate the performance of this compound, the following standard experimental protocols are recommended.
Measurement of Birefringence (Δn)
Methodology: Abbé Refractometer
-
Sample Preparation: A small drop of the liquid crystal is placed on the prism of a temperature-controlled Abbé refractometer.
-
Alignment: A thin, rubbed polyimide film on a glass slide is pressed against the liquid crystal to induce planar alignment of the molecules.
-
Measurement: The refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the rubbing direction are measured.
-
Calculation: The birefringence is calculated as Δn = nₑ - nₒ.
Causality: The rubbing of the polyimide film creates micro-grooves that physically guide the long axes of the liquid crystal molecules to align in a uniform direction. This macroscopic alignment is essential to measure the anisotropic refractive indices.
Measurement of Dielectric Anisotropy (Δε)
Methodology: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are prepared with transparent indium tin oxide (ITO) electrodes: one with planar alignment and one with homeotropic alignment.
-
Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
Calculation: The dielectric permittivities perpendicular (ε⊥) and parallel (ε∥) to the director are calculated from the capacitance of the planar and homeotropic cells, respectively. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Causality: The alignment layers in the cells dictate the orientation of the liquid crystal director relative to the applied electric field. This allows for the separate measurement of the dielectric permittivity along and perpendicular to the molecular axis.
Measurement of Rotational Viscosity (γ₁)
Methodology: Electro-Optical Switching
-
Cell Preparation: A twisted nematic (TN) cell is filled with the liquid crystal.
-
Voltage Application: A square-wave voltage pulse is applied to the cell to induce switching.
-
Optical Response Measurement: The change in light transmission through the cell between crossed polarizers is measured as a function of time using a photodetector and an oscilloscope.
-
Calculation: The rotational viscosity is calculated from the decay time of the optical response after the voltage is turned off.
Causality: The decay time of the liquid crystal director back to its initial state after the electric field is removed is directly proportional to the rotational viscosity of the material.
Conclusion and Future Outlook
This compound, as a representative of the PCH family, presents a distinct performance profile compared to the widely used cyanobiphenyl-based liquid crystals. Its primary advantages are its anticipated low rotational viscosity, which is beneficial for high-speed switching applications, and a potentially broad and practical nematic temperature range. However, its lower birefringence and dielectric anisotropy may limit its use in traditional twisted nematic displays that require low operating voltages.
The trade-offs in performance highlight the importance of selecting liquid crystal materials based on the specific requirements of the intended application. For devices where switching speed is the critical parameter and a slightly higher operating voltage is acceptable, this compound and other PCH derivatives could be excellent candidates.
Further experimental characterization of this compound is necessary to fully validate the estimated performance parameters and to explore its potential in novel liquid crystal device architectures, such as those that leverage its low viscosity for applications beyond displays, including optical phased arrays and tunable filters.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
As researchers and developers, our responsibility extends beyond discovery and application to include the safe and compliant management of chemical substances throughout their lifecycle. This guide provides a detailed protocol for the proper disposal of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene (CAS No. 81936-32-5), a nematic liquid crystal material. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
Hazard Assessment & Chemical Profile
Before any disposal procedure can be established, a thorough understanding of the substance's properties and hazards is essential. While some safety data sheets (SDS) classify this compound as not hazardous under the Globally Harmonized System (GHS), other sources indicate potential environmental risks.[1][2] This discrepancy necessitates a conservative approach, prioritizing safety and environmental stewardship.
Causality Behind the Precautionary Approach: The molecular structure contains a benzene ring. While this specific molecule is not benzene, benzene derivatives warrant careful handling due to the potential for biological activity and environmental persistence.[3][4][5] Furthermore, information provided to the European Chemicals Agency (ECHA) indicates a potential for long-lasting harmful effects to aquatic life.[6] Therefore, it is prudent to manage this chemical as, at minimum, an environmental hazard.
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 81936-32-5 | [1] |
| Molecular Formula | C₁₆H₂₄O | [7][8] |
| Molecular Weight | 232.37 g/mol | [7] |
| Physical State | Solid at 20°C (White to light yellow powder) | |
| Melting Point | 31 °C | [8] |
| Boiling Point | 329.5 °C at 760 mmHg | [8] |
| Storage | Room temperature, recommended <15°C in a cool, dark place. |
Regulatory Framework: Know Your Responsibilities
In the United States, the Environmental Protection Agency (EPA) governs the management of chemical waste under the Resource Conservation and Recovery Act (RCRA).[9][10] A core tenet of RCRA is that the generator of the waste is responsible for determining if it is hazardous and for managing it from "cradle-to-grave."[9][11]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating federal, state, and local regulations. Always consult with your EHS department to ensure your disposal plan aligns with institutional and legal requirements.[12]
Personal Protective Equipment (PPE) for Waste Handling
When handling this compound for disposal, the following PPE is mandatory to prevent skin and eye contact:
-
Eye Protection: Wear chemical safety goggles or a face shield.[13][14]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[13]
-
Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, consider a chemically resistant apron.[14][15]
Waste Segregation and Collection Protocol
Proper segregation is the foundation of safe and compliant chemical waste disposal. Never mix incompatible waste streams.
Step-by-Step Collection Methodology:
-
Select the Correct Waste Container:
-
Use a dedicated, sealable, and chemically compatible container clearly labeled for this specific waste stream. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, free of leaks or cracks.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label (or the specific label required by your institution).
-
Clearly write the full chemical name: "this compound" and its CAS number "81936-32-5."[1]
-
List all components and their approximate percentages, including any solvents used.
-
-
Collect Different Waste Forms:
-
Unused/Expired Solid Chemical: Collect the original solid material directly in the designated waste container.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that are contaminated should be collected in a separate, sealed plastic bag or container, also labeled as hazardous waste with the chemical's name.
-
Solutions: If the chemical is in a solvent, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS office.
-
-
Storage of Waste:
-
Keep the waste container sealed when not in use.
-
Store the container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal pathway depends on the final hazard classification determined in consultation with your institution's EHS office. The following diagram illustrates the decision-making process.
Caption: Figure 1. Disposal Decision Workflow
Spill Management Protocols
Immediate and correct response to a spill is critical for safety.
For Small Spills (milligrams to a few grams):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Absorb: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[15]
-
Collect: Carefully scoop the absorbed material and any remaining solid into your designated hazardous waste container.[13]
-
Decontaminate: Wipe the spill area with a solvent-moistened cloth (e.g., ethanol or isopropanol), and place the cloth in the waste container.
-
Report: Report the spill to your lab supervisor and EHS office.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS or emergency response team and your supervisor from a safe location. Provide details on the chemical and the approximate quantity spilled.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash.
Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of professional response personnel.
By adhering to this guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.
References
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Real World Epoxies. Safety Data Sheet - Liquid Crystal Part A.
- Adkom Elektronik GmbH. Handling precautions for LC-Displays.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Tokyo Chemical Industry Co., Ltd. (2025, February 4). SAFETY DATA SHEET: 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 590198, this compound.
- Soak Rochford. SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- ECHEMI. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). SAFETY DATA SHEET.
- TCI EUROPE N.V. 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene 81936-32-5.
- Chemsrc. CAS#:81936-32-5 | 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14457313, Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)-.
- National Center for Biotechnology Information. Toxicological Profile for Benzene.
- U.S. Environmental Protection Agency. Benzene.
- World Health Organization. Chemicals of public concerns I Benzene.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
This guide provides essential safety and logistical information for the handling and disposal of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene (CAS RN: 81936-32-5). As laboratory professionals, our primary responsibility is to foster a culture of safety that is proactive, not reactive. The following protocols are designed to ensure minimal exposure and safe management of this compound, building upon the foundational principle of "as low as reasonably practicable" (ALARP).
Hazard Assessment: A Case for Precaution
According to the Safety Data Sheet (SDS) from Tokyo Chemical Industry, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, a critical examination of the available toxicological data reveals significant gaps; for key endpoints such as acute toxicity, skin corrosion/irritation, and carcinogenicity, the data is listed as "No data available".
This absence of information is not an indication of safety. In drug development and research, we must operate with a higher standard of care. Therefore, the core directive of this guide is to treat this compound with the caution afforded to substances of unknown toxicity. The primary safety objectives are to prevent direct contact with skin and eyes and to avoid the generation and inhalation of aerosols or dust.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Before any PPE is selected, appropriate engineering controls must be in place.
-
Ventilation: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood. This is the most effective way to control exposure to any aerosols or vapors that may be generated.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific task and the associated risks of exposure.
Eye and Face Protection
Direct contact with the eyes can cause irritation.
-
Minimum Requirement: For all tasks, ANSI Z87.1-compliant safety glasses with integrated side shields are mandatory.
-
Elevated Splash Risk: When handling larger volumes (>50 mL) or performing operations with a higher potential for splashing (e.g., vortexing, sonicating, transferring under pressure), a full-face shield must be worn over the safety glasses.[1] This provides a secondary layer of protection for the entire face.
Hand Protection
The SDS advises avoiding skin contact and rinsing well with water if contact occurs.
-
Glove Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. Due to the lack of specific chemical resistance data for this compound, a "double-gloving" strategy is recommended for tasks involving significant immersion potential or larger volumes.
-
Glove Discipline: Gloves should be inspected for tears or pinholes before each use. They must be removed immediately if contamination is suspected. Never wear gloves outside of the laboratory area, and always wash hands thoroughly with soap and water after removing them.
Body Protection
To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.
-
Lab Coat: A clean, buttoned lab coat is required for all laboratory work.
-
Chemical Apron: For large-volume transfers or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier.[1]
Quantitative PPE Selection Guide
The following table summarizes the required PPE based on the operational task.
| Task / Operation | Risk Level | Required Eye/Face Protection | Required Hand Protection | Required Body Protection |
| Weighing Solids (<1g) in Fume Hood | Low | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat |
| Preparing Dilute Solutions (<50 mL) | Low | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat |
| Solution Transfers (>50 mL) | Moderate | Face Shield over Safety Glasses | Double Pair of Nitrile Gloves | Lab Coat |
| High-Energy Operations (e.g., Sonication) | Moderate | Face Shield over Safety Glasses | Double Pair of Nitrile Gloves | Lab Coat |
| Bulk Transfers (>1 L) | High | Face Shield over Safety Glasses | Double Pair of Nitrile Gloves | Chemical-Resistant Apron over Lab Coat |
| Spill Cleanup | High | Face Shield over Safety Glasses | Heavy-Duty Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat |
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Don the first pair of nitrile gloves (if double-gloving).
-
Second Gloves: Don the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety glasses or, if required, safety glasses followed by a face shield.
Step-by-Step Doffing Protocol (to be performed in the lab)
-
Outer Gloves: Remove the outer pair of gloves (if double-gloving) using a glove-to-glove technique, peeling them off without touching the outside with your bare skin. Dispose of them in the designated chemical waste container.
-
Lab Coat/Apron: Unbutton your lab coat. Remove it by rolling it down your arms, touching only the inside. Fold it so the contaminated exterior is contained inward.
-
Face Shield/Goggles: Remove face shield and/or safety glasses by handling the earpieces or strap.
-
Inner Gloves: Remove the final pair of gloves using the same glove-to-glove technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Operational and Disposal Plan
-
Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing the high-risk PPE detailed in the table above, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not create dust. Collect the material into a labeled, sealed container for hazardous waste.
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, aprons) must be considered contaminated. Dispose of this equipment in a designated solid chemical waste container.
-
Chemical Disposal: Unused or waste material must be disposed of as chemical waste. Entrust the disposal to a licensed waste disposal company in accordance with local and national regulations. Never dispose of this chemical down the drain.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the specified chemical.
References
-
Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. Link
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1-Methoxy-4-(trans-4-propylcyclohexyl)benzene. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590198, this compound. Retrieved from PubChem. Link
-
SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
